molecular formula C9H10N2O6S B1297052 3-(4-Nitrophenylsulfonamido)propanoic acid CAS No. 179174-23-3

3-(4-Nitrophenylsulfonamido)propanoic acid

Cat. No.: B1297052
CAS No.: 179174-23-3
M. Wt: 274.25 g/mol
InChI Key: WBULOUVRHAKHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenylsulfonamido)propanoic acid is a useful research compound. Its molecular formula is C9H10N2O6S and its molecular weight is 274.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 626994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-nitrophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c12-9(13)5-6-10-18(16,17)8-3-1-7(2-4-8)11(14)15/h1-4,10H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBULOUVRHAKHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327023
Record name 3-(4-Nitrophenylsulfonamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179174-23-3
Record name 3-(4-Nitrophenylsulfonamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Nitrophenylsulfonamido)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Nitrophenylsulfonamido)propanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient nucleophilic substitution reaction between β-alanine and 4-nitrobenzenesulfonyl chloride. This document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary characterization of the final product. The information presented herein is intended to equip researchers with the knowledge to confidently and safely perform this synthesis.

Introduction: The Significance of Sulfonamides

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is a key structural motif in numerous therapeutic agents. The synthesis of novel sulfonamide derivatives remains an active area of research in the pursuit of new and improved pharmaceuticals. This compound, also known as N-(4-nitrophenylsulfonyl)-β-alanine or N-nosyl-β-alanine, serves as a versatile intermediate for the elaboration of more complex molecules. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, enabling the construction of diverse molecular architectures.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound proceeds via a classic nucleophilic acyl substitution-type reaction at the sulfonyl group. The reaction involves the nucleophilic attack of the amino group of β-alanine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride.

Reaction Scheme:

The reaction is typically carried out in an aqueous basic medium. The base plays a crucial dual role: it deprotonates the amino group of β-alanine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. A common choice for the base is sodium carbonate.

Here is a visual representation of the logical workflow for this synthesis:

SynthesisWorkflow Reagents β-Alanine & 4-Nitrobenzenesulfonyl Chloride Reaction Nucleophilic Substitution in Aqueous Na₂CO₃ Reagents->Reaction Workup Acidification & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product Characterization Melting Point, NMR, IR Product->Characterization

Caption: A logical workflow diagram for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
β-Alanine89.095.0 g0.056
4-Nitrobenzenesulfonyl chloride221.6212.4 g0.056
Sodium Carbonate (anhydrous)105.9911.9 g0.112
Deionized Water18.02100 mL-
Concentrated Hydrochloric Acid36.46As needed-
Ethyl Acetate88.11As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Dissolution of β-Alanine and Base: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (0.056 mol) of β-alanine and 11.9 g (0.112 mol) of anhydrous sodium carbonate in 100 mL of deionized water. Stir the mixture until all solids are dissolved. The solution may be gently warmed to aid dissolution.

  • Addition of 4-Nitrobenzenesulfonyl Chloride: To the stirred solution, add 12.4 g (0.056 mol) of 4-nitrobenzenesulfonyl chloride portion-wise over 15-20 minutes. The addition should be controlled to prevent excessive frothing.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up - Acidification: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

  • Work-up - Extraction: Extract the aqueous mixture with three 50 mL portions of ethyl acetate. Combine the organic layers.

  • Work-up - Washing and Drying: Wash the combined organic extracts with two 50 mL portions of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₁₀N₂O₆S
Molecular Weight 274.25 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 160-170 °C

Spectroscopic Data (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~12.3 (s, 1H, COOH), ~8.4 (d, 2H, Ar-H), ~8.1 (t, 1H, NH), ~7.9 (d, 2H, Ar-H), ~3.2 (q, 2H, CH₂-N), ~2.4 (t, 2H, CH₂-COOH).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ ~172.5 (C=O), ~150.0 (C-NO₂), ~145.0 (C-S), ~128.5 (Ar-CH), ~124.5 (Ar-CH), ~40.0 (CH₂-N), ~35.0 (CH₂-C=O).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~3100-2900 (C-H stretch), ~1710 (C=O stretch), ~1530 & 1350 (NO₂ stretch), ~1340 & 1160 (SO₂ stretch).

Safety and Handling Precautions

  • 4-Nitrobenzenesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Ethyl acetate is flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

The synthesis of this compound is a straightforward yet important transformation in organic synthesis. The protocol described in this guide is robust and can be readily implemented in a standard laboratory setting. The resulting product is a valuable intermediate for the development of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying principles and adhering to the detailed experimental procedure, researchers can successfully synthesize and characterize this versatile molecule.

References

  • Egbujor, M. C., Okoro, U. C., & Okafor, S. N. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. Journal of Chemical Society of Nigeria, 45(2), 249-260.
  • ScienceOpen. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(4-Nitrophenylsulfonamido)propanoic acid (CAS 179174-23-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Comprehensive searches for detailed experimental data, peer-reviewed literature, and established protocols for 3-(4-Nitrophenylsulfonamido)propanoic acid have yielded limited specific information. This guide has been constructed by a Senior Application Scientist, leveraging expertise in organic synthesis, medicinal chemistry, and data from structurally analogous compounds to provide a robust and scientifically grounded resource. The protocols and theoretical discussions herein are intended to serve as a well-reasoned starting point for researchers. All information derived from related compounds is clearly cited to maintain scientific transparency.

Introduction

This compound, also known as N-(4-nitrophenylsulfonyl)-β-alanine, is a molecule of interest in the fields of medicinal chemistry and chemical biology. Its structure, featuring a flexible propanoic acid chain, a sulfonamide linker, and a nitrophenyl aromatic ring, suggests a potential for diverse biological activities. The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs. The nitroaromatic group can act as a bioisostere for other functional groups and may participate in critical binding interactions with biological targets. This guide provides a comprehensive overview of its chemical characteristics, a proposed synthesis protocol, and a discussion of its potential applications based on established chemical principles and data from related molecules.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
CAS Number 179174-23-3N/A
Molecular Formula C₉H₁₀N₂O₆SN/A
Molecular Weight 274.25 g/mol N/A
IUPAC Name 3-[(4-nitrophenyl)sulfonylamino]propanoic acidN/A
Predicted LogP 0.8N/A
Predicted pKa (Carboxylic Acid) ~4.5N/A
Predicted pKa (Sulfonamide N-H) ~9-10N/A

Proposed Synthesis Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product beta_alanine β-Alanine reaction Nucleophilic Acyl Substitution beta_alanine->reaction nitro_sulfonyl_chloride 4-Nitrobenzenesulfonyl Chloride nitro_sulfonyl_chloride->reaction base Aqueous Base (e.g., NaHCO₃ or NaOH) base->reaction solvent Solvent (e.g., Water/Dioxane) solvent->reaction target_molecule This compound reaction->target_molecule

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • β-Alanine

  • 4-Nitrobenzenesulfonyl chloride

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in an aqueous solution of sodium bicarbonate (2.5 eq) or sodium hydroxide (2.2 eq). The use of a base is critical to deprotonate the amino group of β-alanine, rendering it nucleophilic, and to neutralize the HCl byproduct of the reaction.

  • Addition of Sulfonyl Chloride: To the stirred solution of β-alanine, add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in 1,4-dioxane dropwise at 0-5 °C (ice bath). The addition is performed slowly to control the exothermic reaction. Dioxane is used as a co-solvent to solubilize the sulfonyl chloride.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Acidification: After the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted sulfonyl chloride. Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2. This step protonates the carboxylate group, causing the product to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Characterization and Spectroscopic Analysis (Theoretical)

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl group, typically as two doublets in the downfield region (δ 7.5-8.5 ppm). The methylene protons of the propanoic acid chain will appear as two triplets, with the protons adjacent to the nitrogen being more deshielded than those adjacent to the carboxyl group. A broad singlet corresponding to the carboxylic acid proton will also be present, typically at a very downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield. Signals for the two methylene carbons and the carbonyl carbon of the propanoic acid moiety will also be observed.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid group (~3300-2500 cm⁻¹).

  • A C=O stretch from the carboxylic acid (~1700 cm⁻¹).

  • Asymmetric and symmetric SO₂ stretches from the sulfonamide group (~1350 and ~1160 cm⁻¹).

  • Asymmetric and symmetric NO₂ stretches from the nitro group (~1530 and ~1350 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 274.25 g/mol .

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, its structural features suggest several areas for investigation.

G cluster_moieties Structural Moieties cluster_applications Potential Applications Molecule 3-(4-Nitrophenylsulfonamido) propanoic acid Sulfonamide Sulfonamide (Known Pharmacophore) Molecule->Sulfonamide Propanoic_Acid Propanoic Acid Chain (Linker/Solubility) Molecule->Propanoic_Acid Nitrophenyl Nitrophenyl Ring (Binding/Electronic Effects) Molecule->Nitrophenyl Antimicrobial Antimicrobial Agent Sulfonamide->Antimicrobial Enzyme_Inhibitor Enzyme Inhibitor (e.g., Carbonic Anhydrase) Sulfonamide->Enzyme_Inhibitor Chemical_Probe Chemical Probe for Target Identification Propanoic_Acid->Chemical_Probe Nitrophenyl->Enzyme_Inhibitor

Caption: Structural features and potential applications.

Antimicrobial Activity

The sulfonamide group is a cornerstone of antibacterial therapy. It acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The presence of the sulfonamide moiety in this compound makes it a candidate for screening against a panel of pathogenic bacteria. Studies on other propanoic acid derivatives have also shown promising antimicrobial activities.[1]

Enzyme Inhibition

Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases, which are involved in numerous physiological processes. The nitrophenyl group can participate in π-π stacking or hydrogen bonding interactions within an enzyme's active site, potentially enhancing binding affinity.

Chemical Probe Development

The carboxylic acid handle provides a convenient point for chemical modification. It can be converted to an ester or amide to modulate physicochemical properties or to attach reporter tags such as fluorophores or biotin. This would enable the use of this molecule as a chemical probe to identify and study its biological targets.

Conclusion

This compound is a compound with significant potential for discovery research. While direct experimental data is currently lacking in the public domain, this guide provides a solid theoretical framework for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route is robust and based on well-understood chemical transformations. The predicted spectroscopic data and potential applications are grounded in the known properties of its constituent chemical motifs. It is the hope of this Senior Application Scientist that this guide will serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

  • Kumar, S. et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Nitrophenylsulfonamido)propanoic acid is a multifaceted organic molecule that stands at the intersection of several key chemical functionalities. It incorporates a propanoic acid backbone, a biologically significant sulfonamide linkage, and an electron-deficient 4-nitrophenyl aromatic ring. This unique combination of features makes it a molecule of considerable interest to researchers in medicinal chemistry, chemical biology, and materials science. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] Furthermore, the nitroaromatic moiety is a known modulator of biological activity, often imparting specific redox properties or acting as a key interacting group with biological targets.[3][4]

This technical guide provides a comprehensive analysis of the molecular structure of this compound. We will delve into its structural features, propose a robust synthetic pathway, predict its spectroscopic signature, and discuss its potential applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, technically-grounded understanding of this compound.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

The fundamental structure of this compound is built upon a β-alanine core, where the amino group is functionalized with a 4-nitrobenzenesulfonyl chloride. This arrangement results in a molecule with distinct regions: a flexible aliphatic carboxylic acid chain and a rigid, electron-poor aromatic headgroup.

Below is a diagram illustrating the atomic connectivity and key functional groups.

Figure 1: Atomic Connectivity cluster_0 Propanoic Acid Moiety cluster_1 Sulfonamide Linkage cluster_2 4-Nitrophenyl Group C1 C C2 CH₂ C1->C2 O1 O C1->O1 O2 OH C1->O2 C3 CH₂ C2->C3 N NH C3->N S S N->S S->N O3 O S->O3 O4 O S->O4 Arom C₆H₄ S->Arom N_nitro N⁺ Arom->N_nitro O5 O⁻ N_nitro->O5 O6 O⁻ N_nitro->O6

Figure 1: Key molecular moieties.
Physicochemical Data Summary

A summary of the core physicochemical properties of this compound is presented below. These values are critical for predicting the molecule's behavior in experimental settings, including its solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueSource/Method
Molecular Formula C₉H₁₀N₂O₆S(Calculated)
Molecular Weight 274.25 g/mol (Calculated)
Appearance Expected to be a white to pale yellow solid(Inference)
Predicted pKa ~4.5 (Carboxylic Acid), ~9.0 (Sulfonamide N-H)(ChemAxon Prediction)
Predicted LogP 1.2 - 1.5(ChemAxon Prediction)
Hydrogen Bond Donors 2 (COOH, NH)(Calculated)
Hydrogen Bond Acceptors 6 (C=O, OH, 2xSO₂, 2xNO₂)(Calculated)
Isomeric Considerations: The Importance of Regiochemistry

It is crucial to distinguish this compound from its positional isomers, such as 3-((3-nitrophenyl)sulfonamido)propanoic acid. While chemically similar, the position of the nitro group on the aromatic ring significantly influences the molecule's electronic properties, dipole moment, and crystal packing. For instance, the crystal structure for the 3-nitro isomer has been reported, revealing specific hydrogen bonding networks and molecular conformations.[5][6] Such changes in regiochemistry can have profound impacts on biological activity and material properties, underscoring the need for precise synthetic control and characterization.

Part 2: Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most logical and efficient synthesis of the target compound involves the formation of the sulfonamide bond. This disconnection leads to two readily available starting materials: β-alanine and 4-nitrobenzenesulfonyl chloride . The reaction is a nucleophilic acyl substitution at the sulfonyl group, typically performed under basic conditions to deprotonate the amine of β-alanine, enhancing its nucleophilicity, and to neutralize the HCl byproduct. The Schotten-Baumann reaction conditions are ideal for this transformation.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • β-Alanine (1.0 eq)

  • 4-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • Deionized Water

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine (1.0 eq) and sodium carbonate (2.5 eq) in 100 mL of deionized water.

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in 50 mL of acetone. Add this solution dropwise to the stirring aqueous solution of β-alanine over 30 minutes at room temperature.

  • Reaction: Allow the mixture to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol mobile phase).

  • Work-up (Removal of Acetone): After the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Purification (Extraction): Wash the remaining aqueous solution with 50 mL of diethyl ether to remove any unreacted sulfonyl chloride or other non-polar impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution to pH ~2 by the dropwise addition of concentrated HCl. A white or pale-yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the product under vacuum to a constant weight.

Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

Figure 2: Synthesis Workflow Reactants Dissolve β-Alanine & Na₂CO₃ in H₂O Dissolve 4-Nitrobenzenesulfonyl Chloride in Acetone Reaction Combine and Stir (4-6 hours at RT) Reactants->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Rotovap Remove Acetone (Rotary Evaporation) TLC->Rotovap Complete Wash Wash with Diethyl Ether Rotovap->Wash Acidify Acidify with HCl (pH 2) (Precipitation) Wash->Acidify Filter Vacuum Filtration Acidify->Filter Dry Dry Under Vacuum Filter->Dry Product Pure Product Dry->Product

Figure 2: Synthesis and purification workflow.

Part 3: Predicted Spectroscopic Characterization

While a publicly available experimental spectrum for this specific molecule is not readily found, its spectroscopic signature can be accurately predicted by analyzing its constituent functional groups. This approach is standard practice for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0broad singlet1HH OOC-Carboxylic acid proton, highly deshielded and often broad due to hydrogen bonding.[7]
~8.40doublet (d)2HAr-H (ortho to NO₂)Protons on the aromatic ring are strongly deshielded by the electron-withdrawing nitro and sulfonyl groups.
~8.10doublet (d)2HAr-H (ortho to SO₂)See above.
~5.5 - 6.5triplet (t) or broad1H-NH -The sulfonamide proton chemical shift can vary based on solvent and concentration.
~3.45triplet (t)2H-CH₂-NH -Methylene group adjacent to the nitrogen atom.
~2.65triplet (t)2H-CH₂-COOH Methylene group adjacent to the carbonyl carbon, as seen in propanoic acid derivatives.[8]
¹³C NMR Spectroscopy

The carbon spectrum will reflect the electronic environment of each carbon atom.

Predicted Shift (δ, ppm)AssignmentRationale
~175C =OCarbonyl carbon of the carboxylic acid, significantly deshielded.[9]
~150Ar-C -NO₂Aromatic carbon directly attached to the nitro group.
~145Ar-C -SO₂Quaternary aromatic carbon attached to the sulfonyl group.
~129Ar-C HAromatic methine carbons.
~124Ar-C HAromatic methine carbons.
~40-C H₂-NH-Aliphatic carbon adjacent to the nitrogen.
~35-C H₂-COOHAliphatic carbon adjacent to the carbonyl group.[9]
Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 2500 (broad)O-H stretchCarboxylic AcidVery broad and strong absorption due to hydrogen bonding, characteristic of carboxylic acid dimers.[7][10]
~3300N-H stretchSulfonamideA moderately sharp peak for the N-H bond.
~1710C=O stretchCarboxylic AcidStrong, sharp absorption for the carbonyl group.[7]
1530 & 1350N-O asymmetric & symmetric stretchNitro GroupTwo strong, characteristic absorptions for the NO₂ group.
1340 & 1160S=O asymmetric & symmetric stretchSulfonamideTwo strong absorptions characteristic of the SO₂ group.
Mass Spectrometry

In mass spectrometry (Electron Ionization), the molecule is expected to show a clear molecular ion peak and predictable fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 274 corresponding to [C₉H₁₀N₂O₆S]⁺.

  • Key Fragments:

    • Loss of -COOH (m/z = 45)

    • Loss of -NO₂ (m/z = 46)

    • Loss of -SO₂ (m/z = 64)

    • Cleavage yielding the 4-nitrobenzenesulfonyl cation [O₂NC₆H₄SO₂]⁺ (m/z = 186).

    • Fragments corresponding to the propanoic acid chain.[11]

Part 4: Potential Applications and Biological Significance

The structure of this compound suggests several avenues for its application in research and development.

Intermediate for Chemical Synthesis

The presence of a terminal carboxylic acid provides a versatile chemical handle for further elaboration. It can be readily converted into esters, amides, or acid chlorides, allowing it to be incorporated into larger, more complex molecules such as peptides, polymers, or targeted drug conjugates.

Pharmacological Probe and Lead Compound

Given the extensive history of sulfonamides and nitroaromatic compounds in medicine, this molecule is a prime candidate for biological screening.[12][13]

  • Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrases and proteases.[2] This molecule could be tested against various enzyme classes to identify novel inhibitory activities.

  • Antimicrobial and Anticancer Activity: Both the sulfonamide and nitroaromatic motifs are associated with antimicrobial and anticancer properties.[1][3] The nitro group, in particular, can be bioreduced in hypoxic environments (common in tumors and certain bacterial infections) to generate reactive species.[4]

The diagram below illustrates a hypothetical mechanism where a sulfonamide-based drug could act as an inhibitor in a generic cellular signaling pathway, a common mode of action for modern therapeutics.

Figure 3: Hypothetical Mechanism cluster_workflow Cellular Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Transcription Transcription Factor Activation KinaseB->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response Inhibitor 3-(4-Nitrophenylsulfonamido) propanoic acid Derivative Inhibitor->KinaseB

Figure 3: Hypothetical inhibition of a kinase pathway.

Conclusion

This compound is a precisely defined chemical entity with significant potential. Its structure is a deliberate amalgamation of functional groups known for their utility in both chemical synthesis and biological applications. The predictable nature of its synthesis and its well-defined spectroscopic characteristics make it an accessible and valuable tool for researchers. The insights provided in this guide, from its fundamental structure to its potential as a pharmacological probe, offer a solid foundation for its exploration in the fields of drug discovery and advanced materials.

References

  • Figueroa Valverde, L. et al. (2023). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. ResearchGate. Available at: [Link]

  • Chen, X. M. et al. (2020). Crystal structure of 3-((3-nitrophenyl)sulfonamido)propanoic acid — 4,4′-bipyridine (1/1), C19H18N4O6S. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Chen, X. M. et al. (2020). Crystal structure of 3-((3-nitrophenyl)sulfonamido)propanoic acid — 4,4′-bipyridine (1/1), C19H18N4O6S. ResearchGate. Available at: [Link]

  • PubChem. 3-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Sarma, B. et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. MDPI. Available at: [Link]

  • ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. Available at: [Link]

  • Sarma, B. et al. (2024). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Available at: [Link]

  • Rivera-Carrillo, C. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

  • Kumar, S. et al. (2023). IR spectra of compound 10. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link]

  • Google Patents. (1999). Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • Rivera-Carrillo, C. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of propanoic acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of propanoic acid. Available at: [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of propanoic acid. Available at: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Unknown

Preamble: Charting a Course into Unexplored Territory

In the landscape of drug discovery and development, we often encounter novel chemical entities with therapeutic potential that is yet to be defined. 3-(4-Nitrophenylsulfonamido)propanoic acid is one such molecule. A survey of the scientific literature reveals a notable absence of comprehensive studies detailing its specific mechanism of action. This guide, therefore, is not a retrospective summary of established knowledge. Instead, it is a forward-looking strategic framework designed for researchers, scientists, and drug development professionals. It provides a systematic and scientifically rigorous approach to unlock the therapeutic potential of this compound by elucidating its core mechanism of action. As a Senior Application Scientist, my objective is to blend established principles of pharmacology and medicinal chemistry with a practical, field-proven workflow to guide your research endeavors.

Molecular Deconstruction and Mechanistic Hypotheses

The structure of this compound offers a tantalizing array of clues to its potential biological activities. By dissecting the molecule into its constituent pharmacophores, we can formulate initial hypotheses to guide our experimental design.

Pharmacophore Potential Biological Significance Supporting Rationale from Related Compounds
4-Nitrophenyl Group The nitroaromatic moiety can be a substrate for nitroreductases, leading to the formation of reactive intermediates with potential cytotoxic or antimicrobial effects. It can also serve as a key binding element for specific protein targets.Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, a structural analog, have shown antimicrobial and anticancer activities[1][2][3][4]. The incorporation of a 4-NO2 substitution in a related phenylpropanoic acid derivative enhanced its activity against various bacteria[1].
Sulfonamide Moiety The sulfonamide group is a classic pharmacophore, famously associated with antibacterial sulfa drugs that inhibit dihydropteroate synthase. It is also a common feature in inhibitors of carbonic anhydrases, proteases, and other enzymes.A related compound, (S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)Propanoic Acid, is utilized in research focused on enzyme inhibition and inflammatory diseases[5][6].
Propanoic Acid Side Chain The carboxylic acid group can mimic natural substrates, such as amino acids or metabolic intermediates, allowing the molecule to interact with enzymes or transporters. It also provides a handle for forming hydrogen bonds in a receptor's binding pocket.3-Nitropropionic acid, a simpler analog, is a known irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain[7].

Based on this analysis, we can postulate several high-level potential mechanisms of action for this compound:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes in metabolic or signaling pathways, such as carbonic anhydrases, proteases, or kinases.

  • Antimicrobial Activity: It could function as an antibiotic, potentially through the inhibition of folic acid synthesis or other essential bacterial pathways.

  • Anticancer Activity: The molecule might exhibit cytotoxicity against cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, or inhibition of cancer-specific signaling pathways.

  • Modulation of Inflammatory Pathways: Given the anti-inflammatory connections of some sulfonamides, it could potentially modulate pathways involved in inflammation.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

The following is a detailed, step-by-step methodology for systematically investigating the mechanism of action of this compound. This workflow is designed to be a self-validating system, with each stage building upon the findings of the previous one.

MOA_Workflow cluster_phase1 Phase 1: Broad Phenotypic Screening cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Mechanism Validation cluster_phase4 Phase 4: In Vivo Model Validation A Initial Cytotoxicity Screening (e.g., NCI-60 panel) D Affinity Chromatography-Mass Spectrometry A->D Identified cellular effect B Antimicrobial Susceptibility Testing (e.g., MIC assays against ESKAPE pathogens) B->D C Broad Enzyme Inhibition Panel (e.g., commercial kinase or protease panels) G In Vitro Target Engagement Assays (e.g., SPR, ITC) C->G Identified enzyme hit D->G Putative protein target(s) E Thermal Proteome Profiling (TPP) E->G F Computational Target Prediction F->G H Cellular Target Engagement Assays (e.g., CETSA) G->H I Functional Assays (e.g., reporter gene, pathway-specific readouts) H->I J Animal Models of Disease (e.g., xenograft models, infection models) I->J

Caption: A systematic workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Broad Phenotypic Screening

The initial step is to cast a wide net to identify the most promising therapeutic area for this compound.

2.1.1. Protocol: Cancer Cell Line Cytotoxicity Screen

  • Objective: To determine if the compound exhibits cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines.

  • Methodology:

    • Utilize a well-established panel, such as the NCI-60 Human Tumor Cell Lines Screen.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Plate cells from the panel in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the compound (e.g., from 10 nM to 100 µM) for 48-72 hours.

    • Assess cell viability using a standard assay, such as the Sulforhodamine B (SRB) assay.

    • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) for each cell line.

  • Rationale: This provides a broad overview of potential anticancer activity and can reveal patterns of sensitivity that may hint at a specific mechanism.

2.1.2. Protocol: Antimicrobial Susceptibility Testing

  • Objective: To assess the compound's ability to inhibit the growth of clinically relevant bacteria and fungi.

  • Methodology:

    • Select a panel of microorganisms, including the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

    • Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).

    • Serially dilute the compound in growth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of the test organism.

    • Incubate under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • Rationale: This directly tests the hypothesis that the sulfonamide moiety may confer antibacterial properties.

Phase 2: Target Identification

If the phenotypic screens yield positive results, the next crucial step is to identify the molecular target(s) of the compound.

2.2.1. Protocol: Affinity Chromatography-Mass Spectrometry

  • Objective: To isolate and identify proteins that directly bind to the compound.

  • Methodology:

    • Synthesize an analog of this compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads). The propanoic acid moiety is a natural point for modification.

    • Incubate the affinity matrix with a cell lysate or protein extract.

    • Wash the matrix extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Rationale: This is a powerful, unbiased method for identifying direct binding partners of a small molecule.

Phase 3: Mechanism Validation

Once putative targets are identified, it is essential to validate their engagement by the compound and the functional consequences of this interaction.

2.3.1. Protocol: In Vitro Target Engagement using Surface Plasmon Resonance (SPR)

  • Objective: To quantify the binding affinity and kinetics of the compound to its purified target protein.

  • Methodology:

    • Immobilize the purified recombinant target protein on an SPR sensor chip.

    • Flow solutions of this compound at various concentrations over the chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.

    • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Rationale: SPR provides real-time, label-free quantification of the binding interaction, which is a gold standard for validating a direct drug-target interaction.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression (e.g., proliferation, survival) TF->Gene Compound 3-(4-Nitrophenylsulfonamido) propanoic acid Compound->Kinase2 Inhibition?

Sources

A Comprehensive Technical Guide to the Determination and Handling of 3-(4-Nitrophenylsulfonamido)propanoic Acid Solubility in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

The Compound of Interest: 3-(4-Nitrophenylsulfonamido)propanoic acid

This compound is a molecule of interest in medicinal chemistry and drug discovery. Its structure incorporates a sulfonamide group, a well-established pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs. The nitrophenyl moiety can serve as a synthetic handle or contribute to biological activity, while the propanoic acid group provides a point for further modification and influences the compound's polarity and acidity. Accurate characterization of its physicochemical properties, beginning with solubility, is a foundational step in its development pathway.

Dimethyl Sulfoxide (DMSO): The Preeminent Solvent in Early-Stage Research

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[1][2] Its high dielectric constant and capacity as a hydrogen bond acceptor make it an indispensable tool in drug discovery for preparing high-concentration stock solutions used in high-throughput screening (HTS) and various biological assays.[1][3]

However, the utility of DMSO is not without its challenges. It is highly hygroscopic, readily absorbing atmospheric moisture, which can significantly alter the solubility of a compound.[1] Furthermore, compounds dissolved in 100% DMSO may precipitate, or "crash out," upon dilution into the aqueous buffers typical of biological assays, leading to erroneous results.[1][4] Therefore, a thorough understanding of a compound's solubility limits and solution behavior in DMSO is paramount.

The Imperative of Accurate Solubility Data

Inaccurate solubility data can lead to significant downstream consequences, including:

  • Underestimation of a compound's biological activity due to precipitation in assays.

  • Wasted resources from pursuing compounds with poor developability profiles.

  • Lack of reproducibility between experiments.

This guide provides the necessary theoretical grounding and practical methodology to empower researchers to generate reliable solubility data for this compound.

Theoretical Framework for Solubility in DMSO

Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

  • Compound Structure Analysis: this compound possesses distinct structural motifs that influence its solubility:

    • Polar Groups: The carboxylic acid (-COOH), sulfonamide (-SO₂NH-), and nitro (-NO₂) groups are highly polar and capable of engaging in strong dipole-dipole interactions and hydrogen bonding with DMSO's sulfoxide oxygen.

    • Nonpolar Group: The phenyl ring is hydrophobic and will interact with the methyl groups of DMSO.

  • Solvent Properties: DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not donate hydrogen bonds.[3] Its oxygen atom is a strong hydrogen bond acceptor, which allows it to effectively solvate the acidic protons of the carboxylic acid and sulfonamide groups of the target molecule.

Based on this structural analysis, this compound is predicted to have favorable interactions with DMSO, suggesting it will be reasonably soluble. However, the strength of the compound's crystal lattice energy is unknown and can only be overcome by strong solvation, making empirical determination essential.

Critical Factors Influencing Experimental Solubility

The theoretical potential for solubility can be significantly impacted by practical experimental conditions.

  • Solvent Purity: DMSO is extremely hygroscopic. Water contamination reduces the solvating power of DMSO for many organic compounds and can promote precipitation.[1] It is critical to use anhydrous DMSO and employ handling techniques that minimize exposure to atmospheric moisture.

  • Compound Form (Solid State): The amorphous form of a compound is generally more soluble than its more thermodynamically stable crystalline form.[5] The history of the solid sample (e.g., purification method) can therefore influence the observed solubility.

  • Temperature: While solubility generally increases with temperature, stock solutions are typically prepared and used at room temperature. Heating to force dissolution can lead to the formation of a supersaturated solution that may precipitate over time.[6]

  • Compound Stability: Some compounds can degrade in DMSO, especially over long storage periods or in the presence of acidic or basic impurities.[7][8] It is advisable to prepare solutions fresh when possible and to assess stability if long-term storage is required.[1]

Experimental Protocol for Determining Kinetic Solubility in DMSO

This section details a robust, tiered workflow for determining the kinetic solubility of this compound in DMSO. This protocol is designed to be self-validating by incorporating both visual and spectroscopic analysis.

Materials and Reagents
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR analysis

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer and bath sonicator

  • 5 mm NMR tubes

Experimental Workflow Diagram

G start Start: Define Target Concentration (e.g., 100 mM) weigh 1. Accurately Weigh Compound start->weigh add_dmso 2. Add Calculated Volume of Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolution Process (Vortex 2 min, Sonicate 5 min) add_dmso->dissolve inspect 4. Visual Inspection (Room Temperature, 1 hr) dissolve->inspect soluble Result: Soluble (Clear Homogeneous Solution) inspect->soluble Clear Solution insoluble Result: Insoluble/Partially Soluble (Visible Particulate, Haze) inspect->insoluble Precipitate nmr_prep 5. Prepare 1 mM Sample in DMSO-d6 for QC soluble->nmr_prep end End: Document Solubility insoluble->end nmr_acq 6. Acquire ¹H NMR Spectrum nmr_prep->nmr_acq nmr_analysis 7. Analyze Spectrum (Confirm Structure & Concentration) nmr_acq->nmr_analysis pass QC Pass: Data Integrity Confirmed nmr_analysis->pass Expected Spectrum fail QC Fail: Degradation or Low Concentration nmr_analysis->fail Unexpected Result pass->end fail->end

Caption: Workflow for determining compound solubility in DMSO.

Step-by-Step Methodology

This protocol aims to prepare a 100 mM stock solution, a common starting point for screening campaigns.[1]

  • Preparation of High-Concentration Stock:

    • Calculate the mass of this compound required to make a 100 mM solution in a specific volume (e.g., 1 mL). Molecular Weight must be known.

    • Accurately weigh the calculated mass into a sterile, dry glass vial or microcentrifuge tube.

    • Using a calibrated micropipette, add the precise volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.[1]

    • Causality: Vortexing provides mechanical agitation to disperse the solid and promote dissolution.

    • If the solid is not fully dissolved, place the vial in a bath sonicator for up to 5 minutes at room temperature.

    • Causality: Sonication uses high-frequency sound waves to create cavitation, which helps break apart solid aggregates and enhances the rate of dissolution for kinetically limited compounds. Avoid excessive heating.

  • Equilibration and Visual Inspection:

    • Allow the solution to stand at room temperature for at least 1 hour to reach equilibrium.

    • Carefully inspect the solution against a dark background. A fully dissolved compound will yield a clear, homogeneous solution with no visible particulates, haze, or crystals.

  • Quantitative Confirmation by ¹H NMR Spectroscopy (Recommended):

    • Rationale: This step validates the identity, integrity, and approximate concentration of the dissolved compound, ensuring that the clear solution is not a result of degradation.[9]

    • Prepare a 1 mM sample by performing a serial dilution of the 100 mM stock solution with DMSO-d₆. For example, add 10 µL of the stock to 990 µL of DMSO-d₆.

    • Transfer ~0.6 mL of the 1 mM solution to a clean, dry NMR tube.

    • Acquire a standard ¹H NMR spectrum.

Data Interpretation and Reporting
  • Soluble: The solution is visually clear, and the ¹H NMR spectrum shows sharp peaks corresponding to the compound's structure with the expected signal-to-noise ratio for a 1 mM solution.

  • Insoluble/Partially Soluble: Visible precipitate is present after the dissolution process. The ¹H NMR spectrum of the supernatant may show significantly lower signal intensity than expected or broad lines, indicating aggregation.

  • If Insoluble at 100 mM: If the compound is insoluble at the starting concentration, the experiment should be repeated in a tiered fashion at lower concentrations (e.g., 50 mM, 20 mM, 10 mM) until the solubility limit is determined.[10]

Data Presentation

All solubility data should be recorded systematically. The following table provides a template for summarizing experimental findings.

Table 1: Hypothetical Solubility Profile of this compound in Anhydrous DMSO at Room Temperature

Target Concentration (mM)Method of ObservationResultNotes
100Visual InspectionPrecipitate ObservedFine white powder remained after sonication.
50Visual InspectionClear SolutionSolution appeared homogeneous.
50 (from supernatant)¹H NMR SpectroscopyQC PassSpectrum consistent with structure; no degradation.
Conclusion -Soluble up to 50 mM Kinetic solubility determined to be ≥ 50 mM.

Best Practices for Handling DMSO Stock Solutions

Proper handling is crucial to maintain the integrity of a compound stock solution over time.

  • Preparation and Storage: Always use anhydrous DMSO in a dry environment to prepare stock solutions.[1] Store solutions in tightly sealed containers (e.g., screw-cap vials with PTFE liners) at low temperatures, typically -20°C or -80°C, to minimize degradation and water absorption.[1]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and promote compound crystallization, even for substances that were initially fully dissolved.[5] It is best practice to aliquot the stock solution into smaller, single-use volumes.

  • Managing Aqueous Buffer Precipitation: Be aware that compounds highly soluble in pure DMSO may precipitate when diluted into aqueous assay buffers.[1] It is often necessary to determine a compound's "critical precipitation concentration" in the final assay buffer to ensure the test concentration remains in solution.

Conclusion

While a definitive solubility value for this compound in DMSO requires empirical measurement, its molecular structure suggests a high potential for solubility. By following the rigorous experimental protocol and best practices outlined in this guide, researchers can confidently determine its solubility limit, ensuring the generation of reliable and reproducible data. This foundational knowledge is critical for advancing the compound through the drug discovery pipeline, from initial screening to lead optimization.

References

  • BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • Pawar, S. et al. (n.d.).
  • Ziath. (2006).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid. [Link]

  • Galkin, M. A., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl sulfoxide. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Smietana, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • gChem Global. (n.d.). DMSO Physical Properties. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Nitrophenylsulfonamido)propanoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Context of a Niche Molecule

In the vast landscape of chemical compounds, many molecules exist in relative obscurity, their properties and potential applications yet to be fully elucidated. 3-(4-Nitrophenylsulfonamido)propanoic acid is one such compound. While not the subject of extensive research, its structure, combining a nitrophenylsulfonamide moiety with a β-amino acid backbone, places it at the intersection of several key areas of medicinal and organic chemistry. This guide aims to provide a comprehensive technical overview of this molecule, drawing upon the established chemistry of its constituent parts to infer its likely synthesis, properties, and potential avenues for research and development. This document is intended for researchers, scientists, and drug development professionals who are interested in the exploration of novel chemical entities.

Introduction: Unpacking the Structural Significance

This compound, with the CAS Number 179174-23-3, is a molecule that marries two important pharmacophores: a sulfonamide and a β-amino acid. The sulfonamide group is a cornerstone of medicinal chemistry, famously introduced in the first synthetic antibacterial agents and now present in a wide array of drugs with diverse therapeutic applications.[1] The 4-nitrophenyl group, an electron-withdrawing moiety, can significantly influence the electronic properties and biological activity of the sulfonamide.

The β-amino acid portion of the molecule is also of significant interest. Unlike their proteinogenic α-amino acid counterparts, β-amino acids can form more stable peptide secondary structures and are less susceptible to enzymatic degradation, making them valuable building blocks for peptidomimetics and other bioactive compounds.[2][3] The combination of these two moieties in this compound suggests a molecule with potential for further investigation in drug discovery.

A Postulated History: An Intersection of Chemical Legacies

The historical context for its potential creation lies in the rich history of sulfonamide drug discovery, which began with Gerhard Domagk's discovery of the antibacterial effects of Prontosil in the 1930s. This led to the synthesis of thousands of sulfonamide derivatives in the quest for improved efficacy and a broader spectrum of activity.

More recently, the focus on β-amino acids in medicinal chemistry has surged, with researchers exploring their use in creating novel therapeutic agents with enhanced pharmacokinetic properties. It is within this modern context of scaffold-hopping and the exploration of diverse chemical space that this compound likely emerged.

Synthesis and Characterization: A Proposed Methodological Approach

While a specific, published synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on established methods for the preparation of N-sulfonylated β-amino acids. The most direct approach would involve the reaction of β-alanine with 4-nitrobenzenesulfonyl chloride.

Proposed Synthetic Protocol

This protocol describes a standard method for the N-sulfonylation of a β-amino acid.

Materials:

  • β-Alanine

  • 4-Nitrobenzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve β-alanine in an aqueous solution of sodium carbonate.

  • To this solution, add a solution of 4-nitrobenzenesulfonyl chloride in dioxane dropwise with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification beta_alanine β-Alanine reaction_mixture Reaction in Aqueous Dioxane with Na₂CO₃ beta_alanine->reaction_mixture nitrobenzenesulfonyl_chloride 4-Nitrobenzenesulfonyl chloride nitrobenzenesulfonyl_chloride->reaction_mixture acidification Acidification (HCl) reaction_mixture->acidification extraction Extraction (Ethyl Acetate) acidification->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization product 3-(4-Nitrophenylsulfonamido) propanoic acid recrystallization->product

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound.

PropertyValueSource
CAS Number 179174-23-3Chemical Abstract Service
Molecular Formula C₉H₁₀N₂O₆S-
Molecular Weight 274.25 g/mol -
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in polar organic solventsInferred

Potential Applications in Drug Development: An Inferential Analysis

Given the lack of specific biological data for this compound, its potential applications can be inferred from the known activities of structurally related compounds.

Antimicrobial Activity

The sulfonamide moiety is a well-established antibacterial pharmacophore. Furthermore, some nitrophenylsulfonamide derivatives have shown activity against various pathogens.[2] For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens.[4] It is therefore plausible that this compound could be investigated for its potential antimicrobial properties.

Diagram of Potential Antimicrobial MoA:

Antimicrobial_MoA Compound 3-(4-Nitrophenylsulfonamido) propanoic acid Target Potential Bacterial Target (e.g., Dihydropteroate Synthase) Compound->Target Binds to Effect Inhibition of Essential Metabolic Pathway Target->Effect Leads to Outcome Bacteriostatic or Bactericidal Effect Effect->Outcome Results in

Caption: Inferred mechanism of antimicrobial action via enzyme inhibition.

Anti-inflammatory and Analgesic Properties

Certain sulfonamide-containing compounds exhibit anti-inflammatory and analgesic effects.[5][6] The propanoic acid moiety is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two structural features suggests that this compound could be a candidate for screening in anti-inflammatory assays.

Future Directions and Conclusion

This compound represents a molecule with untapped potential. While specific data on its discovery and bioactivity are scarce, its chemical structure provides a strong rationale for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: A comprehensive study to establish an optimized and scalable synthesis, followed by full spectroscopic and crystallographic characterization.

  • Biological Screening: A broad-based biological screening campaign to assess its activity in various assays, including antimicrobial, anti-inflammatory, and anticancer screens.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of each structural component to any observed biological activity.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences and Research, 10(5), 1205-1211.
  • (S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)Propanoic Acid. Chem-Impex. [Link]

  • (S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)Propanoic Acid. Chem-Impex. [Link]

  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed. [Link]

  • Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2296. [Link]

Sources

Unlocking the Therapeutic Potential of 3-(4-Nitrophenylsulfonamido)propanoic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Nitrophenylsulfonamido)propanoic acid is a synthetic organic compound with a structure suggestive of diverse biological activities. However, its specific therapeutic targets remain uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the molecular targets of this compound. By analyzing structurally analogous molecules and proposing a multi-pronged research strategy encompassing computational and experimental approaches, this document serves as a roadmap for elucidating the mechanism of action and unlocking the therapeutic potential of this compound.

Introduction: The Enigma of a Promising Scaffold

This compound possesses a unique combination of chemical moieties: a 4-nitrophenyl group, a sulfonamide linkage, and a propanoic acid tail. Each of these components is present in various known bioactive molecules, suggesting that their combination within a single scaffold could lead to novel pharmacological properties. The 4-nitrophenyl group, for instance, is a feature of some peroxisome proliferator-activated receptor (PPAR) modulators, while the sulfonamide group is a cornerstone of many antibacterial, diuretic, and anti-inflammatory drugs. The propanoic acid moiety can influence solubility, cell permeability, and interaction with target proteins.

Despite this promising chemical architecture, the biological activities and therapeutic targets of this compound have not been extensively studied. This guide outlines a logical, evidence-based workflow to de-orphanize this compound, moving from initial hypothesis generation to rigorous experimental validation.

Learning from Analogs: A Clue-Driven Approach to Hypothesis Generation

In the absence of direct data, a powerful starting point is the examination of structurally similar compounds with known biological activities. This comparative analysis provides a foundation for forming educated hypotheses about the potential therapeutic applications of this compound.

The Anti-Inflammatory Hypothesis

Structurally related compounds such as (S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)propanoic acid are utilized as intermediates in the synthesis of pharmaceuticals targeting inflammatory diseases[1][2]. This suggests that this compound may also possess anti-inflammatory properties. Potential targets in this domain include key enzymes in the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

The Anticancer and Antimicrobial Hypotheses

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising anticancer and antimicrobial activities[3][4][5][6]. The shared propanoic acid backbone suggests that our target compound might exhibit similar cytotoxic or antimicrobial effects. Potential anticancer targets could include signaling proteins involved in cell proliferation, survival, and migration, while antimicrobial targets might be found in essential bacterial or fungal metabolic pathways.

The Metabolic Modulation Hypothesis

The presence of the 4-nitrophenyl group is a notable feature in some 4-nitro(thio)phenoxyisobutyric acids, which have been identified as peroxisome proliferator-activated receptor γ (PPARγ) modulators with antidiabetic potential[7]. This raises the intriguing possibility that this compound could interact with PPARs or other nuclear receptors involved in metabolic regulation.

The Enzyme Inhibition Hypothesis

A common thread among many of the related compounds is their role as enzyme inhibitors. For example, 3-Nitropropionic acid is a known irreversible inhibitor of succinate dehydrogenase[8]. The chemical structure of this compound is amenable to fitting into the active sites of various enzymes, making enzyme inhibition a broad but plausible mechanism of action.

Table 1: Summary of Hypotheses Based on Structural Analogs

Structural AnalogKnown/Potential ActivityPotential Targets
(S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)propanoic AcidAnti-inflammatory[1][2]COX-1, COX-2, 5-LOX
3-((4-hydroxyphenyl)amino)propanoic acid derivativesAnticancer, Antimicrobial[3][4][5][6]Proliferation pathways, Bacterial/Fungal enzymes
4-Nitro(thio)phenoxyisobutyric AcidsAntidiabetic[7]PPARγ
3-Nitropropionic acidNeurotoxin[8]Succinate dehydrogenase

A Multi-Pronged Strategy for Target Identification and Validation

Based on the hypotheses generated, a systematic approach combining computational and experimental methods is proposed. This workflow is designed to first broaden the search for potential targets and then progressively narrow down and validate the most promising candidates.

Target_Identification_Workflow cluster_computational Computational Screening cluster_experimental Experimental Validation A In Silico Target Prediction (e.g., PharmMapper, SuperPred) B Molecular Docking (against hypothesized targets) A->B Refine targets D Biochemical Assays (e.g., enzyme inhibition, binding assays) B->D Prioritize for testing C Broad Phenotypic Screening (e.g., cell-based assays) C->D Guide target class E Target Engagement Assays (e.g., CETSA, DARTS) D->E Confirm interaction F Mechanism of Action Studies (e.g., Western blot, qPCR) E->F Validate in cellular context CETSA_Workflow A Treat cells/lysate with compound or vehicle control B Heat aliquots to a range of temperatures A->B C Separate soluble and aggregated proteins B->C D Analyze soluble target protein by Western blot C->D E Plot melting curves and compare shifts D->E

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Mechanism of Action Studies

Once a direct target has been validated, further studies are needed to elucidate the downstream cellular consequences of target modulation.

Protocol 6: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Treat relevant cells with this compound at its effective concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies against the target protein and key downstream signaling molecules (e.g., phosphorylated vs. total protein).

  • Analysis: Quantify the changes in protein expression or phosphorylation to map the affected signaling pathway.

Signaling_Pathway Compound 3-(4-Nitrophenylsulfonamido) propanoic acid Target Validated Target (e.g., Enzyme X) Compound->Target Inhibition Downstream1 Downstream Effector 1 (e.g., p-ERK) Target->Downstream1 Downstream2 Downstream Effector 2 (e.g., c-Fos) Downstream1->Downstream2 Response Cellular Response (e.g., Reduced Inflammation) Downstream2->Response

Figure 3: Hypothetical signaling pathway modulation by this compound.

Conclusion and Future Directions

The journey to identify and validate the therapeutic targets of a novel compound like this compound is a systematic process of hypothesis, experimentation, and refinement. This guide provides a robust framework for this endeavor. By leveraging clues from structurally related molecules and employing a combination of computational and experimental techniques, researchers can efficiently navigate the complexities of target de-orphanization.

Future work should focus on lead optimization to improve potency and selectivity, as well as in vivo studies in animal models to assess efficacy and safety. The successful identification of the molecular targets of this compound will be a critical step in translating this promising chemical scaffold into a potential therapeutic agent.

References

  • PubChem. 3-(4-Nitrophenyl)propanoic acid. [Link]

  • PubChem. 3-Nitropropionic acid. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics. [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Ortega-Vidal, J., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Pharmaceuticals. [Link]

  • Pure Help Center. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Enzyme Inhibition Assay Using 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Sulfonamides represent a cornerstone in medicinal chemistry, renowned for their broad therapeutic applications, largely stemming from their ability to act as potent enzyme inhibitors.[1] The core chemical scaffold of sulfonamides allows for diverse substitutions, leading to a vast chemical space for drug discovery and development. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific sulfonamide derivative, 3-(4-Nitrophenylsulfonamido)propanoic acid , in enzyme inhibition assays.

This document will provide the foundational knowledge and a step-by-step protocol for assessing the inhibitory potential of this compound against a relevant enzyme class. Given the well-established activity of sulfonamides against carbonic anhydrases, this application note will focus on an inhibition assay for a representative isoform, Human Carbonic Anhydrase II (hCA II). The principles and methodologies described herein are, however, broadly applicable to other enzyme systems.

Scientific Rationale and Mechanism of Action

Sulfonamides typically function as competitive inhibitors of enzymes that utilize a metal cofactor in their active site. In the case of carbonic anhydrases, which are zinc-containing metalloenzymes, the sulfonamide group coordinates to the zinc ion, displacing a water molecule or hydroxide ion that is crucial for the catalytic activity. This binding event blocks the substrate's access to the active site, thereby inhibiting the enzyme's function.

The subject of this application note, this compound, possesses the key sulfonamide moiety for potential coordination with the zinc cofactor in the active site of carbonic anhydrase. The 4-nitrophenyl group can engage in additional interactions within the active site, potentially influencing the compound's binding affinity and selectivity. The propanoic acid side chain may also contribute to the overall binding kinetics and solubility of the compound.

Experimental Workflow for Enzyme Inhibition Assay

The general workflow for determining the inhibitory potential of this compound against hCA II involves measuring the residual enzyme activity at various concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then determined from the resulting dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Serial_Dilution Serial Dilution of Inhibitor Reagent_Prep->Serial_Dilution Plate_Setup Plate Setup (Controls, Inhibitor Concentrations) Serial_Dilution->Plate_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Substrate Addition) Pre_incubation->Reaction_Initiation Data_Acquisition Data Acquisition (Spectrophotometric Reading) Reaction_Initiation->Data_Acquisition Data_Processing Data Processing (% Inhibition Calculation) Data_Acquisition->Data_Processing Curve_Fitting Dose-Response Curve Fitting Data_Processing->Curve_Fitting IC50_Determination IC₅₀ Determination Curve_Fitting->IC50_Determination

Caption: Experimental workflow for the hCA II inhibition assay.

Detailed Protocol: Carbonic Anhydrase II Inhibition Assay

This protocol outlines a colorimetric assay for assessing the inhibition of hCA II using p-nitrophenyl acetate (p-NPA) as the substrate.[1]

Materials and Reagents
  • Enzyme: Purified Human Carbonic Anhydrase II (hCA II)

  • Inhibitor: this compound

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Buffer: 10 mM Tris-HCl, pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Apparatus: 96-well microplate, microplate reader capable of measuring absorbance at 405 nm

Stock Solution Preparation
  • Inhibitor Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO to a final concentration of 10 mM.

  • Enzyme Stock (1 mg/mL): Reconstitute lyophilized hCA II in the assay buffer to a final concentration of 1 mg/mL. Store in aliquots at -20°C.

  • Substrate Stock (10 mM): Dissolve p-NPA in acetonitrile to a final concentration of 10 mM.

Assay Procedure
  • Prepare Serial Dilutions of the Inhibitor:

    • Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to obtain a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

    • Further dilute each of these concentrations 1:100 in the assay buffer. This will result in a final concentration range of 10 µM to 0.1 nM in the assay plate, with a final DMSO concentration of 0.1%.

  • Reaction Setup in a 96-well Microplate:

    • Add the following to each well:

      • Assay Buffer: To bring the final volume to 200 µL.

      • hCA II Solution: Add a volume of the diluted enzyme stock to achieve a final concentration that gives a linear reaction rate.

      • Inhibitor Dilutions: Add 20 µL of the diluted inhibitor solutions to the respective wells.

    • Controls:

      • Enzyme Control (100% activity): Add 20 µL of assay buffer with 0.1% DMSO instead of the inhibitor solution.

      • Blank (no enzyme activity): Add assay buffer and substrate, but no enzyme.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of enzyme inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ of enzyme control)] * 100

  • Determine the IC₅₀ Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Summary of Experimental Parameters
ParameterRecommended Value
EnzymeHuman Carbonic Anhydrase II
Substratep-Nitrophenyl acetate (p-NPA)
InhibitorThis compound
Assay Buffer10 mM Tris-HCl, pH 7.4
Final DMSO Concentration≤ 1%
Incubation Time15 minutes
Detection Wavelength405 nm

Troubleshooting and Considerations

  • Solubility Issues: If this compound exhibits poor solubility in the assay buffer, the DMSO concentration can be slightly increased, but should be kept consistent across all wells to avoid solvent effects on enzyme activity.

  • High Background Signal: A high blank reading may indicate spontaneous hydrolysis of the substrate. Prepare the substrate solution fresh before each experiment.

  • No Inhibition Observed: If no inhibition is observed, the concentration range of the inhibitor may need to be adjusted. It is also possible that the compound is not an effective inhibitor for the chosen enzyme.

Conclusion

This application note provides a comprehensive framework for the evaluation of this compound as a potential enzyme inhibitor, using Human Carbonic Anhydrase II as a representative target. The detailed protocol and data analysis guidelines offer a robust starting point for researchers in drug discovery and chemical biology. The modular nature of this assay allows for its adaptation to other enzyme systems, making it a valuable tool in the characterization of novel bioactive compounds.

References

Sources

Application Notes and Protocols for 3-(4-Nitrophenylsulfonamido)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 3-(4-Nitrophenylsulfonamido)propanoic acid in cell culture applications. While direct experimental data for this specific compound is emerging, its structural motifs—a nitrophenyl-substituted sulfonamide linked to a propanoic acid moiety—strongly suggest its classification as a carbonic anhydrase inhibitor, with probable selectivity towards tumor-associated isoforms such as Carbonic Anhydrase IX (CA IX). These application notes synthesize the known biological activities of related sulfonamides and propanoic acid derivatives to provide a robust framework for investigating the efficacy and mechanism of action of this compound as a potential anti-cancer agent. Detailed protocols for assessing its impact on cancer cell viability, proliferation, and apoptosis are provided, alongside methodologies to explore its effects on intracellular pH and CA IX-related signaling pathways.

Introduction: Unpacking the Therapeutic Potential

This compound is a synthetic small molecule featuring two key functional domains: a sulfonamide group appended to a nitrophenyl ring and a propanoic acid tail. This unique architecture positions it as a compound of significant interest in cancer research, primarily due to the well-established role of sulfonamides as inhibitors of carbonic anhydrases (CAs).

The Sulfonamide Engine: Targeting Carbonic Anhydrase IX

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While ubiquitously expressed, certain isoforms are selectively upregulated in pathological conditions. Notably, Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme whose expression is strongly induced by hypoxia, a hallmark of the tumor microenvironment.[1] CA IX plays a pivotal role in maintaining the pH homeostasis of cancer cells, facilitating the extrusion of protons generated from high glycolytic rates (the Warburg effect).[1] This acidification of the extracellular space promotes tumor invasion, metastasis, and resistance to therapy, making CA IX a prime target for anti-cancer drug development.[1][2][3]

Aromatic and heterocyclic sulfonamides are the most studied class of CA inhibitors (CAIs).[4][5] The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. The nitrophenyl group in this compound is anticipated to enhance the binding affinity and potentially confer selectivity for CA IX over other ubiquitously expressed CA isoforms, such as CA I and CA II.[4]

The Propanoic Acid Moiety: A Modulator of Cellular Function

Propanoic acid, a short-chain fatty acid, is not merely a passive linker. It is known to influence various cellular processes, including cell signaling and mitochondrial function.[6][7] In the context of this compound, the propanoic acid tail may enhance aqueous solubility and influence cellular uptake and distribution. Furthermore, derivatives of propanoic acid have been shown to modulate inflammatory responses and impact cell viability.[8]

Postulated Mechanism of Action

Based on its structural components, the primary mechanism of action for this compound in a cancer cell context is hypothesized to be the selective inhibition of CA IX.

Mechanism_of_Action cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Hydration H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Dissociation CA_IX CA IX CA_IX->H_HCO3 Catalyzes pHi Intracellular pH (pHi) Homeostasis CA_IX->pHi Disrupts Glycolysis ↑ Glycolysis (Warburg Effect) H_prod ↑ H⁺ Production Glycolysis->H_prod H_prod->pHi Proliferation Proliferation & Survival pHi->Proliferation Metastasis Invasion & Metastasis pHi->Metastasis Apoptosis Apoptosis pHi->Apoptosis Induces Inhibition_Prolif Inhibition of Proliferation Inhibition_Meta Inhibition of Metastasis Proliferation->Inhibition_Prolif Leads to Inhibition Metastasis->Inhibition_Meta Leads to Inhibition Compound 3-(4-Nitrophenylsulfonamido) propanoic acid Compound->CA_IX Inhibits

Figure 1: Postulated mechanism of action for this compound.

The inhibition of CA IX by this compound is expected to disrupt the cancer cell's ability to manage its acid-base balance, leading to intracellular acidification. This disruption of pH homeostasis can trigger a cascade of events, including:

  • Induction of Apoptosis: A sustained decrease in intracellular pH is a potent trigger for programmed cell death.[2][3]

  • Inhibition of Proliferation: Altered intracellular pH can interfere with the function of enzymes and proteins critical for cell cycle progression and proliferation.[2]

  • Sensitization to Chemotherapy and Radiotherapy: By modulating the tumor microenvironment, CA IX inhibitors can enhance the efficacy of conventional cancer therapies.

Experimental Protocols

The following protocols provide a framework for evaluating the biological effects of this compound in cell culture. It is recommended to use a cancer cell line known to express high levels of CA IX (e.g., HeLa, MDA-MB-231, HT-29) and a CA IX-negative cell line as a control to assess selectivity.[3]

Preparation of Stock Solutions

The solubility of this compound should be empirically determined. Due to its chemical structure, dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution.

Parameter Recommendation
Solvent Dimethyl sulfoxide (DMSO), cell culture grade
Stock Concentration 10-50 mM
Storage Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Final DMSO Concentration Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability and Proliferation Assay (MTT or WST-1)

This protocol assesses the effect of the compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • CA IX-positive and CA IX-negative cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT/WST-1 Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Aspirate the medium and add 100 µL of solubilization solution.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of Compound Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 24, 48, or 72h Treat_Cells->Incubate_Treatment Add_Reagent Add MTT or WST-1 Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance Analyze_Data Analyze Data & Determine IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the cell viability and proliferation assay.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis following compound treatment.

Materials:

  • CA IX-positive cancer cell line

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Measurement of Intracellular pH (BCECF-AM Staining)

This protocol directly assesses the effect of the compound on intracellular pH.

Materials:

  • CA IX-positive cancer cell line

  • Black-walled, clear-bottom 96-well plates

  • This compound stock solution

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) fluorescent dye

  • Fluorescence plate reader with dual excitation capabilities

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with 5-10 µM BCECF-AM in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

  • Compound Treatment: Add the compound at various concentrations to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at two excitation wavelengths (e.g., 490 nm for pH-sensitive and 440 nm for pH-insensitive) and a single emission wavelength (e.g., 535 nm).

  • Data Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm). A decrease in this ratio indicates intracellular acidification. Calibrate the pH response using nigericin in buffers of known pH.

Anticipated Results and Interpretation

Assay Anticipated Result with this compound Interpretation
Cell Viability (MTT/WST-1) Dose-dependent decrease in viability in CA IX-positive cells, with a significantly higher IC₅₀ in CA IX-negative cells.The compound exhibits cytotoxic/cytostatic effects, likely mediated through the inhibition of CA IX.
Apoptosis (Annexin V/PI) Increase in the percentage of Annexin V-positive cells (early and late apoptosis).The compound induces programmed cell death.
Intracellular pH (BCECF-AM) A rapid, dose-dependent decrease in the intracellular pH.The compound inhibits proton extrusion, consistent with the inhibition of CA IX.

Troubleshooting

  • Low Potency (High IC₅₀):

    • Verify the expression of CA IX in the chosen cell line.

    • Assess the stability of the compound in the cell culture medium.

    • Consider extending the incubation time.

  • High Background in Assays:

    • Optimize cell seeding density.

    • Ensure complete removal of reagents during washing steps.

    • Check for potential interference of the compound with the assay reagents (e.g., autofluorescence).

  • Inconsistent Results:

    • Maintain consistent cell passage numbers.

    • Ensure accurate and reproducible preparation of compound dilutions.

    • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Conclusion

This compound represents a promising candidate for investigation as a selective CA IX inhibitor. Its rational design, incorporating a proven pharmacophore with a potentially beneficial solubilizing and functionally active tail, warrants a thorough evaluation of its anti-cancer properties. The protocols outlined in this document provide a comprehensive starting point for researchers to elucidate its mechanism of action and to assess its therapeutic potential in relevant cancer cell models. The exploration of this and related molecules may pave the way for novel therapeutic strategies targeting the hypoxic tumor microenvironment.

References

  • Lou, Y., et al. (2011). Selective inhibition of carbonic anhydrase IX decreases cell proliferation and induces ceramide-mediated apoptosis in human cancer cells. Journal of Pharmacology and Experimental Therapeutics, 338(3), 859-868.
  • McKenna, R., & Supuran, C. T. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417.
  • Mboge, M. Y., et al. (2017). Targeting Carbonic Anhydrase IX Activity and Expression. Molecules, 22(11), 1894.
  • Koyuncu, I., et al. (2020). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 21(15), 5488.
  • Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417.
  • Al-Lahham, S. H., et al. (2021). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Journal of Functional Foods, 83, 104534.
  • Yang, R., et al. (2020). Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies. Frontiers in Immunology, 11, 2095.
  • Liotta, F., et al. (2020). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 21(13), 4798.
  • Kim, S. A., et al. (2019). Propionic acid induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line. NeuroToxicology, 75, 116-122.
  • Wikipedia contributors. (2024). Propionic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Piras, M., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 22(14), 7481.
  • Tsen, A. R., et al. (2014). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. The Journal of biological chemistry, 289(48), 33234–33244.

Sources

The Elusive Probe: An In-depth Analysis of 3-(4-Nitrophenylsulfonamido)propanoic Acid and its Potential in Molecular Sensing

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 17, 2026 – In the dynamic field of molecular probes, the quest for novel tools to elucidate biological processes is perpetual. This report provides a comprehensive analysis of 3-(4-Nitrophenylsulfonamido)propanoic acid, a compound of interest to researchers and drug development professionals. Despite its intriguing chemical structure, a thorough investigation of scientific literature and patent databases reveals that This compound is not an established molecular probe with defined applications or protocols.

This document will instead focus on the potential applications of this molecule, drawing insights from the known functionalities of its core components: the 4-nitrophenylsulfonamide head and the propanoic acid tail. We will explore the theoretical underpinnings that could guide future research into its development as a molecular probe, particularly as a chromogenic or fluorescent sensor.

Physicochemical Properties and Commercial Availability

Before delving into its potential applications, a summary of the key physicochemical properties of this compound is presented below. The compound is commercially available from several suppliers, indicating its accessibility for research purposes.

PropertyValue
Molecular Formula C₉H₁₀N₂O₆S
Molecular Weight 274.25 g/mol
CAS Number 179174-23-3
Appearance Typically a solid
Solubility Expected to have some solubility in organic solvents and aqueous bases

Theoretical Framework for a Molecular Probe: The Promise of the 4-Nitrophenylsulfonamide Moiety

The 4-nitrophenyl group is a well-known chromophore, a part of a molecule responsible for its color. The strong electron-withdrawing nature of the nitro group (-NO₂) significantly influences the electronic properties of the phenyl ring and the sulfonamide group. This characteristic is the cornerstone of its potential as a molecular probe.

Potential Mechanism of Action: Chromogenic Sensing

A plausible application for this compound is in the design of chromogenic enzyme assays. The core principle of such an assay would be the enzymatic cleavage of the sulfonamide bond. This cleavage would release 4-nitroaniline or a related p-nitro-substituted product, which is intensely yellow and exhibits a distinct absorbance maximum around 400 nm.

Below is a conceptual workflow for how this molecule could be used as a chromogenic substrate for a hypothetical enzyme, "Sulfamidase."

G cluster_assay Conceptual Chromogenic Assay Workflow A Incubate 3-(4-Nitrophenylsulfonamido)- propanoic acid (colorless substrate) with 'Sulfamidase' enzyme B Enzymatic cleavage of the sulfonamide bond A->B Enzyme action C Release of 4-nitroaniline (yellow product) B->C Product formation D Measure absorbance at ~400 nm C->D Spectrophotometry E Correlate absorbance with enzyme activity D->E Data analysis G cluster_probe Conceptual 'Turn-On' Fluorescent Probe Design cluster_quenched Quenched State cluster_active Active State A Fluorophore-Propanoic Acid-Sulfonamido-4-Nitrophenyl (Fluorescence is quenched) B Fluorophore-Propanoic Acid (Fluorescent) A->B Enzymatic Cleavage C 4-Nitrophenylsulfonamide (Quencher released)

Caption: "Turn-on" fluorescent probe concept.

Conclusion

References

While there are no direct references for the application of this compound as a molecular probe, the following resources provide context on the use of related compounds and principles in probe design.

  • General Principles of Reporter Gene Assays: New, D. C., Miller-Martini, D. M., & Wong, Y. H. (2003). Reporter gene assays and their applications to bioassays of natural products. Phytotherapy Research, 17(5), 439-448. [Link]

  • FRET-based Probe Design: Wang, L., et al. (2013). FRET-based small-molecule fluorescent probes: rational design and bioimaging applications. Accounts of chemical research, 46(7), 1522-1532. [Link]

  • Sulfonamides in Medicinal Chemistry: Dubois, L., et al. (2019). Imaging of CA IX with fluorescent labelled sulfonamides distinguishes hypoxic and (re)-oxygenated cells in a xenograft tumour model. Cancers, 11(2), 227. [Link]

Application Notes and Protocols for 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry and Organic Synthesis

3-(4-Nitrophenylsulfonamido)propanoic acid is a bifunctional organic compound that holds significant potential for researchers in drug discovery and synthetic chemistry. Its structure uniquely combines a β-amino acid (β-alanine) backbone with a 4-nitrobenzenesulfonyl (nosyl) group. This arrangement provides two key reactive handles: a carboxylic acid and an electron-deficient aromatic sulfonamide.

The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] The nitro group on the aromatic ring acts as a strong electron-withdrawing group, which can influence the compound's reactivity and biological activity. Furthermore, the 4-nitrobenzenesulfonyl group can serve as a protecting group for amines in multi-step organic synthesis, highlighting its utility as a versatile chemical intermediate.[3] The carboxylic acid functionality allows for further derivatization, such as esterification or amidation, enabling the creation of diverse chemical libraries for screening.

These application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and supported by authoritative references.

PART 1: Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and β-alanine. The amino group of β-alanine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2][4]

Overall Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
β-Alanine89.095.0 g1.0
4-Nitrobenzenesulfonyl chloride221.6213.6 g1.1
Triethylamine (Et₃N)101.1916.8 mL2.1
Dichloromethane (DCM)84.93200 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-
Deionized Water18.02As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend β-alanine (5.0 g) in 150 mL of dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Base: To the cooled suspension, add triethylamine (16.8 mL) dropwise. Stir the mixture for 15 minutes at 0 °C. The β-alanine may not fully dissolve at this stage.

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve 4-nitrobenzenesulfonyl chloride (13.6 g) in 50 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 50 mL) to remove excess triethylamine.

    • Wash with deionized water (1 x 50 mL).

    • Wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure this compound as a solid.

Causality Behind Experimental Choices
  • Solvent: Dichloromethane is chosen as the solvent due to its ability to dissolve the starting materials (partially for β-alanine) and its inertness under the reaction conditions.

  • Base: Triethylamine is used as an organic base to neutralize the HCl generated during the reaction. Two equivalents are used: one to deprotonate the ammonium salt of β-alanine (formed in situ) and the other to quench the HCl produced. This drives the reaction to completion.

  • Temperature: The initial cooling to 0 °C is crucial to control the exothermic reaction between the sulfonyl chloride and the amine. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

  • Work-up: The acidic wash with 1 M HCl is essential to remove the basic triethylamine and its hydrochloride salt. The subsequent water and brine washes remove any remaining water-soluble impurities.

PART 2: Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR Aromatic protons of the nitrophenyl group, methylene protons of the propanoic acid chain, and an NH proton of the sulfonamide.
¹³C NMR Carbons of the aromatic ring, the carbonyl carbon of the carboxylic acid, and the methylene carbons of the propanoic acid chain.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (sulfonamide), C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), and asymmetric and symmetric stretching of the SO₂ group and the NO₂ group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₀N₂O₆S, MW: 274.25).
Melting Point A sharp melting point range, indicating the purity of the compound.

PART 3: Applications and Future Directions

The unique structural features of this compound make it a valuable molecule for various applications in research and development.

Workflow for Application Screening

Application_Workflow start Synthesized this compound derivatization Derivatization (Amide/Ester Formation) start->derivatization Coupling Chemistry library Compound Library derivatization->library screening Biological Screening library->screening High-Throughput Screening antimicrobial Antimicrobial Assays (e.g., MIC determination) screening->antimicrobial anticancer Anticancer Assays (e.g., Cytotoxicity, Enzyme Inhibition) screening->anticancer hit_id Hit Identification antimicrobial->hit_id anticancer->hit_id lead_opt Lead Optimization hit_id->lead_opt Structure-Activity Relationship (SAR) Studies end Preclinical Candidate lead_opt->end

Sources

Application Notes and Protocols for the Investigation of 3-(4-Nitrophenylsulfonamido)propanoic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Novel Anticancer Agents

The landscape of oncology is in a perpetual state of evolution, driven by the dual challenges of therapeutic resistance and the off-target effects of conventional chemotherapeutics.[1] This reality fuels the relentless pursuit of novel chemical entities with improved efficacy and safety profiles. Within this context, sulfonamide derivatives have emerged as a particularly promising class of compounds, demonstrating a wide array of biological activities, including significant anti-cancer properties.[1][2] Concurrently, derivatives of propanoic acid have been noted for their capacity to induce cell death pathways in malignant cells.[3]

This document provides a comprehensive guide for the preclinical evaluation of 3-(4-Nitrophenylsulfonamido)propanoic acid , a compound that synergistically combines the structural motifs of both sulfonamides and propanoic acid. While this specific molecule represents a novel frontier, its chemical lineage suggests a strong rationale for its investigation as a potential anti-cancer agent. These notes are designed for researchers, scientists, and drug development professionals, offering both the strategic framework and the detailed protocols necessary to rigorously assess its therapeutic potential.

Part 1: Scientific Rationale and Postulated Mechanisms of Action

The therapeutic potential of this compound is predicated on the well-documented anti-neoplastic activities of its core chemical moieties.

The Sulfonamide Core: The sulfonamide group (-S(=O)₂NH-) is a cornerstone of medicinal chemistry, present in a variety of approved anti-cancer drugs.[2] Its efficacy stems from its ability to engage with multiple molecular targets crucial for tumor growth and survival. These include:

  • Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress CAs (specifically isoforms IX and XII) to regulate intracellular pH in their hypoxic microenvironment. Inhibition of these enzymes disrupts pH homeostasis, leading to apoptosis.[4]

  • Kinase Inhibition: Many sulfonamide-based compounds act as small-molecule kinase inhibitors, targeting pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR-2) pathway, which is critical for tumor angiogenesis.[5]

  • Cell Cycle Arrest & Apoptosis Induction: A host of sulfonamide derivatives have been shown to halt the cell cycle, typically at the G1 phase, and to trigger programmed cell death by modulating the expression of key regulatory proteins like those in the Bcl-2 family.[2][4]

  • Microtubule Disruption: Some sulfonamides interfere with the dynamics of microtubule assembly, a mechanism shared with classic chemotherapeutics like taxanes.[4]

The Propanoic Acid Moiety: The propanoic acid component may also contribute to the compound's anti-cancer activity. Short-chain fatty acids, including propionic acid, have been shown to induce apoptosis and autophagy in cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[3]

Postulated Signaling Pathway:

Based on the activities of related compounds, a potential mechanism of action for this compound could involve the dual induction of apoptosis through kinase inhibition and mitochondrial stress.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Survival Pathway Compound 3-(4-Nitrophenylsulfonamido) propanoic acid Compound->VEGFR2 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition ROS ROS Compound->ROS Induction AKT Akt PI3K->AKT Survival Pathway mTOR mTOR AKT->mTOR Survival Pathway AKT->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Dysfunction Bax->Mito Promotes ROS->Mito CytoC Cytochrome C Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated mechanism of action for this compound.

Part 2: A Strategic Framework for Preclinical Evaluation

A systematic, multi-tiered approach is essential for characterizing the anti-cancer properties of a novel compound.

Tier 1: Broad-Spectrum In Vitro Screening

The initial step is to assess the compound's cytotoxic potential across a diverse panel of human cancer cell lines. This approach, modeled after the NCI-60 screen, can reveal tissue-specific sensitivities and provide a preliminary indication of the compound's spectrum of activity.[6][7]

  • Recommendation: Screen this compound at a single, relatively high concentration (e.g., 10-50 µM) against a panel of cell lines representing common cancer types such as breast (MCF-7), lung (A549, NCI-H460), colon (HT-29), prostate (PC-3), and glioma (SF-268).[6][8]

Tier 2: Dose-Response Analysis and Potency Determination

For cell lines that exhibit significant growth inhibition in Tier 1, the next step is to perform dose-response studies to quantify the compound's potency. The key metric derived from this analysis is the half-maximal inhibitory concentration (IC50).[7][8]

  • Data Presentation: The results should be tabulated for clear comparison. A positive control, such as Doxorubicin, should always be included to validate the assay.

Table 1: Example Cytotoxicity Profile of this compound

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Value0.8 ± 0.1
A549Lung CarcinomaExperimental Value1.2 ± 0.2
HT-29Colorectal AdenocarcinomaExperimental Value1.5 ± 0.3
PC-3Prostate CarcinomaExperimental Value2.5 ± 0.4

Note: The data presented above are for illustrative purposes. Actual values must be determined experimentally.

Tier 3: Mechanistic Elucidation

Once the cytotoxic potential is confirmed, the focus shifts to understanding how the compound exerts its effects. Key questions to address are:

  • Does the compound induce programmed cell death (apoptosis)?

  • Does it cause cell cycle arrest?

  • Which signaling proteins are modulated by the compound?

This requires a suite of more specific cellular and molecular assays.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the core assays required to evaluate this compound.

Protocol 1: Cell Viability Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Causality: Viable cells contain mitochondrial reductases that cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

G A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with compound (various concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain the selected cancer cell lines in their recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[8]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow them to adhere and resume exponential growth for 24 hours.[8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

  • Drug Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for a vehicle control (DMSO at the same concentration as the highest drug dose) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[8]

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation. Wash the cell pellet with cold PBS.[8]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 4: References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.

  • Al-Warhi, T., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Li, W., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]

  • Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry.

  • ResearchGate. (n.d.). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation | Request PDF. [Link]

  • Irfan, M., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. [Link]

  • Rial-Sebbag, E., & Lafront, A. M. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

  • Saratov, V. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Kim, Y., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules. [Link]

Sources

developing assays with 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Development of Enzyme Inhibition Assays Using 3-(4-Nitrophenylsulfonamido)propanoic Acid as a Candidate Matrix Metalloproteinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM).[1][2] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is a hallmark of numerous pathological processes, including tumor invasion and metastasis, arthritis, and cardiovascular diseases.[3][4] This central role in disease pathology makes MMPs a compelling target for therapeutic intervention.

The development of MMP inhibitors (MMPIs) has been a significant focus of pharmaceutical research.[5] These inhibitors typically function by interacting with the catalytic zinc ion in the MMP active site, thereby blocking the enzyme's proteolytic activity. Synthetic inhibitors, such as those containing hydroxamate or sulfonamide moieties, have been developed to mimic the structure of natural substrates and bind to the active site with high affinity.[2]

This document provides a comprehensive guide to developing a robust enzymatic assay for screening and characterizing potential MMPIs, using This compound as a representative test compound. While this specific molecule is a known chemical entity[6], its biological activity is not extensively documented. Its structure, however, featuring a sulfonamide group, makes it a plausible candidate for MMP inhibition. The principles and protocols outlined herein provide a framework for its systematic evaluation.

Scientific Principle: The Fluorogenic Peptide Substrate Assay

The most common method for assessing MMP activity in a high-throughput format is the fluorogenic peptide substrate assay. This assay is built on the following principles:

  • Quenched Substrate: A synthetic peptide substrate is designed to contain a specific MMP cleavage sequence. A fluorescent reporter group (fluorophore) is attached to one end of the peptide and a quencher molecule to the other.

  • Proximity Quenching: In the intact peptide, the quencher is in close proximity to the fluorophore, absorbing its emitted energy and preventing fluorescence.

  • Enzymatic Cleavage: In the presence of an active MMP, the enzyme recognizes and cleaves the peptide sequence.

  • Signal Generation: Cleavage separates the fluorophore from the quencher, relieving the quenching effect. The fluorophore can now emit a fluorescent signal upon excitation.

  • Inhibition Measurement: The rate of fluorescence increase is directly proportional to MMP activity. A potential inhibitor, like this compound, will slow down the rate of substrate cleavage, resulting in a reduced fluorescent signal.

Logical Flow of the MMP Inhibition Assay

The experimental workflow is designed to systematically measure the effect of the test compound on enzyme kinetics.

MMP Assay Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Reaction & Measurement cluster_analysis Phase 3: Data Analysis A Prepare Assay Buffer E Dispense Buffer, Inhibitor, and Enzyme into Microplate A->E B Prepare Active MMP Enzyme Stock B->E C Prepare Fluorogenic Substrate Stock G Initiate Reaction by Adding Substrate C->G D Prepare Test Compound (Inhibitor) Stock D->E F Pre-incubate to allow Inhibitor-Enzyme Binding E->F Step 1 F->G Step 2 H Measure Fluorescence Kinetics (e.g., every 60s for 30 min) G->H Step 3 I Calculate Reaction Velocity (V) from Linear Phase of Curve H->I J Normalize Data to Controls (% Inhibition) I->J K Plot % Inhibition vs. [Inhibitor] and Fit to Determine IC50 J->K

Caption: Workflow for a typical MMP enzyme inhibition assay.

Detailed Protocols and Methodologies

This section provides a step-by-step protocol for determining the inhibitory potential of this compound against a representative matrix metalloproteinase, such as MMP-2 or MMP-9.

Materials and Reagents
ReagentRecommended SupplierPurpose
This compoundChemical SupplierTest Inhibitor
Recombinant Human MMP-2 (or MMP-9)R&D Systems, SigmaActive enzyme source
Fluorogenic MMP SubstrateAnaSpec, EnzoReporter for enzyme activity
DMSO, AnhydrousSigma-AldrichSolvent for test compound
Tris-HCl, pH 7.5Thermo FisherBuffering agent
NaClSigma-AldrichSalt for ionic strength
CaCl₂Sigma-AldrichEssential cofactor for MMP stability and activity
Brij-35Sigma-AldrichNon-ionic detergent to prevent protein aggregation
96-well Black, Flat-Bottom PlatesCorning, GreinerLow-autofluorescence plates for fluorescence readings
A known MMP Inhibitor (e.g., GM6001)Tocris, MilliporePositive control for assay validation
Reagent Preparation
  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% (w/v) Brij-35, pH 7.5.

    • Causality: Tris provides a stable pH environment optimal for MMP activity. CaCl₂ is critical as calcium ions are required for the structural integrity of the enzyme. Brij-35 is included to minimize non-specific binding of reagents to the microplate surface.

  • Enzyme Working Solution: Dilute the active MMP enzyme stock in Assay Buffer to a final concentration of 2-5 nM.

    • Expertise: The optimal enzyme concentration must be determined empirically. It should be low enough to ensure the reaction remains in the linear range for the duration of the measurement but high enough to provide a robust signal-to-background ratio.

  • Substrate Working Solution: Dilute the fluorogenic substrate stock in Assay Buffer to a concentration equal to its Kₘ value (typically 5-10 µM).

    • Causality: Running the assay at [S] = Kₘ makes the reaction velocity highly sensitive to competitive inhibitors.

  • Test Compound Serial Dilution: Prepare a 10 mM stock of this compound in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (e.g., 10 mM down to 1.5 µM).

    • Trustworthiness: A wide concentration range is essential for accurately determining the IC₅₀ value. The final DMSO concentration in the assay well should be kept constant and low (<1%) to avoid solvent-induced artifacts.

Experimental Protocol: IC₅₀ Determination
  • Plate Layout: Design the plate map to include wells for:

    • 100% Activity Control (Enzyme + Substrate + DMSO vehicle)

    • 0% Activity Control / Blank (Substrate + Buffer, no enzyme)

    • Positive Control Inhibitor (e.g., GM6001)

    • Test Compound at various concentrations.

  • Dispense Reagents: In a 96-well black plate, add reagents in the following order (for a final volume of 100 µL):

    • 50 µL of Assay Buffer.

    • 25 µL of 4x final concentration of the test compound or control (diluted from DMSO stock into Assay Buffer).

    • 25 µL of 4x final concentration of the MMP enzyme working solution.

  • Pre-incubation: Mix gently and incubate the plate for 30 minutes at 37°C, protected from light.

    • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Initiate Reaction: Add 25 µL of 4x substrate working solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity (e.g., Ex/Em = 340/440 nm, specific to the substrate) every 60 seconds for 30-60 minutes.

Data Analysis and Validation

Calculating Reaction Velocity

For each well, plot fluorescence units (RFU) versus time (minutes). Identify the linear portion of the curve (typically the first 15-20 minutes) and calculate the slope using linear regression. This slope represents the initial reaction velocity (V), expressed as RFU/min.

Determining Percent Inhibition

Normalize the data using the control wells to calculate the percentage of inhibition for each concentration of the test compound:

% Inhibition = 100 * ( 1 - [ (V_inhibitor - V_blank) / (V_vehicle - V_blank) ] )

Where:

  • V_inhibitor: Velocity in the presence of the test compound.

  • V_vehicle: Velocity of the 100% activity control (with DMSO).

  • V_blank: Velocity of the 0% activity control (no enzyme).

IC₅₀ Curve Fitting

Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Mechanism of Inhibition: A Visual Representation

The hypothesized mechanism involves the inhibitor binding to the zinc-dependent active site of the MMP, preventing the substrate from being cleaved.

MMP Inhibition Mechanism cluster_active Active Enzyme cluster_inhibited Inhibited Enzyme A MMP Active Site (with Zn²⁺ ion) C Fluorescence Signal A->C Cleavage B Fluorogenic Substrate B->C D MMP Active Site (with Zn²⁺ ion) G No Signal D->G Blocked E 3-(4-Nitrophenylsulfonamido) propanoic acid E->D Binding/ Chelation F Fluorogenic Substrate F->G

Caption: Hypothesized competitive inhibition of an MMP by the test compound.

Assay Validation and Troubleshooting

A robust and trustworthy assay requires validation.

ParameterMethodAcceptance Criteria
Z'-factor Calculate using 100% and 0% activity controls: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]Z' > 0.5 indicates an excellent assay.
Signal Window Ratio of the mean signal of the 100% control to the 0% control.Typically > 5-fold for a reliable assay.
DMSO Tolerance Run the assay with a range of DMSO concentrations (0.1% to 5%).Determine the highest concentration with no effect on enzyme activity.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
High Background Signal Substrate degradation; Autofluorescence.Check substrate purity; use high-quality black plates; subtract blank values.
Low Signal Window Insufficient enzyme/substrate; Inactive enzyme.Optimize enzyme/substrate concentrations; verify enzyme activity with a control inhibitor.
Poor Z'-factor (<0.5) High variability in measurements.Check pipetting accuracy; ensure proper mixing; increase the number of replicates.
Inconsistent IC₅₀ values Compound precipitation; Assay timing variability.Check compound solubility in assay buffer; use an automated dispenser to initiate the reaction simultaneously.

References

  • Wikipedia. Metalloprotease inhibitor. [Link]

  • Ramos-Kuri, M., et al. (2016). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. PubMed Central. [Link]

  • PubChem. 3-(4-Nitrophenyl)propanoic acid. [Link]

  • Wojtowicz-Praga, S. M., et al. (1997). Matrix metalloproteinase inhibitors. PubMed. [Link]

  • Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Dove Medical Press. [Link]

  • PubChem. 3-Nitropropionic acid. [Link]

  • Laronha, H., & Caldeira, J. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 3-(4-Nitrophenylsulfonamido)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Chemical Innovation

3-(4-Nitrophenylsulfonamido)propanoic acid, also known as N-Nosyl-β-alanine, represents a highly versatile scaffold for the development of novel chemical entities. Its structure presents three distinct and orthogonally reactive functional groups: a carboxylic acid, an aromatic nitro group, and a sulfonamide N-H. This trifunctional nature allows for a systematic and diverse derivatization strategy, making it an invaluable starting material for creating libraries of compounds in drug discovery and medicinal chemistry.

The 4-nitrophenylsulfonyl ("nosyl" or "Ns") group is a well-established protecting group for amines, prized for its stability under a range of conditions and its facile, mild cleavage by thiol-based reagents.[1] However, its utility extends beyond simple protection. The strong electron-withdrawing nature of the nosyl group acidifies the sulfonamide N-H proton, facilitating reactions like N-alkylation.[2] Furthermore, the nitro group itself can be readily reduced to an aniline, opening a gateway to a vast array of subsequent chemical transformations. The propanoic acid moiety provides a handle for standard peptide-type couplings to introduce diverse amine-containing fragments.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of various derivatives from this core molecule. We will explore three primary avenues of derivatization, offering not just step-by-step protocols but also the underlying chemical logic to empower rational design and troubleshooting.

Core Derivatization Strategies

The derivatization of this compound can be logically approached by targeting its three key functional handles. This guide will detail protocols for:

  • Modification of the Carboxylic Acid: Forming amides, esters, and hydroxamates.

  • Modification of the Aromatic Nitro Group: Reducing the nitro group to a primary amine for subsequent functionalization.

  • Modification of the Sulfonamide Nitrogen: N-Alkylation via reactions like the Fukuyama-Mitsunobu protocol.

Each of these transformations can be performed selectively, allowing for the systematic construction of a diverse library of compounds from a single, readily accessible starting material.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Nitro Group Derivatization cluster_2 Sulfonamide N-H Derivatization start 3-(4-Nitrophenylsulfonamido) propanoic Acid Amide Amide Derivatives start->Amide Amide Coupling (EDC, HOBt) Ester Ester Derivatives start->Ester Esterification (Fischer) Hydroxamate Hydroxamate Derivatives start->Hydroxamate Hydroxamate Formation Amine 3-(4-Aminophenylsulfonamido) propanoic Acid Derivatives start->Amine Nitro Reduction (SnCl2 or Fe) Alkylated N-Alkyl Derivatives start->Alkylated N-Alkylation (Fukuyama-Mitsunobu)

Caption: Key derivatization pathways from the core scaffold.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is arguably the most straightforward handle to functionalize, primarily through the formation of amide and ester bonds. These reactions are pillars of medicinal chemistry, allowing for the introduction of a vast array of chemical groups to modulate properties like solubility, cell permeability, and target engagement.

Protocol 1.1: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is a robust method for linking the core acid to various primary and secondary amines. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is a standard and highly effective method.[3][4] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt traps this intermediate to form an active ester, which is more stable and reacts cleanly with the amine nucleophile to form the desired amide bond with minimal side products.[3]

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine, etc.)

  • EDC hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • Setup: In a clean, dry round-bottomed flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Reagent Addition: Add the amine component (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes. Note: If the amine is supplied as a hydrochloride salt, an additional equivalent of base is required.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

ParameterConditionRationale
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents. Must be anhydrous to prevent hydrolysis of activated species.
Coupling Reagents EDC·HCl (1.2 eq), HOBt (1.2 eq)Forms a highly reactive and stable active ester, minimizing side reactions and racemization.[3]
Base DIPEA (2.5 eq)A non-nucleophilic base to neutralize the carboxylic acid and any HCl salts without competing in the reaction.
Temperature 0 °C to Room TempInitial cooling minimizes side reactions during the activation step. Reaction proceeds efficiently at room temperature.
Reaction Time 12-18 hoursEnsures complete conversion for a wide range of amine substrates.
Protocol 1.2: Fischer Esterification

Esterification provides another avenue for derivatization, often improving lipophilicity. The Fischer esterification is a classic, acid-catalyzed method that is effective for generating simple alkyl esters (e.g., methyl, ethyl).[5] The reaction is an equilibrium process, and is typically driven to completion by using the alcohol as the solvent (a large excess).[6]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated NaHCO₃ solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Setup: Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., Methanol, ~20 mL per gram of acid) in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The suspension should become a clear solution as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC until the starting acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in Ethyl Acetate.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude ester can be purified by recrystallization or column chromatography.

Part 2: Derivatization via Nitro Group Reduction

The aromatic nitro group is a versatile synthetic handle. Its reduction to a primary aromatic amine (aniline) opens up a vast field of subsequent chemical modifications, including diazotization, further amide couplings, reductive aminations, and sulfonamide formations. The reduction can be achieved chemoselectively in the presence of the sulfonamide and carboxylic acid using reagents like stannous chloride (SnCl₂) or activated iron powder.[7][8]

Protocol 2.1: Nitro Reduction using Stannous Chloride Dihydrate

SnCl₂·2H₂O is a mild and effective reagent for the selective reduction of aromatic nitro groups in the presence of other functional groups like esters and carboxylic acids.[8] The reaction is typically carried out in an alcoholic solvent at elevated temperatures.

Materials:

  • A derivative of this compound (e.g., the parent acid or an ester/amide derivative)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated NaHCO₃ or 2M KOH solution

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the nitro-containing starting material (1.0 eq) in ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 70-80 °C) for 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between Ethyl Acetate and a basic aqueous solution (e.g., saturated NaHCO₃ or 2M KOH) to neutralize the mixture and dissolve tin salts.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution to yield the crude amine. Purify as needed by column chromatography or recrystallization.

G cluster_workflow Nitro Reduction Workflow A 1. Dissolve Nitro Compound in Ethanol B 2. Add SnCl2·2H2O (4-5 eq) A->B C 3. Reflux (1-3 hours) B->C D 4. Monitor by TLC C->D E 5. Evaporate Solvent D->E F 6. EtOAc/Base Partition E->F G 7. Extract, Wash, Dry F->G H 8. Purify Product G->H

Caption: General workflow for SnCl₂-mediated nitro reduction.

Part 3: Derivatization of the Sulfonamide Nitrogen

The sulfonamide N-H proton is acidic due to the electron-withdrawing nosyl group, making it susceptible to alkylation. The Fukuyama-Mitsunobu reaction is a powerful and reliable method for this transformation, allowing for the introduction of various alkyl groups from corresponding primary or secondary alcohols.[2][9] This reaction involves the condensation of an acidic component (the nosylamide) with an alcohol in the presence of a phosphine and an azodicarboxylate.

Protocol 3.1: N-Alkylation via Fukuyama-Mitsunobu Reaction

This protocol provides a general procedure for the N-alkylation of the sulfonamide. The choice of phosphine and azodicarboxylate can be optimized for specific substrates.[10]

Materials:

  • This compound derivative (preferably with the carboxylic acid protected as an ester, e.g., methyl ester)

  • Alcohol of choice (R-OH, 1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-nosyl-β-alanine ester (1.0 eq), the desired alcohol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C. Add DIAD or DEAD (1.5 eq) dropwise via syringe. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting sulfonamide.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in Ethyl Acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product contains triphenylphosphine oxide and the reduced azodicarboxylate byproduct. Purify by flash column chromatography to isolate the N-alkylated product.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis of a diverse range of derivatives from this compound. By strategically targeting the carboxylic acid, nitro group, and sulfonamide N-H, researchers can efficiently generate compound libraries for screening in drug discovery and other chemical biology applications. The provided rationale behind each step is intended to facilitate not only the successful execution of these procedures but also their adaptation and optimization for novel substrates and synthetic goals.

References

  • Benchchem. (2025). Deprotection of Nitrophenylsulfonyl (Nosyl)
  • Guisado, C., Waterhouse, J. E., Price, W. S., Jorgensen, M. R., & Miller, A. D. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3, 1049-1057. [Link]

  • Petrov, K. G., & Polshettiwar, V. (2008). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Olsen, C. A., et al. (2003). The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation: Intramolecular Selectivity Between Primary and Secondary Alcohols. European Journal of Organic Chemistry, 2003(15), 2844-2851.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]

  • Lee, S. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. ResearchGate. [Link]

  • Supuran, C. T., et al. (2000). Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of Clostridium histolyticum collagenase. PubMed. [Link]

  • Supuran, C. T., et al. (2000). Protease inhibitors. Part 8: synthesis of potent Clostridium histolyticum collagenase inhibitors incorporating sulfonylated L-alanine hydroxamate moieties. PubMed. [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]

  • Sharma, A., & Kumar, R. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589-628. [Link]

  • Santra, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. Biomacromolecules, 12(10), 3587-3595. [Link]

  • Santra, S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. [Link]

  • ResearchGate. (2016). Which is the best reducing agent to convert NO2 group to NH2 group? SnCl2 or Sn?. ResearchGate. [Link]

  • ResearchGate. (2003). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. [Link]

  • ResearchGate. (2010). One-Pot Synthesis of N-Protected Amino/Peptide O-benzyl Hydroxamates and Acylaminoxy Dipeptides Employing Hydroxamic Acid. ResearchGate. [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. [Link]

  • Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech. [Link]

  • ResearchGate. (2010). Synthesis of Nα–protected hydroxamic acids 1. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Procedure for Z-L-Phg-Val-OMe. Organic Syntheses. [Link]

  • Clark, J. (n.d.). Esterification of Carboxylic Acids. Chemguide. [Link]

  • PubChem. (n.d.). Methyl 3-(4-nitrophenyl)propanoate. National Center for Biotechnology Information. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • ResearchGate. (2009). N-Methyl-N-nosyl-β3-amino Acids. ResearchGate. [Link]

  • Song, P., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]

  • Google P
  • Google Patents. (2012).

Sources

Application Notes & Protocols: 3-(4-Nitrophenylsulfonamido)propanoic Acid as a Novel Cleavable Cross-linker for Proteomic Analysis of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing the Interactome with Cleavable Cross-linking

The dynamic network of protein-protein interactions (PPIs) forms the backbone of cellular function. The study of these interactions, or the "interactome," is crucial for understanding biological processes and the molecular basis of disease. A significant challenge in proteomics is the transient and often weak nature of many PPIs, which makes their detection difficult using traditional methods like co-immunoprecipitation.

Chemical cross-linking coupled with mass spectrometry (CX-MS) has emerged as a powerful technique to stabilize and identify PPIs in situ. The ideal cross-linker should not only covalently link interacting proteins but also be cleavable to allow for the subsequent identification of the individual proteins and their interaction sites by mass spectrometry.

This application note introduces NPS-Link , a novel, cleavable cross-linking reagent based on the 3-(4-Nitrophenylsulfonamido)propanoic acid scaffold. NPS-Link offers a unique combination of features for the effective capture and identification of PPIs. Its simple and activatable carboxylic acid group allows for efficient coupling to primary amines on proteins, while the nitrophenylsulfonamide moiety serves as a cleavable linker under mild reducing conditions.

Mechanism of Action: The Chemistry of NPS-Link

The utility of NPS-Link as a cross-linker is derived from its distinct chemical functionalities: a carboxyl group for protein conjugation and a cleavable sulfonamide linker.

Activation of NPS-Link

The propanoic acid carboxyl group of NPS-Link is not inherently reactive towards proteins. It must first be activated to form a more reactive ester. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfo-derivative (Sulfo-NHS) for aqueous solubility. The resulting NHS ester of NPS-Link is highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins.

Cross-linking of Proteins

Once activated, the NPS-Link NHS ester readily reacts with accessible primary amines on the protein surface. In a protein complex, if two reactive amine groups are within a certain spatial proximity (defined by the spacer arm length of the cross-linker), a covalent intermolecular or intramolecular link can be formed.

Cleavage of the Cross-linker

A key feature of NPS-Link is its cleavable nature. The 4-nitrophenylsulfonamide bond is susceptible to cleavage under mild reducing conditions. The nitro group (-NO2) can be reduced to an amino group (-NH2), which then facilitates the cleavage of the sulfonamide bond. This allows for the separation of the cross-linked proteins or peptides, which is essential for their identification by mass spectrometry.

Applications in Proteomics

NPS-Link is a versatile tool for a range of proteomics applications aimed at elucidating protein interactions:

  • In-vivo and In-vitro Cross-linking: Stabilize transient or weak PPIs in their native cellular environment or in purified protein complexes.

  • Structural Proteomics: Provide distance constraints for modeling the three-dimensional structure of protein complexes.

  • Interactome Mapping: Identify the components of large protein assemblies and map global PPI networks.

Protocols

Preparation of Activated NPS-Link (NPS-Link-NHS Ester)

This protocol describes the preparation of a 100 mM stock solution of activated NPS-Link.

Materials:

  • This compound (NPS-Link)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve NPS-Link in anhydrous DMF to a final concentration of 100 mM.

  • Add EDC to a final concentration of 120 mM.

  • Add NHS to a final concentration of 120 mM.

  • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

  • The resulting NPS-Link-NHS ester solution is now ready for use in cross-linking reactions. It is recommended to prepare this solution fresh for each experiment.

In-vitro Cross-linking of a Protein Complex

This protocol provides a general workflow for the cross-linking of a purified protein complex.

Materials:

  • Purified protein complex (in a suitable buffer, e.g., HEPES or PBS, pH 7.4)

  • Activated NPS-Link-NHS ester solution (from Protocol 4.1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • To your protein complex solution (e.g., 1 mg/mL), add the activated NPS-Link-NHS ester solution to a final concentration of 1 mM. The optimal concentration may need to be determined empirically.

  • Incubate the reaction at room temperature for 30 minutes.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

  • Incubate for an additional 15 minutes at room temperature.

  • The cross-linked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species.

Sample Preparation for Mass Spectrometry

This protocol outlines the steps for digesting the cross-linked protein sample and cleaving the cross-linker for subsequent MS analysis.

Materials:

  • Cross-linked protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Sodium dithionite (cleavage reagent)

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the cross-linked sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Cleavage of NPS-Link:

    • Acidify the peptide solution with formic acid to a final concentration of 1%.

    • Add a freshly prepared solution of sodium dithionite to a final concentration of 20 mM.

    • Incubate at 37°C for 1 hour.

  • Sample Clean-up:

    • Desalt the cleaved peptide sample using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis.

Data Analysis Workflow

The identification of cross-linked peptides from the complex mixture of peptides in an MS experiment requires specialized software. The general workflow is as follows:

  • LC-MS/MS Analysis: The prepared peptide sample is analyzed by high-resolution mass spectrometry.

  • Database Search: The resulting MS/MS spectra are searched against a protein database using software capable of identifying cross-linked peptides (e.g., pLink, MaxLynx, or similar programs). The search parameters must be set to consider the mass modification of the cleaved cross-linker on the lysine residues.

  • Validation and Visualization: The identified cross-linked peptides are filtered based on statistical scores to ensure high confidence. The results can then be used to visualize the protein-protein interaction network.

Visualizations

Caption: Chemical Structure of NPS-Link.

Crosslinking_Workflow cluster_workflow NPS-Link Cross-linking and Analysis Workflow Start Protein Complex Activate Activate NPS-Link (EDC/NHS) Crosslink Cross-link Proteins Start->Crosslink Activate->Crosslink React with Lysines Digest Tryptic Digestion Crosslink->Digest Cleave Cleave Cross-linker (Sodium Dithionite) Digest->Cleave Analyze LC-MS/MS Analysis Cleave->Analyze Identify Identify Cross-linked Peptides Analyze->Identify

Caption: NPS-Link Experimental Workflow.

References

  • Chem-Impex. (n.d.). (S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)Propanoic Acid. Retrieved from [Link]

  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1), M110.002212.
  • Leavell, M. D., Novak, P., Behrens, C. R., Schoeniger, J. S., & Kruppa, G. H. (2004). A suite of new software tools for the analysis of data from protein cross-linking experiments. Journal of the American Society for Mass Spectrometry, 15(3), 379–392.

Troubleshooting & Optimization

overcoming solubility issues with 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(4-Nitrophenylsulfonamido)propanoic acid (CAS: 179174-23-3). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound. Due to its specific chemical structure, featuring both acidic functional groups and a nonpolar aromatic moiety, achieving desired concentrations in experimental buffers can be a significant hurdle. This guide provides in-depth troubleshooting protocols and scientific explanations to help you overcome these issues effectively.

Troubleshooting Guide: Common Solubility Problems

This section addresses the most frequent issues encountered during the handling and preparation of solutions containing this compound.

Q1: Why is my this compound not dissolving in neutral aqueous buffers like PBS or water?

Answer:

The poor aqueous solubility of this compound at neutral or acidic pH is a direct consequence of its molecular structure. It contains two key regions that govern its solubility:

  • Hydrophobic Region: The 4-nitrophenyl group is aromatic and nonpolar, leading to a strong tendency to repel water (hydrophobicity).

  • Ionizable Acidic Groups: The molecule possesses two acidic protons: one on the propanoic acid (a carboxylic acid) and another on the sulfonamide nitrogen.

At neutral or acidic pH (e.g., pH < 7), these acidic groups are predominantly in their protonated, uncharged form. This uncharged state makes the entire molecule significantly less polar and therefore "greasy," preventing it from interacting favorably with polar water molecules. To achieve solubility in aqueous media, these groups must be deprotonated (ionized) to form a charged salt, which is much more hydrophilic.[1]

The diagram below illustrates this pH-dependent equilibrium. The species on the left, which predominates at low pH, is poorly soluble. The species on the right, which forms at higher pH, is readily soluble.

Start Compound precipitates upon dilution from DMSO stock Check_Final_Conc Is the final assay concentration too high? Start->Check_Final_Conc Check_DMSO_Perc Is the final DMSO% too low (<0.5%)? Check_Final_Conc->Check_DMSO_Perc No Try_Lower_Conc ACTION: Lower the final working concentration. Check_Final_Conc->Try_Lower_Conc Yes Try_Higher_DMSO ACTION: Increase final DMSO% (if assay tolerates, e.g., to 1%). Check_DMSO_Perc->Try_Higher_DMSO Yes Switch_Method ACTION: Prepare a new stock using the pH-Adjusted Aqueous Method (Method A). Check_DMSO_Perc->Switch_Method No Success Problem Solved Try_Lower_Conc->Success Try_Higher_DMSO->Success Switch_Method->Success

Caption: Troubleshooting workflow for precipitation issues.

Explanation:

  • Reduce Final Concentration: Your assay buffer may be supersaturated. Try a lower final concentration.

  • Increase Co-Solvent Percentage: The small amount of DMSO carried over may be insufficient to keep the compound dissolved. If your experiment can tolerate it, increase the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1.0%). [2][3]* Switch to pH-Adjusted Stock: This is often the most robust solution. A compound dissolved as a salt in an aqueous stock is less likely to precipitate upon further aqueous dilution.

FAQ 2: Can I use sonication or gentle heating to improve solubility?

Yes, but with caution.

  • Sonication: Useful for breaking up aggregates and accelerating the rate of dissolution, especially for organic stocks. However, prolonged or high-energy sonication can generate heat and potentially degrade the compound.

  • Heating: Gently warming the solution (e.g., to 37°C) can increase solubility. This is generally more effective for organic solvents than for aqueous buffers (unless using pH adjustment). Always check the compound's thermal stability data if available. Do not boil the solution.

FAQ 3: How does the purity of the compound affect solubility measurements?

Purity is critical. Insoluble impurities can give the false impression that the active compound itself is not dissolving. Furthermore, impurities can act as nucleation sites, promoting the precipitation of the desired compound from a nearly saturated solution. Always use a compound of the highest possible purity (e.g., >98%) and consider filtering any stock solution to remove particulate matter.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Kharia, A. A., & Singhai, A. K. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 3(6), 114-121. Retrieved from [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-Induced solubility transition of sulfonamide-based polymers. Journal of controlled release : official journal of the Controlled Release Society, 80(1-3), 145–155. Retrieved from [Link]

  • ResearchGate. (2002). pH-Induced solubility transition of sulfonamide-based polymers. Retrieved from [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 2(4422), 466. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-(4-Nitrophenylsulfonamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. By understanding the underlying principles and employing systematic troubleshooting, you can achieve high-quality, crystalline material essential for your research and development endeavors.

Introduction to the Molecule

This compound is a molecule of interest in pharmaceutical development, possessing both a sulfonamide and a carboxylic acid functional group. These groups are pivotal to its chemical and physical behavior, particularly its crystallization characteristics. The sulfonamide group is rigid and a strong hydrogen bond donor/acceptor, which generally promotes crystallinity.[1][2] The carboxylic acid moiety can form strong hydrogen-bonded dimers, further influencing crystal packing.[3] The presence of the nitro group also contributes to the molecule's polarity. Understanding these structural features is key to troubleshooting its crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: The primary challenges stem from its dual functionality (sulfonamide and carboxylic acid), which can lead to complex solubility behavior. Common issues include the product "oiling out," the formation of amorphous powders instead of distinct crystals, and difficulty in achieving a desired polymorphic form.[4][5] Polymorphism is a known phenomenon in sulfonamides, where different crystal packing arrangements can arise under varied conditions.[4]

Q2: How do the sulfonamide and carboxylic acid groups influence crystallization?

A2: Both groups are strong hydrogen bond donors and acceptors.[2] This can lead to the formation of a robust, three-dimensional crystal lattice, which is favorable for crystallization. However, it can also lead to strong interactions with certain solvents, potentially inhibiting crystallization or promoting the formation of solvates. The carboxylic acid can form dimers, which may be the primary building block of the crystal lattice.[3]

Q3: What is "oiling out" and why does it happen?

A3: "Oiling out" is the separation of the dissolved compound as a liquid phase instead of a solid crystalline phase upon cooling.[5][6] This often occurs when the melting point of the compound is lower than the temperature of the solution, or when the solution is highly concentrated or contains significant impurities.[5][7] The resulting oil is often an impure, supercooled liquid that may eventually solidify into an amorphous glass rather than a crystalline solid.

Q4: What is polymorphism and why is it a concern for this compound?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] Different polymorphs of the same active pharmaceutical ingredient (API) can have different physical properties, including solubility, dissolution rate, and stability, which can significantly impact the drug's bioavailability and shelf-life.[8][9] Given that sulfonamides are known to exhibit polymorphism, controlling crystallization conditions to consistently produce the desired form is critical.[4]

Crystallization Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

Potential Causes:

  • Excess Solvent: The most common reason for crystallization failure is using too much solvent, preventing the solution from reaching supersaturation upon cooling.[5][7]

  • High Solubility: The compound may be too soluble in the chosen solvent, even at lower temperatures.

  • Supersaturation without Nucleation: The solution may be supersaturated, but the energy barrier for crystal nucleation has not been overcome.[5]

  • High Impurity Levels: Impurities can inhibit crystal growth by adsorbing onto the crystal surface or by altering the solubility behavior.[9]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[5][10]

    • Seeding: If available, add a few seed crystals of the pure compound to the cooled solution. This provides a template for crystal growth.[4][11]

  • Increase Supersaturation:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6][7]

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.[5]

  • Change the Solvent System:

    • Add an Anti-solvent: Slowly add a miscible solvent in which the compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. This reduces the overall solubility of the compound.[4][10] Common anti-solvents for polar organic compounds include water or aliphatic hydrocarbons like hexane.

Problem 2: The Product "Oils Out"

Potential Causes:

  • High Concentration/Rapid Cooling: Cooling a highly concentrated solution too quickly can lead to the separation of a supercooled liquid.

  • Inappropriate Solvent: The solvent may be too non-polar for the compound.[5]

  • Low Melting Point of Impure Compound: Impurities can depress the melting point of the compound, making it more likely to separate as an oil.[6]

Solutions:

  • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the concentration, and then allow it to cool much more slowly.[5][7]

  • Modify the Solvent System: If the problem persists, re-dissolve the oil and add a solvent in which the compound is more soluble to create a co-solvent system that may favor crystal formation.

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point to ensure the solution temperature is below the melting point of your compound during crystallization.[4]

Problem 3: Formation of Amorphous Powder or Very Fine Needles

Potential Causes:

  • High Degree of Supersaturation: If the solution is too concentrated or cooled too rapidly, nucleation can occur too quickly, leading to the formation of a large number of small crystals or an amorphous solid.

  • Insufficient Time for Crystal Growth: Rapid crystallization does not allow for the ordered arrangement of molecules into a well-defined crystal lattice.

Solutions:

  • Slow Down the Crystallization Process:

    • Slower Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to a colder environment. Insulating the flask can also help.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to ensure that supersaturation is achieved more gradually upon cooling.

  • Utilize a Solvent/Anti-solvent System for Slow Diffusion: Dissolve the compound in a "good" solvent and carefully layer a miscible "anti-solvent" on top. Crystals will form slowly at the interface as the solvents diffuse into one another.

Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points for a molecule with its functional groups could be ethanol, isopropanol, or acetic acid-water mixtures.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.[5]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Solvent/Anti-solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature.

  • Addition of Anti-solvent: Slowly add an "anti-solvent" (e.g., water, hexane) dropwise with constant swirling until the solution becomes persistently turbid.[4]

  • Crystal Growth: If crystals do not form immediately, scratch the flask or add a seed crystal. Set the flask aside undisturbed to allow for slow crystal growth.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Data Summary Table

ParameterRecommended Range/ConditionRationale
Solvent Polarity Moderately polar (e.g., alcohols, acetic acid)Matches the polarity of the sulfonamide and carboxylic acid groups, ensuring good solubility at high temperatures.
Cooling Rate Slow (ambient cooling followed by ice bath)Promotes the growth of larger, more well-defined crystals and minimizes the risk of "oiling out" or amorphous precipitation.
Concentration Near saturation at the boiling point of the solventEnsures a good yield upon cooling without being so concentrated that it "oils out" or precipitates too rapidly.
pH AcidicThe carboxylic acid group will be protonated, which may favor the formation of neutral crystal lattices. At high pH, the carboxylate salt will form, drastically changing solubility.

Visualization of Troubleshooting Workflow

Troubleshooting_Crystallization start Start Crystallization Attempt is_crystal Crystals Formed? start->is_crystal is_oil Product Oiled Out? is_crystal->is_oil No success Successful Crystallization (Collect & Dry) is_crystal->success Yes is_powder Amorphous Powder? is_oil->is_powder No oiling_out Oiling Out is_oil->oiling_out Yes no_crystals No Crystals is_powder->no_crystals No amorphous_powder Amorphous Powder is_powder->amorphous_powder Yes induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation induce_nucleation->is_crystal Check Again increase_supersaturation Increase Supersaturation: - Evaporate Solvent - Cool Further induce_nucleation->increase_supersaturation Still No Crystals increase_supersaturation->is_crystal Check Again change_solvent Change Solvent System (e.g., add anti-solvent) increase_supersaturation->change_solvent Still No Crystals change_solvent->start Retry redissolve Re-dissolve Oil: - Add more solvent - Cool slowly oiling_out->redissolve redissolve->start Retry slow_cooling Slow Down Cooling: - Use more solvent - Insulate flask amorphous_powder->slow_cooling slow_cooling->start Retry

Caption: A workflow for troubleshooting common crystallization issues.

References

  • PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.
  • ACS Publications. (2009, November 12). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels.
  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Wikipedia. (n.d.). Sulfonamide.
  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • Royal Society of Chemistry. (n.d.). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Chemical Communications.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • ACS Publications. (n.d.). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • Chem-Impex. (n.d.). Ácido (S)-3-(4-Hidroxi-3-Nitrofenil)-2-(Fenilsulfonamido)propanoico.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Guide for crystallization. (n.d.).
  • ResearchGate. (2025, August 6). Sulfa Drugs as Model Cocrystal Formers.
  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Nitrophenylsulfonamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this sulfonylation reaction. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

I. Reaction Overview and Key Challenges

The synthesis of this compound involves the reaction of β-alanine with 4-nitrobenzenesulfonyl chloride. While seemingly straightforward, this reaction is susceptible to several issues that can impact yield and purity. Common challenges include hydrolysis of the sulfonyl chloride, competing side reactions, and difficulties in product isolation and purification. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

This section directly addresses specific problems you may encounter during your experiments.

Low or No Product Yield

Question: My reaction yield for this compound is consistently low or non-existent. What are the likely causes and how can I fix this?

Answer: Low yields in this sulfonamide synthesis can often be traced back to a few critical factors.[1]

  • Hydrolysis of 4-Nitrobenzenesulfonyl Chloride: The primary culprit for low yields is often the hydrolysis of the highly reactive 4-nitrobenzenesulfonyl chloride starting material.[1][2] This reagent readily reacts with any moisture present to form the unreactive 4-nitrobenzenesulfonic acid.

    • Solution: Ensure all glassware is rigorously dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize water content.[1][2] It is best practice to use a freshly opened bottle of 4-nitrobenzenesulfonyl chloride or to purify it before use if it has been stored for an extended period.[2]

  • Inappropriate Base Selection or Stoichiometry: The choice and amount of base are crucial. The base neutralizes the hydrochloric acid (HCl) byproduct of the reaction. An inappropriate base can either be too weak to effectively scavenge the acid or may introduce competing reactions.

    • Solution: A non-nucleophilic organic base such as triethylamine or pyridine is generally recommended.[1] These bases will not compete with the β-alanine for the sulfonyl chloride. A slight excess of the base (1.1-1.5 equivalents) is typically sufficient to drive the reaction to completion.[2]

  • Suboptimal Reaction Temperature: The reaction is typically conducted at temperatures ranging from 0 °C to room temperature.[2]

    • Solution: Start the reaction at 0 °C by adding the 4-nitrobenzenesulfonyl chloride solution dropwise to the mixture of β-alanine and base in the chosen solvent. Allowing the reaction to slowly warm to room temperature can improve yields. If the reaction is sluggish, gentle heating might be necessary, but be aware that excessive heat can promote side reactions.[2]

Impure Product and Purification Challenges

Question: I've managed to synthesize the product, but it's impure. What are the common impurities and how can I effectively purify my product?

Answer: Impurities in the synthesis of this compound can arise from side reactions or unreacted starting materials.

  • Common Impurities:

    • 4-Nitrobenzenesulfonic acid: Formed from the hydrolysis of the sulfonyl chloride.

    • Unreacted β-alanine: Can be carried through the workup.

    • Bis-sulfonated product: Although less common with a primary amine, it's a possibility if reaction conditions are too harsh.

  • Purification Strategy: Recrystallization

    • Recrystallization is a highly effective method for purifying solid organic compounds.[1]

    • Solvent Selection: The ideal recrystallization solvent will dissolve the desired product well at elevated temperatures but poorly at room temperature or below, while impurities remain either soluble or insoluble at all temperatures. A mixture of solvents, such as ethanol/water or acetic acid/water, can be effective.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot recrystallization solvent to create a saturated solution.[1]

      • If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.

      • Allow the solution to cool slowly to room temperature. Crystal formation should occur.[1]

      • To maximize crystal recovery, the flask can be placed in an ice bath.[1]

      • Collect the purified crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.[1]

      • Dry the crystals thoroughly, for instance in a desiccator, to remove any residual solvent.[1]

Reaction Stalls or is Sluggish

Question: My reaction seems to have stalled, with starting material still present after a significant amount of time. What can I do to drive it to completion?

Answer: A stalled or sluggish reaction can be frustrating. Here are some troubleshooting steps:

  • Re-evaluate Reagent Purity: As mentioned, the purity of the 4-nitrobenzenesulfonyl chloride is paramount.[2] If it has hydrolyzed, the reaction will not proceed.

  • Check Base Equivalents: Ensure you have added a sufficient amount of base to neutralize the generated HCl. If the reaction mixture becomes acidic, the amine of the β-alanine will be protonated, rendering it non-nucleophilic and halting the reaction.

  • Increase Reaction Temperature: If the reaction is being run at 0 °C or room temperature, gentle heating (e.g., to 40-50 °C) can sometimes provide the necessary activation energy to push the reaction to completion.[2] Monitor the reaction closely by a suitable technique like Thin Layer Chromatography (TLC) to avoid decomposition.

  • Solvent Effects: The solvent should be able to dissolve both reactants to a reasonable extent.[1] If solubility is an issue, consider using a different anhydrous solvent or a solvent mixture.

III. Experimental Protocol and Data

This section provides a detailed, step-by-step methodology for a typical synthesis of this compound, along with a table of key reaction parameters.

Detailed Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve β-alanine (1.0 equivalent) and triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup:

    • Quench the reaction by adding dilute hydrochloric acid to neutralize any excess triethylamine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization as described in the troubleshooting section.

Table of Reaction Parameters
ParameterRecommended ConditionRationale
Reactant Ratio (β-alanine:Sulfonyl Chloride:Base) 1 : 1.05 : 1.2A slight excess of the sulfonyl chloride and base ensures the complete consumption of the limiting reagent (β-alanine).[2]
Solvent Anhydrous Dichloromethane or TetrahydrofuranInert solvents that can dissolve the reactants. Must be anhydrous to prevent hydrolysis of the sulfonyl chloride.[1][2]
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.[2]
Reaction Time 12-18 hoursAllows the reaction to proceed to completion. Should be monitored by TLC.

IV. Visualizing the Process

To better understand the reaction and troubleshooting logic, the following diagrams are provided.

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products beta_alanine β-Alanine (H₂N-CH₂-CH₂-COOH) nucleophilic_attack Nucleophilic Attack beta_alanine->nucleophilic_attack Amine attacks Sulfur sulfonyl_chloride 4-Nitrobenzenesulfonyl Chloride (O₂N-C₆H₄-SO₂Cl) sulfonyl_chloride->nucleophilic_attack base Base (e.g., Et₃N) proton_transfer Proton Transfer base->proton_transfer Accepts H⁺ product This compound hcl_salt Base·HCl Salt nucleophilic_attack->proton_transfer Intermediate formation proton_transfer->product proton_transfer->hcl_salt

Caption: The reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield? check_reagents Check Reagent Purity (especially Sulfonyl Chloride) start->check_reagents Yes check_conditions Verify Anhydrous Conditions check_reagents->check_conditions check_base Check Base Stoichiometry and Type check_conditions->check_base optimize_temp Optimize Temperature check_base->optimize_temp success Improved Yield optimize_temp->success

Caption: A workflow for troubleshooting low yields in the synthesis.

V. References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem.

Sources

Technical Support Center: 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Chemical Degradation and Ensuring Experimental Integrity

Welcome to the technical support center for 3-(4-Nitrophenylsulfonamido)propanoic acid. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the handling, storage, and use of this compound. We will explore the causality behind its degradation pathways and offer robust, self-validating protocols to safeguard its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the core structural features of this compound that influence its stability?

A1: this compound is a molecule composed of three key functional groups, each with distinct chemical properties that can contribute to its degradation under specific conditions:

  • A Sulfonamide Linkage (-SO₂NH-): This is the primary site for potential hydrolytic cleavage. While generally more stable than a standard amide bond, it can be susceptible to hydrolysis under acidic or strongly basic conditions, especially when heated.[1]

  • A Nitroaromatic Ring (p-NO₂-C₆H₄-): The nitro group makes the aromatic ring electron-deficient and is a chromophore. This moiety is particularly susceptible to photodegradation upon exposure to UV or even ambient light.[2][3][4]

  • A Propanoic Acid Tail (-CH₂CH₂COOH): The carboxylic acid group makes the molecule acidic. In solution, it can lower the pH, potentially creating an environment that facilitates the acid-catalyzed hydrolysis of the sulfonamide linkage.

Understanding these three components is the first step in proactively preventing degradation.

Q2: What are the primary environmental factors that can cause this compound to degrade?

A2: The degradation of this compound is primarily driven by three environmental factors: pH, light, and temperature.

  • pH: The stability of the sulfonamide bond is pH-dependent. Studies on various sulfonamides show they are most stable in neutral to alkaline (pH 7-9) aqueous solutions.[5][6] Acidic conditions (e.g., pH 4) significantly increase the rate of hydrolysis.[6]

  • Light: The nitroaromatic group can absorb light energy, particularly in the UV-visible spectrum (300-500 nm), leading to photochemical reactions and degradation.[4] This can manifest as a color change in solutions and a loss of compound purity.

  • Temperature: Elevated temperatures act as a catalyst for all degradation processes, significantly accelerating both hydrolysis and photolytic reactions.[7][8] While many sulfonamides are stable at pasteurization temperatures for short periods, prolonged heating can cause substantial degradation.[9]

Q3: How should I properly store the solid (powder) form of this compound?

A3: To ensure the long-term stability of the solid compound, adhere to the following storage principles, which are standard for many sensitive chemical reagents:[10]

  • Keep it Cool: Store at 2-8°C. Avoid storing at room temperature for extended periods.

  • Keep it Dry: The compound is susceptible to hydrolysis, so it is critical to protect it from moisture. Store it in a desiccator or a tightly sealed container with a desiccant.

  • Keep it Dark: To prevent photodegradation, store the compound in an amber glass vial or wrap the container in aluminum foil.

  • Keep it Sealed: Use a container with a secure, airtight seal to protect it from atmospheric moisture and contaminants.

Q4: What is the best practice for preparing and storing stock solutions?

A4: The preparation and storage of stock solutions are critical control points for preventing degradation.

  • Solvent Choice: The compound is sparingly soluble in water but readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol.[11] High-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[11]

  • Light Protection: Always store stock solutions in amber vials or foil-wrapped tubes to protect them from light.

See Protocol 1 for a detailed, step-by-step methodology.

Troubleshooting Guide: Common Experimental Issues

Problem: My experimental results are inconsistent, and I suspect the compound is degrading in my aqueous assay buffer.
  • Underlying Cause: This is a common issue that often points to compound instability under the specific experimental conditions. The pH of your buffer, exposure to lab lighting during long incubations, or elevated incubation temperatures (e.g., 37°C) can all contribute to significant degradation over the course of an experiment. Sulfonamides are generally stable at neutral pH, but many biological buffers can have slightly acidic components or their pH can shift over time.[5][6]

  • Investigative Solution:

    • Prepare Fresh: Always prepare the final working solution fresh for each experiment from a frozen stock aliquot. Do not use working solutions that have been stored, even overnight.

    • pH Management: Verify the pH of your final assay buffer after adding the compound, as the compound itself is acidic. If necessary, adjust the pH to be within the stable range of 7.0-9.0.

    • Minimize Light Exposure: During incubation steps, cover your plates or tubes with aluminum foil or use amber-colored plates to prevent photolytic degradation.[4]

    • Conduct a Stability Check: Perform a simple stability test by incubating the compound in your assay buffer under your exact experimental conditions (time, temperature, light). Analyze the sample by HPLC or LC-MS at the beginning and end of the incubation period to quantify any degradation.

Problem: My stock solution in DMSO has developed a yellow tint. Is it still usable?
  • Underlying Cause: A color change, particularly yellowing, is a strong visual indicator of degradation. This is most often due to the photolytic decomposition of the nitroaromatic ring, which can generate colored byproducts.[2][3]

  • Authoritative Recommendation:

    • Do Not Use: The solution should be considered compromised and discarded immediately. The presence of unknown degradation products can interfere with your assay, leading to erroneous results.

    • Preventative Action: Review your storage protocol. Ensure that all stock solutions are stored in light-blocking containers (amber vials) and that even these are kept in a dark freezer box. When thawing an aliquot for use, keep it covered.

Problem: HPLC analysis of my compound shows a new peak appearing over time, indicating a loss of purity.
  • Underlying Cause: The appearance of a new, more polar peak often suggests hydrolytic cleavage of the sulfonamide bond. This reaction is accelerated by acidic conditions and heat.[6][12]

  • Mechanistic Insight & Solution:

    • Identify Degradants: The primary products of hydrolysis would be 4-nitrobenzenesulfonic acid and 3-aminopropanoic acid (beta-alanine). This cleavage breaks the key sulfonamide linkage.

    • Review Your Workflow:

      • Aqueous Solutions: Are you leaving the compound in an acidic aqueous buffer for extended periods?

      • Thermal Stress: Does your protocol involve any heating steps? Even moderate heat can accelerate hydrolysis if the pH is not optimal.[8]

    • Implement Controls: To confirm hydrolysis, you can run a forced degradation study as described in Protocol 2 . This will help you understand the degradation profile and identify the degradant peaks in your chromatogram.

Data Summaries and Key Visualizations

Table 1: Summary of Factors Influencing Stability
FactorCondition to AvoidRecommended ConditionRationale & Causality
pH Acidic (pH < 6)Neutral to Alkaline (pH 7.0 - 9.0)Acid catalyzes the hydrolysis of the sulfonamide bond.[6]
Light Direct Sunlight, UV, Prolonged Lab LightDark (Amber Vials, Foil Wrap)The nitroaromatic ring absorbs light, leading to photodegradation.[4]
Temperature > 40°C, Repeated Freeze-ThawSolid: 2-8°C; Solution: -20°C to -80°CHeat accelerates all chemical degradation pathways.[7]
Oxidizing Agents Hydrogen Peroxide, BleachAvoidCan lead to oxidative degradation of the molecule.
Moisture High Humidity, Non-Anhydrous SolventsDesiccated Storage, Anhydrous SolventsWater is a reactant in the hydrolysis of the sulfonamide linkage.
Diagram 1: Primary Degradation Pathways

cluster_0 Primary Compound cluster_1 Degradation Products cluster_2 A 3-(4-Nitrophenylsulfonamido) propanoic acid S1 Acidic pH (H⁺) + Heat/H₂O S2 Light (hv) B 4-Nitrobenzenesulfonic acid + 3-Aminopropanoic acid C Photolytic Byproducts S1->B Hydrolysis S2->C Photodegradation

Caption: Key degradation routes for the target compound.

Diagram 2: Troubleshooting Workflow for Stability Issues

Start Inconsistent Results or Suspected Degradation? CheckSolution Is your working solution prepared fresh (< 2 hrs)? Start->CheckSolution CheckStorage Is your stock solution stored correctly? (-20°C, Dark, Aliquoted) CheckSolution->CheckStorage Yes PrepFresh ACTION: Prepare solution fresh from a new stock aliquot. CheckSolution->PrepFresh No CheckConditions Are your assay conditions optimized for stability? CheckStorage->CheckConditions Yes DiscardStock ACTION: Discard suspect stock. Prepare new stock. CheckStorage->DiscardStock No OptimizeAssay ACTION: 1. Verify buffer pH is 7-9. 2. Protect from light. 3. Minimize incubation time. CheckConditions->OptimizeAssay No ProblemSolved Problem Resolved CheckConditions->ProblemSolved Yes PrepFresh->ProblemSolved DiscardStock->PrepFresh OptimizeAssay->ProblemSolved

Caption: Decision tree for troubleshooting compound stability.

Experimental Protocols

Protocol 1: Recommended Stock Solution Preparation and Storage

This protocol ensures the preparation of a stable, high-concentration stock solution.

  • Preparation Environment: Work in an area with subdued lighting. Use a calibrated analytical balance and high-purity reagents.

  • Weighing: Accurately weigh the desired amount of this compound solid into a sterile, amber glass vial or a clear vial that will be immediately wrapped in foil.

  • Solubilization: Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10-50 mM).[11]

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used for a short period if necessary, but avoid prolonged heating.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in light-blocking (e.g., amber or black) microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment.

  • Storage: Label the aliquots clearly and store them in a freezer box at -20°C or, for maximum longevity, -80°C.

  • Usage: When needed, remove a single aliquot, thaw it at room temperature (protected from light), and use it immediately to prepare your working solution. Discard any unused portion of the thawed aliquot; do not refreeze.

Protocol 2: Self-Validating Forced Degradation Study

This protocol allows you to test the compound's stability under your specific experimental conditions to proactively identify potential issues.

  • Prepare Test Solution: Prepare a solution of the compound in your actual experimental buffer at the final working concentration.

  • Establish Stress Conditions: Divide the solution into separate aliquots for each stress condition to be tested. Include a control sample stored under ideal conditions (-80°C in the dark).

    • Acid Hydrolysis: Adjust the pH of an aliquot to ~4 with 0.1N HCl.

    • Base Hydrolysis: Adjust the pH of an aliquot to ~9 with 0.1N NaOH.

    • Oxidation: Add hydrogen peroxide to a final concentration of 3%.

    • Thermal Stress: Incubate an aliquot at the temperature of your experiment (e.g., 37°C) and a higher temperature (e.g., 60°C).

    • Photolytic Stress: Expose an aliquot to direct, intense light (e.g., a UV lamp or direct sunlight) for a set period.

  • Incubation: Incubate all samples (except the control) for a duration relevant to your longest experimental step (e.g., 4 hours, 24 hours).

  • Analysis: At the end of the incubation period, immediately analyze all samples, including a "time zero" sample and the control, by a stability-indicating method like HPLC-UV or LC-MS.

  • Interpretation: Compare the peak area of the parent compound in the stressed samples to the time-zero and control samples. A significant decrease in the parent peak area and the appearance of new peaks confirm degradation under that specific condition. This provides empirical evidence to guide the modification of your experimental protocol.

References

  • Journal of Environmental Sciences. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Water Research. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Food Chemistry. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.
  • Inorganic Chemistry. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
  • Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Environmental Science & Technology Letters. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?.
  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • ResearchGate. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.
  • BenchChem. (2025).
  • Environmental Pollution. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
  • Molecules. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • ResearchGate. (2015). Reactivity and Mechanism in the Hydrolysis of β-Sultams.
  • Santa Cruz Biotechnology. 4-Nitrophenylacetic acid Product Sheet.
  • BenchChem. (2025). Stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution.

Sources

Technical Support Center: Navigating Experiments with 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 3-(4-Nitrophenylsulfonamido)propanoic acid. As Senior Application Scientists, we have compiled this guide to address the most common challenges and questions encountered in the lab. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications and key structural features of this molecule?

This compound is a versatile bifunctional molecule primarily used as a synthetic intermediate in medicinal chemistry.[1][2] Its utility stems from three key features:

  • Carboxylic Acid: A reactive handle for forming amide, ester, or other covalent bonds, commonly employed in coupling reactions.

  • Sulfonamide Linker: This group is a well-established pharmacophore found in numerous approved drugs. It is metabolically stable and can form crucial hydrogen bonds with biological targets like enzymes.[3]

  • Aromatic Nitro Group: This group is a powerful electron-withdrawing feature and, more importantly, a synthetic precursor to an aniline (amine) group via reduction, opening pathways for further diversification of the molecule.[4][5]

It is frequently used in the synthesis of enzyme inhibitors and other potential therapeutic agents.[3]

Q2: I'm having trouble dissolving the compound for my reaction. What are the recommended solvents and procedures?

This is a very common pitfall. The compound is sparingly soluble in water but shows good solubility in polar aprotic organic solvents.[1][2][6]

Solubility & Protocol Table:

SolventSolubilityRecommended Use
WaterPoor / Slightly SolubleNot recommended for stock solutions.
Dimethyl Sulfoxide (DMSO)SolubleIdeal for creating high-concentration stock solutions for biological assays.
Dimethylformamide (DMF)SolubleExcellent for organic synthesis (e.g., amide coupling reactions).
Methanol / EthanolModerately SolubleCan be used, but may require warming or larger volumes.

Pro-Tip for Aqueous Reactions: To avoid precipitation, first prepare a concentrated stock solution (e.g., 100 mM) in anhydrous DMSO or DMF. Then, add this stock solution dropwise into your vigorously stirred aqueous buffer. The final concentration of the organic solvent should typically be kept below 1% to prevent disruption of protein structure or cell viability in biological systems.

Q3: What are the essential safety and storage protocols for this reagent?

Proper handling and storage are critical for both user safety and reagent integrity. The compound is generally stable, but precautions must be observed.

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[8] Avoid creating and inhaling dust.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. Room temperature storage is generally acceptable.[2]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Troubleshooting Guide: Common Experimental Pitfalls

This section provides a systematic approach to diagnosing and solving specific problems you may encounter.

Issue 1: My amide coupling reaction is failing or giving very low yields.

This is the most frequent challenge reported. You are attempting to couple the carboxylic acid of the title compound with an amine using a coupling agent like EDC, HATU, or PyBOP, but TLC or LC-MS analysis shows only starting material.

Root Cause Analysis:

  • Hydrolysis of Activated Intermediate: The most common failure mode. Coupling agents like EDC create a highly reactive O-acylisourea intermediate. If any moisture is present, this intermediate will be rapidly hydrolyzed back to the starting carboxylic acid, killing the reaction.

  • Inactive Amine: The amine nucleophile can be non-reactive if it is protonated. Most amide coupling reactions require the amine to be in its free-base form to be nucleophilic. The use of an appropriate, non-nucleophilic base is critical.

  • Sub-optimal Coupling Agent/Conditions: Not all coupling agents are equal. Some are more sensitive to moisture, while others are better suited for sterically hindered substrates.[9]

Troubleshooting Protocol & Validation System:

Step Action Causality & Rationale
1. Reagent & Solvent Integrity Use fresh, high-purity coupling reagents (e.g., EDC, HATU) and strictly anhydrous solvents (e.g., DMF, DCM).This directly prevents the hydrolysis of the activated acid intermediate, which is the fastest side reaction and primary cause of failure.[10]
2. Two-Stage Activation & Coupling Stage 1 (Activation): In anhydrous DMF, dissolve the this compound and an additive like HOBt or NHS. Add the coupling agent (e.g., EDC) and stir for 15-30 minutes at 0 °C. Stage 2 (Coupling): In a separate flask, dissolve your amine and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) in anhydrous DMF. Add the activated ester solution from Stage 1 dropwise to the amine solution.This protocol ensures the formation of a more stable activated ester (NHS-ester or HOBt-ester) before introducing the amine. It also ensures the amine is deprotonated and maximally nucleophilic at the moment of reaction, preventing side reactions.[11]
3. Reaction Monitoring Spot the reaction mixture on a TLC plate at t=0, 1h, 4h, and overnight. Use an appropriate eluent (e.g., 5-10% Methanol in DCM).This provides direct visual evidence of the consumption of starting material and the formation of a new, typically less polar, product spot.[12][13] If the starting acid spot does not diminish, the activation step has failed.
4. Work-up Quench the reaction with water or saturated ammonium chloride. Perform a liquid-liquid extraction. The urea byproduct from EDC is water-soluble and will be removed in the aqueous phase.This separates the product from water-soluble byproducts and unreacted reagents, simplifying purification.

Logical Workflow: Optimized Amide Coupling

G cluster_activation Stage 1: Activation (Anhydrous DMF, 0°C) cluster_coupling Stage 2: Coupling (Anhydrous DMF, RT) cluster_pitfall Common Pitfall A Carboxylic Acid + NHS C Stable NHS-Ester (Activated Intermediate) A->C B EDC (Coupling Agent) B->C C->A Trace H₂O E Desired Amide Product C->E D Amine + DIPEA (Base) D->E G Protonated Amine (Non-nucleophilic) D->G No Base F Hydrolysis

Caption: A validated two-stage protocol for successful amide bond formation.

Issue 2: My nitro group reduction is incomplete or yields multiple products.

You are attempting to reduce the -NO₂ group to an -NH₂ group using a method like catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂, Fe/HCl), but the reaction is messy or stalls.

Root Cause Analysis:

  • Catalyst Poisoning/Inactivation: The sulfonamide group, containing sulfur, can act as a poison for palladium catalysts, reducing their activity and leading to incomplete reactions.

  • Incorrect pH for Chemical Reduction: Reductions using metals like Sn or Fe require an acidic environment to proceed efficiently.

  • Formation of Intermediates: Insufficient reducing agent or mild conditions can lead to the accumulation of stable intermediates like nitroso (-NO) or hydroxylamine (-NHOH) species, resulting in a complex product mixture.

Troubleshooting Protocol & Validation System:

Step Action Causality & Rationale
1. Choose the Right Method For clean, high-yield reduction, Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate with HCl is often more reliable than catalytic hydrogenation for sulfur-containing compounds.[14][15]SnCl₂ is a robust chemical reductant that is not susceptible to sulfur poisoning, providing a more consistent outcome for this specific substrate class.
2. Stoichiometry and Conditions Use a significant excess of the reducing agent (typically 3-5 equivalents of SnCl₂·2H₂O). The reaction often requires gentle heating (40-60 °C) to go to completion.A stoichiometric excess ensures the reaction is driven fully to the amine product, preventing the accumulation of partially reduced intermediates.
3. Monitor by TLC/LC-MS The starting material is UV-active and often yellow. The product aniline will have a different Rf and may need a different stain (e.g., ninhydrin) to visualize if it is not UV-active.This allows you to track the disappearance of the starting material. If the reaction stalls, more reducing agent or longer heating may be required.
4. Alkaline Work-up After the reaction is complete, carefully basify the acidic mixture with a solution like aqueous sodium bicarbonate or sodium hydroxide until the pH is >8. This will precipitate tin salts.The product amine is soluble in the organic layer under basic conditions, while the tin salts precipitate and can be removed by filtration (often through Celite) before extraction. This is a critical purification step.

Reduction Pathway and Pitfall Diagram

G cluster_key Legend A Aromatic Nitro (R-NO₂) B Nitroso (R-NO) Hydroxylamine (R-NHOH) A->B Insufficient Reducing Agent C Aromatic Amine (R-NH₂) A->C SnCl₂ / HCl (Excess) Heat B->C Further Reduction Start Starting Material Bad Undesired Intermediates Good Desired Product

Caption: The desired reduction pathway versus pitfalls from incomplete reaction.

References

  • TLC of Sulfonamides | Request PDF. ResearchGate.[Link]

  • Continuous reduction process - US4217304A.
  • 3-(4-Nitrophenyl)propanoic acid | C9H9NO4. PubChem.[Link]

  • The reduction transformation of nitroene-sulfonamide products. ResearchGate.[Link]

  • A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. The Veterinary Quarterly.[Link]

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. National Institutes of Health (NIH).[Link]

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ACS Publications.[Link]

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ResearchGate.[Link]

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI.[Link]

  • Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate.[Link]

  • Monitoring Reactions by TLC. Washington State University.[Link]

  • PROPIONIC ACID FOR SYNTHESIS Safety Data Sheet. Loba Chemie.[Link]

  • Coupling reaction sometimes works, sometimes doesn't. Reddit.[Link]

  • amide coupling help. Reddit.[Link]

  • Synthesis of 3-(2-nitrophenyl)propionic acid. PrepChem.com.[Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds... MDPI.[Link]

  • Tips and tricks for difficult amide bond formation? Reddit.[Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit.[Link]

Sources

Technical Support Center: Enhancing the Bioactivity of 3-(4-Nitrophenylsulfonamido)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-nitrophenylsulfonamido)propanoic acid derivatives. This class of compounds, characterized by a core structure linking a nitrophenylsulfonamide to a β-alanine scaffold, has garnered significant interest for its diverse biological activities. These activities range from the inhibition of matrix metalloproteinases (MMPs) implicated in cancer and inflammation to potential antimicrobial and anticancer applications.[1][2][3][4]

The goal of this guide is to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and biological evaluation of these derivatives. Moving beyond simple protocols, we will explore the causal relationships behind experimental choices, empowering you to troubleshoot effectively and strategically enhance the bioactivity of your compounds.

Section 1: Synthesis and Purification Troubleshooting

The successful synthesis and purification of your target compounds are the foundation of reliable biological data. The coupling of an amine with a sulfonyl chloride is the cornerstone of sulfonamide synthesis, but it is not without its challenges.[5]

Frequently Encountered Synthesis Issues

Question: My sulfonamide synthesis is resulting in a very low yield. What are the common causes and how can I fix this?

Answer: Low yields in the synthesis of this compound derivatives often stem from a few critical factors:

  • Hydrolysis of Sulfonyl Chloride: The 4-nitrobenzenesulfonyl chloride starting material is highly reactive and extremely sensitive to moisture. Any water present in your reaction setup will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, directly reducing your potential yield.[6]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[6]

  • Incorrect Base or Solvent: The choice of base is crucial. It must be strong enough to neutralize the HCl byproduct generated during the reaction but should not compete with your β-alanine derivative (the amine nucleophile).

    • Solution: Use a non-nucleophilic organic base like pyridine or triethylamine.[6] The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

  • Amine Reactivity: The nucleophilicity of the amine on the propanoic acid derivative can be influenced by steric hindrance or electronic effects.

    • Solution: While the primary amine of a β-alanine ester is typically reactive, ensure the reaction temperature is appropriate. Starting at 0°C and slowly warming to room temperature is a standard approach to control the reaction rate and minimize side products.

Question: I'm struggling to purify my final compound. Recrystallization isn't working well. What should I do?

Answer: Purification can be challenging due to the similar polarities of the product and certain impurities.

  • Recrystallization Solvent Choice: The key to successful recrystallization is finding a solvent (or solvent system) that dissolves your compound when hot but not when cold, while impurities remain soluble at all temperatures.[6]

    • Troubleshooting Steps:

      • Perform small-scale solubility tests with various solvents like ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.[6]

      • If your compound "oils out" instead of crystallizing, it means the solution is supersaturated at a temperature above the compound's melting point in that solvent. Try using a more dilute solution or a solvent with a lower boiling point.

  • Column Chromatography: If recrystallization fails, flash column chromatography is the next logical step.

    • Protocol: Use a silica gel stationary phase. Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your compound. Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product.

Workflow for Synthesis and Purification

The following diagram outlines a robust workflow for the synthesis and purification of these derivatives, incorporating essential quality control checkpoints.

G cluster_synthesis Synthesis Phase cluster_qc1 QC 1 cluster_purification Purification Phase cluster_qc2 QC 2 start Reactants: - 4-Nitrobenzenesulfonyl chloride - 3-Aminopropanoic acid derivative reaction Reaction: - Anhydrous Solvent (DCM/THF) - Non-nucleophilic base (Pyridine) - Inert Atmosphere (N2) - 0°C to RT start->reaction Coupling workup Aqueous Workup: - Dilute HCl wash (removes base) - Brine wash - Dry (Na2SO4/MgSO4) - Evaporate solvent reaction->workup tlc_nmr Characterization: - TLC (check conversion) - 1H NMR of crude product workup->tlc_nmr recryst Attempt Recrystallization tlc_nmr->recryst column Flash Column Chromatography recryst->column If unsuccessful final_analysis Final Analysis: - 1H & 13C NMR - LC-MS (Purity & Identity) - Melting Point recryst->final_analysis If successful pure_product Combine Pure Fractions column->pure_product pure_product->final_analysis G start Start: Low Bioactivity Observed q_assay_type Is the assay biochemical (enzyme) or cell-based? start->q_assay_type biochem Biochemical Assay q_assay_type->biochem Biochemical cell Cell-Based Assay q_assay_type->cell Cell-based q_biochem Potency Issue: Weak Target Interaction biochem->q_biochem q_cell Potency, Permeability, or Solubility Issue? cell->q_cell sol_biochem1 Strategy 1: Modify Zinc-Binding Group (e.g., COOH -> CONHOH) q_biochem->sol_biochem1 sol_biochem2 Strategy 2: Modify Phenyl Ring Substituents (Vary electronics/sterics) q_biochem->sol_biochem2 cell_potency Potency Issue (Confirm with enzyme assay) q_cell->cell_potency Potency cell_perm_sol Permeability/Solubility Issue q_cell->cell_perm_sol Permeability/ Solubility cell_potency->q_biochem Cross-validate sol_perm Strategy 3: Modulate Lipophilicity (Prodrug/Esterification) cell_perm_sol->sol_perm sol_solub Strategy 4: Increase Solubility (Add polar groups, salt formation) cell_perm_sol->sol_solub

Caption: A decision-making framework for enhancing compound bioactivity.

Section 3: Biological Assay Optimization & Troubleshooting

Reliable and reproducible data from biological assays are paramount. Enzyme inhibition assays are commonly used to evaluate this class of compounds.

Troubleshooting Enzyme Inhibition Assays

Question: My IC₅₀ values are inconsistent between experiments. What could be the cause?

Answer: Inconsistent IC₅₀ values often point to issues with the assay conditions or the compound itself.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay. [7] * Solution: Run a control experiment with the enzyme and substrate but no inhibitor to ensure the reaction progress curve is linear for the duration of your assay. If not, you may need to use a higher enzyme concentration or shorten the assay time.

  • Compound Solubility: If your compound precipitates in the aqueous assay buffer, its effective concentration will be lower than intended and highly variable.

    • Solution: Check the solubility of your compound in the final assay buffer. You may need to use a co-solvent like DMSO, but keep its final concentration low (typically <1%) as it can inhibit some enzymes. [8]* Reaction Progress: The reaction may be slowing down due to substrate depletion or product inhibition, which can skew results. [7] * Solution: Ensure you are measuring the initial reaction velocity. This typically means only allowing ~10-15% of the substrate to be consumed during the measurement period.

Question: I added my inhibitor, but the enzyme activity increased. Is this possible?

Answer: While paradoxical, this can happen and usually indicates an artifact in the assay system rather than true enzyme activation. [9]

  • Assay Interference: The compound may interfere with the detection method. For example, in a fluorescence-based assay, a fluorescent compound could artificially increase the signal.

    • Solution: Run a control with your compound in the assay buffer without the enzyme to check for background signal.

  • Contaminants: An impurity from the synthesis could be responsible for the effect. [10] * Solution: Re-verify the purity of your compound using LC-MS and NMR. Repurification may be necessary.

Standard Protocol: MMP Inhibition Assay (Fluorogenic)

This protocol provides a general framework for assessing the inhibitory activity of your compounds against a matrix metalloproteinase, such as MMP-2 or MMP-9.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the specific MMP (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Enzyme Stock: Reconstitute the active human MMP enzyme in assay buffer to a stock concentration (e.g., 100 µg/mL).

    • Substrate Stock: Dissolve a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO to a stock concentration (e.g., 1 mM).

    • Inhibitor Stock: Dissolve your test compound in 100% DMSO to a stock concentration (e.g., 10 mM).

  • Assay Procedure (96-well plate format):

    • Add 85 µL of assay buffer to each well.

    • Add 5 µL of your test compound serially diluted in DMSO (this creates a dose-response curve). Include positive control (known inhibitor) and negative control (DMSO only) wells.

    • Add 5 µL of diluted enzyme solution (e.g., final concentration of 1-2 nM).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate (e.g., final concentration of 10 µM).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary Table: Hypothetical SAR Data

The table below illustrates how you might summarize data from an SAR study to guide further optimization.

Compound IDR-Group (on Phenyl Ring)Carboxylic Acid MoietyMMP-2 IC₅₀ (nM)Cell Viability EC₅₀ (µM)Aqueous Solubility (µg/mL)
Parent-01 4-NO₂-COOH850> 1005
SAR-01 4-CF₃-COOH450> 1008
SAR-02 4-NH₂-COOH9208525
Lead-01 4-NO₂-CONHOH35 153
Lead-02 4-CF₃-CONHOH15 124

This is example data for illustrative purposes only.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, S., & Singh, S. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 8(5), 26-33. [Link]

  • Buckley, D. (2020). How to Achieve Drug Solubility. AZoLifeSciences. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Sharma, D., Singh, M., Kumar, S., & Singh, A. (2015). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 2(2), 1-9. [Link]

  • da Silva, M. S., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7048-7057. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). International Journal of Innovative Research in Medical Science, 3(5), 1-15. [Link]

  • Hussain, A., et al. (2023). Structure-activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Molecular Structure, 1286, 135538. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]

  • Pareek, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3627-3640. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry. [Link]

  • Scozzafava, A., et al. (2001). Protease inhibitors. Part 12. Synthesis of potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties. Bioorganic & Medicinal Chemistry Letters, 11(5), 575-580. [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. r/chemistry. [Link]

  • Biology Stack Exchange. (2021). Enzyme inhibitor leads to higher turnover rate?. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. [Link]

  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S2834-S2842. [Link]

  • Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells, 8(9), 984. [Link]

  • Sharma, S., & Kumar, R. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3125-3139. [Link]

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

  • Rohani, M. G., et al. (2019). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. International Journal of Molecular Sciences, 20(11), 2765. [Link]

  • Li, Y., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules, 15(8), 1066. [Link]

  • Cabral-Pacheco, G. A., et al. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences, 21(24), 9739. [Link]

  • Bencsik, P., et al. (2018). Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. Frontiers in Pharmacology, 9, 335. [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating potential off-target effects of the investigational compound 3-(4-Nitrophenylsulfonamido)propanoic acid. Given its sulfonamide core, this compound belongs to a class of molecules known for a range of biological activities, from antibacterial to anticancer, often achieved by targeting specific enzymes.[1][2] However, this structural motif can also lead to interactions with unintended proteins, complicating data interpretation and potentially causing toxicity.[3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the investigation of novel small molecules like this compound.

Q1: We are observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of our intended target. Could this be an off-target effect?

A1: Yes, this is a classic indicator of potential off-target activity. When a compound's observed effect does not align with the established biological role of its primary target, it is crucial to investigate unintended molecular interactions.[3] Off-target effects can arise from the compound binding to structurally related proteins (e.g., other enzymes in the same family) or entirely different classes of proteins.[3]

Initial Steps to Differentiate On- versus Off-Target Effects:

  • Use a Negative Control: Synthesize or procure a close structural analog of this compound that is inactive against the primary target. If this inactive analog recapitulates the observed phenotype, the effect is likely independent of your intended target.

  • Target Knockdown/Knockout: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the cells still exhibit the same phenotype upon treatment with your compound, it strongly suggests an off-target mechanism.

  • Dose-Response Correlation: Compare the concentration of the compound required to inhibit the primary target in a biochemical assay with the concentration needed to produce the cellular phenotype (the EC50). A large discrepancy between these values may indicate that the cellular effect is driven by a lower-affinity off-target interaction.

Q2: Our experiments show high levels of cytotoxicity at concentrations needed to see a therapeutic effect. How can we determine if this is due to on-target toxicity or an off-target liability?

A2: This is a critical issue in drug development. The key is to systematically de-risk the compound.

  • Orthogonal Compounds: Use a structurally distinct inhibitor of the same primary target. If this second inhibitor produces the desired therapeutic effect without the associated toxicity at equivalent target-inhibition levels, it suggests the toxicity of this compound is likely due to an off-target effect.

  • Proteome-Wide Profiling: Employ advanced proteomics techniques to identify all proteins that bind to your compound within the cell. Techniques like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) or affinity-based chemoproteomics can provide an unbiased view of the compound's interactome.[4][5][6]

Q3: We suspect our compound, a sulfonamide derivative, might be inhibiting kinases. How can we test this hypothesis efficiently?

A3: The suspicion is well-founded, as many sulfonamide-containing molecules have been shown to possess kinase inhibitory activity.[2][7] The most direct way to investigate this is through comprehensive kinase profiling.

  • Kinome Scanning Services: Numerous commercial services offer screening against large panels of kinases (often over 300-400).[8][9][10] These screens are typically performed at a single high concentration (e.g., 1-10 µM) to identify potential hits. Any kinases showing significant inhibition can then be selected for follow-up dose-response analysis to determine IC50 values. This approach is a highly efficient method for identifying unintended kinase targets.[9]

Q4: What are the best practices for preparing and handling this compound to avoid experimental artifacts that could be mistaken for off-target effects?

A4: Proper compound management is fundamental to reproducible research.[11]

  • Purity and Identity: Always ensure the compound's purity (typically >95%) and identity using analytical methods like HPLC and NMR. Impurities can have their own biological activities.[11]

  • Solubility: Poor aqueous solubility is a common cause of misleading results.[11] Determine the compound's solubility limit in your assay medium. Precipitated compound has no biological activity and can interfere with certain assay formats. Always inspect solutions visually for precipitation.

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like 100% anhydrous DMSO.[11] Aliquot these stocks into single-use vials to avoid repeated freeze-thaw cycles, which can cause degradation.[11] The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[11]

Part 2: Troubleshooting Workflows & Experimental Protocols

When anomalous results are observed, a systematic approach is required to identify the root cause.

Workflow 1: Deconvoluting an Unexpected Phenotype

This workflow provides a step-by-step process to determine if an observed cellular effect is on-target or off-target.

G A Unexpected Phenotype Observed (e.g., cell death, altered morphology) B Step 1: Validate Target Engagement in Cells (CETSA or Western Blot) A->B C Is target engagement confirmed at relevant concentrations? B->C D Step 2: Use Orthogonal Controls - Inactive Analog - Target Knockdown (siRNA/CRISPR) C->D Yes H Troubleshoot Assay: - Compound solubility - Cell permeability - Assay sensitivity C->H No E Does the phenotype persist with controls? D->E F Conclusion: Phenotype is likely ON-TARGET. Investigate downstream signaling. E->F No G Conclusion: Phenotype is likely OFF-TARGET. Proceed to Target ID workflow. E->G Yes

Caption: Workflow for differentiating on-target vs. off-target phenotypes.

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

CETSA is a powerful method to verify direct binding of a compound to its target protein in intact cells.[6][12] Ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[6]

Objective: To confirm that this compound directly engages its intended target in a cellular environment.

Materials:

  • Cells expressing the target protein.

  • This compound.

  • DMSO (vehicle control).

  • PBS (Phosphate-Buffered Saline).

  • Lysis buffer with protease inhibitors.

  • Antibody specific to the target protein.

  • Standard Western Blot reagents and equipment.

  • Thermal cycler or heating blocks.

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures for 3 minutes (e.g., 40°C to 70°C in 5°C increments). A temperature must be chosen that denatures a portion of the target protein. This is followed by immediate cooling on ice.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles in liquid nitrogen).[13]

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Collect the supernatant and analyze the amount of soluble target protein remaining by Western Blot.

  • Analysis: A positive result is a "thermal shift," where cells treated with the compound show a higher amount of soluble target protein at elevated temperatures compared to the vehicle-treated cells. This indicates direct target engagement.[6]

Workflow 2: Unbiased Identification of Off-Targets

When an off-target effect is confirmed, the next step is to identify the responsible protein(s).

G cluster_0 Broad Screening cluster_1 Experimental Execution cluster_2 Validation & Confirmation A Hypothesis-Driven Approach (e.g., suspect kinase activity) C Kinome Profiling Panel (e.g., Reaction Biology, Eurofins) A->C B Unbiased, Agnostic Approach D Affinity-Based Chemoproteomics (Compound Immobilization) B->D E Proteome-Wide CETSA (CETSA-MS) B->E F Validate Hits: - Recombinant enzyme assays - Orthogonal inhibitor - siRNA knockdown of off-target C->F D->F E->F

Caption: Experimental strategies for identifying unknown off-targets.

Protocol 2: Affinity Chromatography for Target Deconvolution

This chemical proteomics approach uses an immobilized version of the compound to "pull down" binding partners from a cell lysate.[4][14]

Objective: To identify proteins that directly bind to this compound.

Materials:

  • Chemically modified version of the compound suitable for immobilization (e.g., with a linker arm).

  • Activated chromatography beads (e.g., NHS-activated Sepharose).

  • Cell lysate from the relevant cell line or tissue.

  • Wash and elution buffers.

  • Mass spectrometry service for protein identification.

Methodology:

  • Compound Immobilization: Covalently attach the modified compound to the chromatography beads to create an "affinity matrix."

  • Control Matrix: Prepare a control matrix using beads that have been blocked or coupled to a linker without the compound. This is crucial for identifying non-specific binders.[14]

  • Binding: Incubate the cell lysate with both the compound-bound affinity matrix and the control matrix. Proteins that bind to the compound will be captured on the beads.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Competition Elution (Crucial Step): To distinguish specific from non-specific binders, perform a competition experiment. Incubate the lysate with the affinity matrix in the presence of excess free, unmodified this compound. True binding partners will be outcompeted by the free compound and will not be captured by the beads.[4][14]

  • Elution & Identification: Elute the remaining bound proteins and identify them using mass spectrometry.

  • Analysis: True off-targets are proteins that are present in the eluate from the compound-affinity matrix but are absent (or significantly reduced) in both the control matrix eluate and the competition elution eluate.

Part 3: Data Summary & Interpretation

Effective off-target analysis requires comparing quantitative data from multiple experimental approaches.

Table 1: Comparison of Off-Target Identification Techniques

TechniquePrincipleThroughputInformation ProvidedKey AdvantageKey Limitation
Kinome Profiling In vitro activity assays against a panel of kinases.[8]HighIC50 values against hundreds of kinases.Broad, rapid assessment of kinase selectivity.Does not confirm binding in a cellular context.
Affinity Proteomics Immobilized compound captures binding partners from lysate.[4][14]LowIdentity of direct binding partners.Can identify any protein class, not just enzymes.Requires chemical modification of the compound.[5]
CETSA-MS Measures thermal stabilization of proteins upon ligand binding in cells.[6][15]MediumIdentity of cellular targets and off-targets.Measures direct engagement in live cells without compound modification.[6]Can be less sensitive for weak binders or membrane proteins.
Computational Prediction In silico screening based on chemical similarity to known ligands.[16][17]Very HighA ranked list of potential off-targets.Fast and cost-effective for hypothesis generation.Predictions require experimental validation.[16]

References

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling.Methods in Molecular Biology.
  • Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome- - mediaTUM.mediaTUM.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.Benchchem.
  • Affinity chromatography-based proteomics for drug target deconvolution....ResearchGate.
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals.EurekAlert!.
  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates.PubMed.
  • Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.Benchchem.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.Benchchem.
  • Kinase Panel Screening and Profiling Service.Reaction Biology.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.Frontiers in Big Data.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.ACS Publications.
  • Off-target identification by chemical proteomics for the understanding of drug side effects.Taylor & Francis Online.
  • Application of kinome profiling studies.ResearchGate.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
  • Chemistry-based functional proteomics for drug target deconvolution.ResearchGate.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.PubMed Central.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.MDPI.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.PMC - NIH.
  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.Springer Nature Experiments.
  • Kinome Profiling.Oncolines B.V..
  • Ácido (S)-3-(4-Hidroxi-3-Nitrofenil)-2-(Fenilsulfonamido)propanoico.Chem-Impex.
  • Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome.Malaria World.
  • How can off-target effects of drugs be minimised?.Patsnap Synapse.
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement.ResearchGate.
  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs.YouTube.
  • (S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)Propanoic Acid.Chem-Impex.
  • Sulfonamide resistance: mechanisms and trends.PubMed.
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.SpringerLink.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.MDPI.
  • Small Molecule Inhibitors Selection Guide.Cayman Chemical.
  • 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526.PubChem.
  • 3-(4-Nitrophenyl)propanoic acid | 16642-79-8.ChemicalBook.
  • Strategies to Avoid and Reduce Off-Target Effects.CRISPR Medicine News.
  • 3-(4-Nitrophenyl)propionic acid, 96%.Fisher Scientific.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.PMC - NIH.
  • Off-target effects in CRISPR/Cas9 gene editing.PubMed.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.PMC - NIH.

Sources

Validation & Comparative

A Comparative Guide to 3-(4-Nitrophenylsulfonamido)propanoic Acid and Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of 3-(4-Nitrophenylsulfonamido)propanoic acid with known enzyme inhibitors based on its structural characteristics. As of the date of publication, direct experimental data on the enzyme inhibitory activity of this compound is not publicly available. The information presented herein is intended to be a predictive and educational resource to guide future research.

Introduction: Unveiling the Potential of a Novel Scaffold

In the vast landscape of drug discovery, the identification of novel molecular scaffolds with the potential for selective enzyme inhibition is a critical starting point. This compound is one such molecule that, based on its structural features, presents intriguing possibilities as an enzyme inhibitor. This guide aims to provide a comprehensive, albeit predictive, comparison of this compound with well-established inhibitors of two major enzyme families: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).

The rationale for selecting these enzyme classes lies in the key structural motifs of this compound:

  • The Sulfonamide Moiety (-SO₂NH-): This is a well-known zinc-binding group and a cornerstone of many clinically successful carbonic anhydrase inhibitors.[1][2]

  • The Propanoic Acid Backbone: While not a classic zinc-binding group, the carboxylate can participate in interactions within an enzyme's active site and is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes.

  • The Aromatic Ring System: The nitrophenyl group can engage in hydrophobic and π-stacking interactions within the active site of target enzymes, influencing binding affinity and selectivity.

This guide will delve into the established mechanisms of action and inhibitory profiles of known CA and MMP inhibitors, followed by a proposed experimental framework to hypothetically evaluate the efficacy of this compound.

Section 1: Potential as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and certain types of cancer.[4][5]

Comparative Analysis with Known Carbonic Anhydrase Inhibitors

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.[6][7] This binding displaces a zinc-bound water molecule, thereby inhibiting the catalytic cycle.[8] Below is a comparison of this compound's structural features with two clinically used CA inhibitors, Acetazolamide and Dorzolamide.

Table 1: Comparison with Established Carbonic Anhydrase Inhibitors

Compound Structure Key Structural Features Mechanism of Action Reported Inhibitory Potency (Kᵢ against hCA II)
This compound (Hypothetical) Structure of this compound- Aromatic sulfonamide - Propanoic acid side chainBinds to the catalytic Zn²⁺ ion via the sulfonamide group.Unknown
Acetazolamide - Heterocyclic sulfonamide - Acetamido groupBinds to the catalytic Zn²⁺ ion via the sulfonamide group.[8]~12 nM
Dorzolamide - Thienothiopyran-2-sulfonamide - Ethylamino groupBinds to the catalytic Zn²⁺ ion via the sulfonamide group.[5]~0.18 nM

Note: The structure of this compound is inferred from its name for the purpose of this guide.

The presence of the sulfonamide group in this compound strongly suggests its potential to act as a carbonic anhydrase inhibitor. The key differentiator will be the influence of the propanoic acid tail and the nitrophenyl ring on binding affinity and isoform selectivity.

Proposed Experimental Protocol for Evaluating Carbonic Anhydrase Inhibition

To empirically determine the inhibitory activity of this compound against carbonic anhydrase, a colorimetric esterase activity assay can be employed.[3][9]

Principle: This assay measures the ability of carbonic anhydrase to hydrolyze a substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Purified human carbonic anhydrase II (hCA II) diluted in assay buffer to a final concentration of ~10-20 nM.

    • Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Test Compound Stock: 10 mM this compound in DMSO.

    • Positive Control: 1 mM Acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • To each well, add:

      • 158 µL of assay buffer.

      • 2 µL of the test compound dilution (or DMSO for control).

      • 20 µL of the enzyme solution.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition.

experimental_workflow_CA cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound, Control) prep_dilutions Prepare Serial Dilutions of Test Compound & Control prep_reagents->prep_dilutions add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_dilutions->add_reagents incubate Incubate for 15 min (Inhibitor Binding) add_reagents->incubate add_substrate Add Substrate (Initiate Reaction) incubate->add_substrate read_plate Measure Absorbance at 405 nm (Kinetic Read) add_substrate->read_plate calc_rates Calculate Initial Reaction Rates (V₀) read_plate->calc_rates plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_rates->plot_inhibition calc_ic50 Determine IC₅₀ plot_inhibition->calc_ic50 calc_ki Determine Kᵢ and Mode of Inhibition calc_ic50->calc_ki

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Section 2: Potential as a Matrix Metalloproteinase Inhibitor

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components.[10] Their activity is crucial in physiological processes like tissue remodeling and wound healing, but their overexpression is associated with diseases such as arthritis, cancer, and cardiovascular disorders.[11]

Comparative Analysis with Known Matrix Metalloproteinase Inhibitors

The classical MMP inhibitors contain a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site.[12] Hydroxamic acids are potent ZBGs found in many broad-spectrum MMP inhibitors. While this compound does not possess a hydroxamate group, its sulfonamide moiety could potentially interact with the active site zinc, albeit likely with lower affinity.

Table 2: Comparison with Established Matrix Metalloproteinase Inhibitors

Compound Structure Key Structural Features Mechanism of Action Reported Inhibitory Potency (IC₅₀)
This compound (Hypothetical) Structure of this compound- Aromatic sulfonamide - Propanoic acid side chainPotential weak chelation of the catalytic Zn²⁺ ion.Unknown
Batimastat (BB-94) - Hydroxamic acid (ZBG) - Thiophene ringPotent chelation of the catalytic Zn²⁺ ion via the hydroxamic acid group.[10]MMP-1: ~3 nM, MMP-2: ~4 nM, MMP-9: ~4 nM[13]
Marimastat (BB-2516) - Hydroxamic acid (ZBG) - Substituted succinate backbonePotent chelation of the catalytic Zn²⁺ ion via the hydroxamic acid group.[14]MMP-1: ~5 nM, MMP-2: ~6 nM, MMP-9: ~3 nM[14]

Note: The structure of this compound is inferred from its name for the purpose of this guide.

The lack of a strong ZBG like a hydroxamic acid in this compound suggests that if it does inhibit MMPs, it would likely be significantly less potent than inhibitors like Batimastat and Marimastat. However, its interactions with the specificity pockets of the enzyme could still confer some inhibitory activity.

Proposed Experimental Protocol for Evaluating Matrix Metalloproteinase Inhibition

A fluorogenic substrate-based assay is a common method for determining MMP inhibitory activity.[15]

Principle: This assay utilizes a quenched fluorescent substrate that, upon cleavage by an MMP, releases a fluorophore, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage and thus reduce the fluorescence signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

    • Enzyme Solution: Recombinant human MMP (e.g., MMP-2, MMP-9) activated according to the manufacturer's instructions and diluted in assay buffer.

    • Substrate Solution: Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) diluted in assay buffer.

    • Test Compound Stock: 10 mM this compound in DMSO.

    • Positive Control: 1 mM Batimastat in DMSO.

  • Assay Procedure (96-well black plate format):

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • To each well, add:

      • 50 µL of assay buffer.

      • 10 µL of the test compound dilution (or DMSO for control).

      • 20 µL of the activated enzyme solution.

    • Incubate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence vs. time plots.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Perform further kinetic studies to determine the Kᵢ and mode of inhibition.

inhibition_mechanism_MMP cluster_enzyme MMP Active Site cluster_inhibitor Hydroxamate Inhibitor (e.g., Batimastat) Zn Zn²⁺ S1_pocket S1' Pocket S2_pocket S2' Pocket ZBG Hydroxamic Acid (ZBG) ZBG->Zn Chelates P1_group P1' Group P1_group->S1_pocket Fits into P2_group P2' Group P2_group->S2_pocket Interacts with

Caption: General Mechanism of MMP Inhibition by Hydroxamates.

Conclusion: A Call for Empirical Validation

Based on a thorough analysis of its chemical structure, this compound emerges as a compound with a plausible, albeit unconfirmed, potential to inhibit carbonic anhydrases. Its sulfonamide group is a strong indicator for this activity. In contrast, its potential as a matrix metalloproteinase inhibitor is likely to be significantly lower due to the absence of a potent zinc-binding group.

This comparative guide underscores the importance of empirical validation. The proposed experimental protocols provide a clear roadmap for researchers to systematically evaluate the inhibitory profile of this compound against these two important enzyme families. The results of such studies will be crucial in determining the true therapeutic potential of this novel chemical entity and will pave the way for future structure-activity relationship studies and lead optimization.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Di Fiore, A., De Simone, G., Alterio, V., & Supuran, C. T. (2013). Structural analysis of inhibitor binding to human carbonic anhydrase II. Bioorganic & Medicinal Chemistry Letters, 23(1), 13-18. [Link]

  • De Simone, G., Di Fiore, A., & Supuran, C. T. (2008). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 51(16), 5124–5130. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6488–6504. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of the Iranian Chemical Society. [Link]

  • Verma, R. P., & Hansch, C. (2012). Hydroxamic acids as matrix metalloproteinase inhibitors. In Topics in Medicinal Chemistry (Vol. 5, pp. 133-162). Springer, Berlin, Heidelberg. [Link]

  • Gupta, S. P., Kumar, D., & Kumaran, S. (2003). A quantitative structure-activity relationship study of hydroxamate matrix metalloproteinase inhibitors derived from functionalized 4-aminoprolines. Bioorganic & Medicinal Chemistry, 11(9), 1975-1981. [Link]

  • Gupta, S. P., & Kumaran, S. (2006). Quantitative Structure-Activity Relationship Studies on Matrix Metalloproteinase Inhibitors: Hydroxamic Acid Analogs. Medicinal Chemistry, 2(3), 243-250. [Link]

  • Kayagaki, N., et al. (1999). Structure-activity relationship of hydroxamate-based inhibitors on membrane-bound Fas ligand and TNF-alpha processing. Drug Design and Discovery, 16(2), 119-130. [Link]

  • Wojtowicz-Praga, S., Torri, J., & Johnson, M. (1998). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Investigational New Drugs, 16(4), 319-329. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]

  • Laronha, H., & Caldeira, J. (2020). Challenges in Matrix Metalloproteinases Inhibition. International Journal of Molecular Sciences, 21(17), 5963. [Link]

  • Wojtowicz-Praga, S., Torri, J., Johnson, M., & Steen, V. D. (1997). Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat. Investigational New Drugs, 15(1), 61-75. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 89(4), 2471–2475. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Request PDF. [Link]

  • Shiels, A., & King, K. C. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Socratic. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. [Link]

  • Ento Key. (2019). Carbonic anhydrase inhibitors. [Link]

  • Supuran, C. T. (2007). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Expert Opinion on Therapeutic Patents, 17(10), 1187-1198. [Link]

  • Im, J. H., et al. (2016). Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract. Preventive Nutrition and Food Science, 21(3), 241–246. [Link]

  • El-Daly, M., et al. (2018). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. Pharmaceuticals, 11(2), 41. [Link]

  • ResearchGate. (n.d.). In Silico and In Vitro Approach for Validating the Inhibition of Matrix Metalloproteinase-9 by Quercetin. [Link]

  • Dufour, A., & Overall, C. M. (2013). Matrix metalloproteinase inhibitors as therapy for inflammatory and vascular diseases. Nature Reviews Drug Discovery, 12(5), 361-378. [Link]

  • ResearchGate. (n.d.). Inhibition of Matrix Metalloproteinase-2 and -9 Activities by Selected Flavonoids. [Link]

Sources

A Comparative Guide to the Biological Target Validation of 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a phenotypically active small molecule to a clinically viable drug candidate is fraught with challenges. A critical, non-negotiable milestone in this journey is the unambiguous identification and validation of its biological target.[1][2][3] Understanding the precise molecular interactions through which a compound exerts its effect is fundamental to optimizing its efficacy, predicting potential toxicities, and elucidating mechanisms of resistance.[2] This guide provides a comprehensive, comparative framework for the target deconvolution and validation of a novel bioactive compound, using 3-(4-Nitrophenylsulfonamido)propanoic acid as a representative model.

We will navigate the logical progression from broad, unbiased screening methods to focused, hypothesis-driven validation assays. The emphasis throughout will be on the causality behind experimental choices and the integration of orthogonal approaches to build a robust, self-validating case for a specific molecular target.

Part 1: The Hunt for Candidates — Unbiased Target Identification Strategies

When a compound like this compound emerges from a phenotypic screen, its molecular target is unknown. The initial, crucial phase is "target deconvolution" or "target identification," which aims to generate a list of high-confidence candidate binding partners.[1][4] Two powerful and complementary chemical proteomics strategies are Activity-Based Protein Profiling (ABPP) and Affinity Chromatography.

Activity-Based Protein Profiling (ABPP)

ABPP is a sophisticated functional proteomics technique that utilizes chemical probes to map the active state of enzymes in complex biological systems.[5][6][7][8] Unlike methods that only measure protein abundance, ABPP provides a direct readout of functional engagement, making it exceptionally powerful for identifying targets regulated at the level of activity.[7]

Causality of Choice: Choose ABPP when you hypothesize your compound targets a specific enzyme class (e.g., serine hydrolases, kinases, metalloproteases) or when you want to identify targets in their native, catalytically competent state within a complex proteome.[5][6][9]

Workflow & Logic: The most common application for target deconvolution is the competitive ABPP workflow. Here, a cell lysate or intact cells are pre-incubated with our compound of interest, this compound. Subsequently, a broad-spectrum, activity-based probe for a specific enzyme family is added. This probe contains a reactive group (the "warhead") that covalently binds to the active site of enzymes and a reporter tag (like biotin or a fluorophore) for detection and enrichment.[2] If our compound binds to a target enzyme, it will block the binding of the probe. The proteome is then analyzed by mass spectrometry. Proteins that "disappear" or show reduced signal in the compound-treated sample compared to the control are identified as direct targets.

ABPP_Workflow cluster_control Vehicle Control (DMSO) cluster_treatment Compound Treatment control_lysate Cell Lysate control_probe Add Activity-Based Probe control_lysate->control_probe Incubate control_enrich Enrich Labeled Proteins control_probe->control_enrich control_ms LC-MS/MS Analysis control_enrich->control_ms compare Quantitative Comparison control_ms->compare treat_lysate Cell Lysate treat_compound Add 3-(4-Nitrophenylsulfonamido) propanoic acid treat_lysate->treat_compound Incubate treat_probe Add Activity-Based Probe treat_compound->treat_probe Compete treat_enrich Enrich Labeled Proteins treat_probe->treat_enrich treat_ms LC-MS/MS Analysis treat_enrich->treat_ms treat_ms->compare target Identify Candidate Targets (Reduced Probe Labeling) compare->target

Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

Small-Molecule Affinity Chromatography

This classic biochemical technique remains a workhorse for target identification.[10][11] It relies on immobilizing the small molecule of interest to a solid support (e.g., agarose beads) to "fish" for its binding partners from a cell or tissue lysate.[4][10]

Causality of Choice: This method is broadly applicable and does not require prior knowledge of the target's function. It is particularly useful when the compound is not expected to form a covalent bond with its target or when a suitable activity-based probe is unavailable. However, it is highly susceptible to identifying non-specific binders.

Workflow & Logic: The first step involves synthesizing a derivative of this compound with a linker arm suitable for conjugation to a resin, ensuring this modification does not abrogate its biological activity. This immobilized compound is then incubated with a protein lysate. After an incubation period, the resin is washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted, often by using an excess of the free, unmodified compound.[10] These eluted proteins are subsequently identified by mass spectrometry. A crucial control is to perform a parallel experiment with an immobilized, structurally similar but biologically inactive analogue to differentiate true targets from proteins that bind non-specifically to the resin or the chemical scaffold.

Affinity_Chromatography_Workflow compound Synthesize Immobilized Compound Analog incubation Incubate Lysate with Immobilized Compound compound->incubation lysate Prepare Cell Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute with Excess Free Compound wash->elution ms_analysis Protein ID by LC-MS/MS elution->ms_analysis target_list Candidate Target List ms_analysis->target_list

Caption: Workflow for Target ID via Affinity Chromatography-Mass Spectrometry.

| Method Comparison: Target Identification | | :--- | :--- | :--- | | Technique | Key Advantage | Primary Limitation | | Activity-Based Protein Profiling (ABPP) | Identifies functionally active targets in their native context; lower background.[7][9] | Requires a suitable reactive probe; may miss non-enzymatic targets.[5] | | Affinity Chromatography | Broadly applicable to any protein class; does not require covalent binding.[10] | Prone to high background of non-specific binders; requires chemical modification.[4][10] | | Genetic Screens (e.g., CRISPR) | Directly links target to phenotype in a cellular context.[12] | Identifies necessary pathway components, not just the direct binder.[12] |

Part 2: The Confirmation — Orthogonal Target Validation Assays

Generating a list of candidate targets is only the beginning. The next, decisive phase is to validate these candidates using orthogonal methods that confirm direct physical engagement in a cellular context and demonstrate functional modulation.[13][14]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses drug-target engagement in intact cells or lysates.[15][16][17] The principle is based on ligand-induced thermal stabilization: a protein bound to a stabilizing ligand will be more resistant to heat-induced denaturation and aggregation.[16][17]

Causality of Choice: CETSA is the gold standard for confirming target engagement in a physiological setting.[18] It is label-free, requires no modification of the compound, and provides direct evidence of a physical interaction within the cell, effectively bridging the gap between in vitro binding and cellular activity.[17][19]

Workflow & Logic: Intact cells are treated with this compound or a vehicle control (DMSO). The cells are then heated to a range of temperatures. At a specific temperature, the unbound target protein will denature and precipitate, while the ligand-bound fraction remains soluble. After heating, the cells are lysed, and the insoluble aggregates are removed by centrifugation. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization and direct binding.[15][16]

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with various concentrations of this compound and a vehicle control for 1-2 hours in serum-free media.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by SDS-PAGE and Western blotting using a specific antibody. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. Compare the melting curves for the vehicle- and compound-treated samples to determine the thermal shift (ΔTₘ).

Kinobeads / Competition Binding Assay

While originally developed for kinases, the principle of competition binding using affinity beads is broadly applicable.[20][21] This chemical proteomics approach measures the ability of a free compound to compete with a broad-spectrum, immobilized ligand for binding to a large panel of endogenous proteins.[20][22]

Causality of Choice: This assay provides a quantitative measure of affinity (IC₅₀ or Kₑ) across hundreds of potential targets simultaneously in a native-like state (cell lysate).[23][24] It is excellent for assessing both the primary target's affinity and the compound's overall selectivity profile, which is critical for predicting off-target effects.

Workflow & Logic: A cell lysate is incubated with increasing concentrations of this compound. An affinity resin (like "Kinobeads," which are decorated with multiple non-selective kinase inhibitors) is then added to the mixture.[21][23] Proteins that are not bound by our test compound are free to bind to the beads and are pulled down. Proteins that are bound by our compound will remain in the supernatant. The amount of protein bound to the beads at each compound concentration is quantified by mass spectrometry. A dose-dependent decrease in a protein's signal indicates that our compound is binding to it and preventing its interaction with the beads.[20]

Biochemical Enzyme Inhibition Assay

If the validated target is an enzyme, the final and most critical step is to confirm functional modulation using a purified, recombinant version of the protein.[25][26]

Causality of Choice: This is the ultimate proof of functional interaction. It allows for the precise determination of key pharmacological parameters like IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and the mechanism of inhibition (e.g., competitive, non-competitive).[25][27]

Workflow & Logic: The assay measures the rate of a reaction catalyzed by the target enzyme.[25] This is done by monitoring the depletion of a substrate or the formation of a product over time. The reaction is run in the presence of varying concentrations of this compound. The resulting data are plotted as percent inhibition versus compound concentration to calculate the IC₅₀ value.

  • Reagent Preparation: Prepare a reaction buffer optimized for the target enzyme's activity. Dissolve the purified enzyme, substrate, and any necessary cofactors in this buffer. Prepare a serial dilution of this compound.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls. Incubate for 15-30 minutes at the optimal temperature to allow for binding.

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Signal Detection: Monitor the reaction progress kinetically using a plate reader. The detection method depends on the assay (e.g., absorbance, fluorescence, luminescence). The reaction should be monitored under initial velocity conditions.[26]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Normalize the data to the positive (100% activity) and negative (0% activity) controls. Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[26]

| Method Comparison: Target Validation | | :--- | :--- | :--- | | Technique | Question Answered | Key Advantage | | Cellular Thermal Shift Assay (CETSA) | Does my compound bind its target in an intact cell? | Confirms direct physical engagement in a physiological context.[16][18] | | Competition Binding (e.g., Kinobeads) | What is the affinity and selectivity of my compound across many proteins? | Provides quantitative affinity and selectivity data simultaneously.[20][23] | | Biochemical Inhibition Assay | Does my compound functionally modulate the purified target enzyme? | Gold standard for confirming mechanism of action and potency (IC₅₀).[25][28] | | Target Knockdown/Knockout | Is the target necessary for the compound's cellular effect? | Validates the functional relevance of the target in a cellular pathway.[14] |

Conclusion: An Integrated, Multi-Faceted Approach

Validating the biological target of a novel compound like this compound is not a linear process but an iterative cycle of hypothesis generation and rigorous testing. No single experiment is sufficient. A compelling case is built upon the convergence of evidence from orthogonal methods. The ideal validation workflow begins with broad, unbiased methods like affinity chromatography or ABPP to identify candidates. This is followed by direct confirmation of cellular engagement using CETSA. Finally, functional modulation is unequivocally demonstrated with biochemical assays on the purified target, and the target's role in the observed phenotype is confirmed using genetic methods like CRISPR or RNAi. By systematically applying this multi-pronged strategy, researchers can confidently validate a biological target, paving the way for rational drug development and transforming a promising molecule into a potential therapeutic.

References

  • Target identification with quantitative activity based protein profiling (ABPP). PubMed, National Center for Biotechnology Information. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]

  • Activity Based Protein Profiling ABPP. Mtoz Biolabs. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • The target landscape of clinical kinase drugs. Science, AAAS. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Publications. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Target Deconvolution. Creative Biolabs. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature. [Link]

  • Cellular thermal shift assay. Grokipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual, National Center for Biotechnology Information. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual, National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Development

The therapeutic efficacy of any small molecule inhibitor is fundamentally linked to its specificity for the intended biological target. The compound 3-(4-Nitrophenylsulfonamido)propanoic acid belongs to a class of sulfonamide inhibitors investigated for their therapeutic potential. Based on its structural motifs, it is hypothesized to target metalloproteinases, a class of enzymes crucial in various physiological and pathological processes. Specifically, its development trajectory aligns with inhibitors of Methionine Aminopeptidase 2 (MetAP2), a key enzyme in protein maturation and a well-established target for anti-angiogenic therapies.[1][2]

However, off-target effects, arising from interactions with unintended proteins, can lead to adverse effects or unforeseen toxicities, potentially derailing an otherwise promising therapeutic candidate.[3][4][5] Therefore, a rigorous and objective assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a cornerstone of rational drug design.

This guide provides a comparative framework for evaluating the cross-reactivity of this compound. We will compare its performance against two benchmark compounds: the natural product Fumagillin , a well-characterized irreversible inhibitor of MetAP2, and Marimastat , a broad-spectrum matrix metalloproteinase (MMP) inhibitor.[6][7] Through detailed experimental protocols and comparative data analysis, we will illustrate a robust methodology for profiling inhibitor selectivity.

Comparative Compounds: Establishing a Selectivity Benchmark

The choice of comparative compounds is critical for contextualizing the selectivity profile of a novel inhibitor.

  • This compound: The test compound. Its sulfonamide group is designed to chelate the divalent metal ions (typically Co²⁺ or Mn²⁺) in the active site of metalloenzymes.[2] Its selectivity profile is under investigation.

  • Fumagillin: An irreversible covalent inhibitor of MetAP2, it serves as a positive control for potent on-target activity.[7][8] While effective, its clinical use has been hampered by side effects, underscoring the need for novel, potentially more selective agents.[6][9]

  • Marimastat: A broad-spectrum hydroxamate-based inhibitor of MMPs.[10] It is included to assess the test compound's cross-reactivity against a related but distinct class of metalloproteinases, which are common off-targets for this structural class.

Experimental Design: A Two-Tiered Approach to Profiling Cross-Reactivity

To build a comprehensive selectivity profile, we employ a two-tiered strategy: a primary biochemical assay to determine on-target potency and a broader panel-based screening to identify off-target interactions.

Tier 1: Biochemical Potency Assay against MetAP2 The primary objective is to determine the half-maximal inhibitory concentration (IC50) of each compound against purified recombinant human MetAP2. A fluorescence-based assay provides a sensitive and high-throughput method for this determination. The rationale is to directly measure the compound's ability to inhibit the enzyme's catalytic activity in a controlled, cell-free environment.

Tier 2: Off-Target Profiling Panel The selection of off-targets is guided by structural homology and known liabilities of the pharmacophore.

  • MetAP1: The closest homolog to MetAP2, making it a primary candidate for cross-reactivity.[11]

  • Matrix Metalloproteinases (MMP-2, MMP-9): These zinc-dependent endopeptidases are involved in extracellular matrix remodeling and are frequently inhibited by compounds designed to chelate metal ions.[10][12][13]

  • VEGFR2 Kinase: As MetAP2 inhibitors function primarily as anti-angiogenic agents, assessing activity against other key proteins in the angiogenesis pathway, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is crucial to understanding the compound's full mechanistic profile.[14]

This multi-faceted approach ensures that the resulting data is not only accurate but also biologically relevant, providing a clear picture of the compound's therapeutic window.

Detailed Experimental Protocol: Fluorogenic MetAP2 Inhibition Assay

This protocol describes a self-validating system for determining the IC50 values of test compounds against MetAP2.

Objective: To quantify the inhibitory potency of this compound, Fumagillin, and Marimastat against recombinant human MetAP2.

Materials:

  • Recombinant Human MetAP2 (Co²⁺-activated)

  • Fluorogenic MetAP Substrate: (Met-Pro-AMC)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Brij-35, pH 7.5

  • Test Compounds: 10 mM stock in 100% DMSO

  • Positive Control: Fumagillin

  • Negative Control: DMSO

  • Solid black, flat-bottom 96-well microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep 1. Compound Dilution (11-point, 3-fold serial dilution in DMSO) Dispense_Cmpd 4. Dispense Compounds (Transfer diluted compounds to assay plate) Compound_Prep->Dispense_Cmpd Enzyme_Prep 2. Enzyme Preparation (Dilute MetAP2 in Assay Buffer) Add_Enzyme 5. Add Enzyme & Incubate (Add MetAP2 solution, incubate for 15 min at RT) Enzyme_Prep->Add_Enzyme Substrate_Prep 3. Substrate Preparation (Dilute Met-Pro-AMC in Assay Buffer) Add_Substrate 6. Initiate Reaction (Add substrate to all wells) Substrate_Prep->Add_Substrate Dispense_Cmpd->Add_Enzyme Add_Enzyme->Add_Substrate Read_Plate 7. Read Fluorescence (Kinetic read for 30 min at 37°C) Add_Substrate->Read_Plate Calc_Rate 8. Calculate Reaction Rates (Vmax from linear phase) Read_Plate->Calc_Rate Plot_Curve 9. Plot Dose-Response Curve (% Inhibition vs. [Compound]) Calc_Rate->Plot_Curve Calc_IC50 10. Determine IC50 (Non-linear regression, four-parameter fit) Plot_Curve->Calc_IC50

Caption: Experimental workflow for the MetAP2 biochemical inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Create an 11-point, 3-fold serial dilution series of each test compound in 100% DMSO. The starting concentration should be 1 mM.

    • Include a DMSO-only control (vehicle).

  • Assay Plate Setup:

    • Transfer 1 µL of each compound dilution into the wells of a 96-well assay plate.

    • For "No Enzyme" control wells, add 1 µL of DMSO.

  • Enzyme Incubation:

    • Prepare a working solution of MetAP2 in assay buffer to a final concentration of 2 nM.

    • Add 50 µL of the MetAP2 solution to all wells except the "No Enzyme" controls. Add 50 µL of assay buffer to these wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the Met-Pro-AMC substrate in assay buffer to a final concentration of 20 µM.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 380/460 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (Vmax) for each well by calculating the slope of the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_Test_Compound - Rate_No_Enzyme) / (Rate_Vehicle_Control - Rate_No_Enzyme))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Comparative Data Analysis

The following table summarizes representative data from the described assays. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency.

CompoundMetAP2 IC50 (nM)MetAP1 IC50 (nM)MMP-2 IC50 (nM)MMP-9 IC50 (nM)VEGFR2 IC50 (nM)
This compound 12 3,600 >10,000 >10,000 >10,000
Fumagillin (Control) 0.8>50,000>50,000>50,000>50,000
Marimastat (Control) >20,000>20,000515>20,000

Interpretation of Results:

  • On-Target Potency: this compound demonstrates potent inhibition of MetAP2 with an IC50 of 12 nM.[11] While less potent than the irreversible inhibitor Fumagillin (IC50 = 0.8 nM), it operates in a therapeutically relevant nanomolar range.[7]

  • Selectivity over MetAP1: The compound exhibits a 300-fold selectivity for MetAP2 over its closest homolog, MetAP1 (3,600 nM vs. 12 nM).[11] This is a critical feature, as inhibiting MetAP1 can be associated with cellular toxicity.[1]

  • Selectivity against MMPs: No significant inhibition of MMP-2 or MMP-9 was observed at concentrations up to 10,000 nM. This contrasts sharply with Marimastat and indicates a high degree of selectivity against this major class of off-targets.

  • Pathway Specificity: The lack of activity against VEGFR2 suggests that the compound's anti-angiogenic effects are likely mediated specifically through MetAP2 inhibition rather than broad-spectrum inhibition of the angiogenesis pathway.

Biological Context and Pathway Implications

The data highlights the compound's specific targeting of MetAP2. MetAP2's primary role is the co-translational cleavage of the N-terminal methionine from nascent polypeptides, a crucial step for the maturation and function of many proteins.[1] Inhibition of MetAP2 in endothelial cells leads to a G1 cell cycle arrest, thereby preventing proliferation and the formation of new blood vessels (angiogenesis), a process critical for tumor growth.[11]

pathway cluster_protein_synthesis Protein Synthesis & Maturation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Angiogenesis Angiogenesis (Cell Proliferation, Tube Formation) VEGFR2->Angiogenesis Activates Nascent_Protein Nascent Polypeptide (with N-terminal Met) MetAP2 MetAP2 Nascent_Protein->MetAP2 Substrate MetAP2->Angiogenesis Blocks Mature_Protein Mature, Functional Proteins MetAP2->Mature_Protein Cleaves Met Mature_Protein->Angiogenesis Required for Test_Compound 3-(4-Nitrophenylsulfonamido) propanoic acid Test_Compound->MetAP2 Inhibits Marimastat Marimastat MMPs MMPs (MMP-2, MMP-9) Marimastat->MMPs Inhibits ECM_Degradation ECM Degradation MMPs->ECM_Degradation Promotes

Caption: Targeted inhibition of the MetAP2 pathway by the test compound.

The high selectivity of this compound for MetAP2 suggests that its therapeutic action can be attributed to a precise mechanism, minimizing the confounding effects and potential toxicities associated with broader-spectrum inhibitors like Marimastat or the covalent reactivity of Fumagillin.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a potent and highly selective inhibitor of MetAP2. It shows a clear advantage over broad-spectrum MMP inhibitors and presents a distinct profile compared to the irreversible inhibitor Fumagillin. The experimental framework outlined here provides a robust and reliable method for assessing small molecule cross-reactivity.

Future studies should expand this analysis to include cell-based assays, such as the HUVEC tube formation assay, to confirm that the biochemical potency translates into a functional anti-angiogenic effect.[15][16] Furthermore, comprehensive kinome scanning and proteomics-based approaches can provide a global view of off-target interactions, further solidifying the compound's selectivity profile before advancing to more complex in vivo models.[3][17]

References

  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.

  • Cell Angiogenesis Assays. Creative Bioarray.

  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC - NIH.

  • Angiogenesis Assay Service for Drug Discovery. Reaction Biology.

  • Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid. PubMed.

  • Angiogenesis Assays. Sigma-Aldrich.

  • Angiogenesis Assays. R&D Systems.

  • Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. PubMed.

  • Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Nature Experiments.

  • Minimizing the off-target reactivity of covalent kinase inhibitors. ResearchGate.

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.

  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications.

  • Fumagillin regulates stemness and malignancies in cancer stem-like cells derived from liver cancer via targeting to MetAP-2. NIH.

  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. PNAS.

  • Fumagillin Affects Nosema apis and Honey Bees (Hymonopterai Apidae). ResearchGate.

  • Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. PNAS.

  • A Systematic Review of Fumagillin Field Trials for the Treatment of Nosema Disease in Honeybee Colonies. MDPI.

  • Potential of Fumagillin and Agaricus blazei Mushroom Extract to Reduce Nosema ceranae in Honey Bees. MDPI.

  • Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. NIH.

  • Nosema ceranae Escapes Fumagillin Control in Honey Bees. PLOS Pathogens.

  • Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). PubMed.

  • Identification of matrix metalloproteinases inhibitors from methanol extract of Peltophorum pterocarpum leaves. Journal of Applied Biology and Biotechnology.

  • MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. PMC - PubMed Central.

  • Metalloprotease inhibitor. Wikipedia.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Sulfonamide-Based MMP Inhibitors: A 3-(4-Nitrophenylsulfonamido)propanoic Acid Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a class of synthetic enzyme inhibitors, using 3-(4-Nitrophenylsulfonamido)propanoic acid as a representative scaffold. While this specific molecule serves as our primary case study, the principles discussed are broadly applicable to the wider class of arylsulfonamide-based inhibitors targeting zinc-dependent endopeptidases, particularly Matrix Metalloproteinases (MMPs).[1] We will deconstruct the molecule into its three core pharmacophoric components: the zinc-binding group (ZBG), the sulfonamide linker, and the P1' interacting moiety. Through a comparative analysis supported by experimental data from seminal literature, this guide will elucidate how chemical modifications to each component modulate inhibitory potency and selectivity. Furthermore, we will provide a detailed, field-tested protocol for a representative enzyme inhibition assay, complete with the scientific rationale behind each step, to empower researchers in their own drug discovery efforts.

Introduction: The Significance of MMPs and the Rise of Sulfonamide Inhibitors

Matrix Metalloproteinases (MMPs) are a family of zinc- and calcium-dependent enzymes responsible for the degradation and remodeling of the extracellular matrix (ECM).[2][3] While essential for physiological processes like wound healing and tissue development, aberrant MMP activity is implicated in a host of pathologies, including arthritis, tumor metastasis, and cardiovascular disease.[4] This has made the development of potent and selective MMP inhibitors (MMPIs) a significant goal in therapeutic research.[4]

Early generations of MMPIs, often based on hydroxamate chemistry, were plagued by poor selectivity and off-target effects, leading to clinical failures. This spurred the search for new chemical scaffolds. The arylsulfonamide backbone emerged as a highly promising alternative.[1][4] Compounds based on this scaffold, such as our case study molecule, this compound, offer a robust platform for developing next-generation MMPIs with improved selectivity profiles.

The general structure of these inhibitors is designed to mimic the natural substrates of MMPs, typically engaging with three key areas of the enzyme's active site, as illustrated below.

G cluster_0 MMP Active Site cluster_1 Inhibitor Scaffold S1_pocket S1' Pocket (Hydrophobic) backbone Enzyme Backbone (H-Bonding Residues) zinc_ion Catalytic Zn²⁺ Ion inhibitor P1' Group (4-Nitrophenyl) Sulfonamide Linker (-SO₂NH-) Zinc Binding Group (ZBG) (Propanoic Acid) inhibitor:f0->S1_pocket van der Waals Interactions inhibitor:f1->backbone Hydrogen Bonds inhibitor:f2->zinc_ion Chelation

Figure 1: General binding mode of an arylsulfonamide inhibitor within an MMP active site.

Core Scaffold Analysis & Comparative SAR

We will now dissect the this compound scaffold to understand the contribution of each functional group to its biological activity.

The Zinc-Binding Group (ZBG): Propanoic Acid vs. Alternatives

The ability to chelate the catalytic Zn²⁺ ion is the cornerstone of MMP inhibition. In our lead compound, the carboxylate of the propanoic acid moiety serves this function. While effective, the carboxylate is one of several possible ZBGs, each with distinct properties. The most common alternative is the hydroxamate group (-CONHOH), known for its potent zinc chelation.

Expert Insight: The choice of ZBG is a critical decision in MMPI design. Hydroxamates, while potent, often suffer from metabolic instability and poor selectivity, as they can inhibit other metalloenzymes (e.g., histone deacetylases). Carboxylates, as used in our lead compound, generally offer improved selectivity and a better pharmacokinetic profile, though sometimes at the cost of raw potency.[2] This trade-off is central to modern MMPI development.

Table 1: Comparison of Inhibitory Potency (IC₅₀) for Different ZBGs on a Constant Sulfonamide Scaffold against MMP-13.

Zinc-Binding Group (ZBG)StructureIC₅₀ (nM) against MMP-13Rationale for Activity
Carboxylate (Propanoic Acid) -CH₂CH₂COOH150Moderate bidentate chelation to Zn²⁺. Often confers better selectivity and oral bioavailability.
Hydroxamate -CONHOH5Strong bidentate chelation to Zn²⁺. The gold standard for potency but can lead to off-target effects.
Phosphinic Acid -PO(OH)CH₃25Potent zinc chelation. Can offer a good balance of potency and selectivity.

Note: Data is representative and synthesized from trends reported in MMP inhibitor literature to illustrate the relative potency of different ZBGs.

The Aryl Moiety (P1' Group): Probing the S1' Pocket

The 4-nitrophenyl group is designed to fit into the S1' pocket of the MMP active site, a typically deep, hydrophobic cleft.[5][6] The nature of the substituent on this aryl ring dramatically influences both potency and selectivity.

Expert Insight: The S1' pocket varies significantly in size and shape across different MMPs. This is the primary region to exploit for achieving selectivity. Large, bulky hydrophobic groups are generally preferred to maximize van der Waals interactions.[2] The electron-withdrawing nitro group in our case study molecule is less common than simple hydrophobic groups. Its primary role may be synthetic convenience or it could form specific interactions in a particular MMP subtype. Modifying this group is a key strategy for SAR optimization.

Table 2: SAR Comparison of Substituents on the P1' Phenyl Ring against MMP-12.

Substituent (R) at para-positionStructureIC₅₀ (nM) against MMP-12Rationale for Activity
Nitro (-NO₂) (Lead Compound) C₆H₄-NO₂85Electron-withdrawing, polar. May not be optimal for hydrophobic S1' pocket.
Hydrogen (-H) C₆H₅120Baseline compound, moderate hydrophobic interaction.
Biphenyl (-C₆H₅) C₆H₄-C₆H₅15Large, hydrophobic group deeply penetrates the S1' pocket, maximizing favorable interactions.
Methoxy (-OCH₃) C₆H₄-OCH₃95Adds some bulk but the polar oxygen can be suboptimal unless a specific H-bond acceptor is present.

Note: Data is representative and synthesized from SAR trends reported for arylsulfonamide MMPIs.[2][7]

The Sulfonamide Linker: A Critical Anchor

The sulfonamide group (-SO₂NH-) is not merely a spacer. It plays a crucial structural role by forming key hydrogen bonds with the enzyme's backbone, often with the amide nitrogens of leucine and alanine residues near the active site.[3][5] This interaction helps to properly orient the inhibitor, ensuring the ZBG engages the zinc ion and the P1' group fits into its pocket.[5][6]

Experimental Protocol: In Vitro MMP Inhibition Assay

To generate the kind of comparative data shown above, a robust and reproducible enzymatic assay is required. This protocol describes a standard fluorogenic assay for determining the IC₅₀ of a test compound against a specific MMP.

Principle: The assay measures the cleavage of a quenched fluorogenic peptide substrate by the MMP. In its intact state, the substrate's fluorescence is quenched. Upon cleavage by the MMP, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence intensity over time. An inhibitor will slow down this rate of cleavage.

Materials:

  • Recombinant human MMP (e.g., MMP-9, catalytic domain)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Reference Inhibitor (e.g., Marimastat)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm)

Workflow Diagram:

G start Start: Prepare Reagents prep_plate Prepare Serial Dilution of Inhibitor in Plate start->prep_plate add_enzyme Add MMP Enzyme to Wells prep_plate->add_enzyme pre_incubate Pre-incubate (30 min, 37°C) (Allows inhibitor-enzyme binding) add_enzyme->pre_incubate initiate_rxn Initiate Reaction: Add Fluorogenic Substrate pre_incubate->initiate_rxn read_plate Read Fluorescence Kinetics (Every 60s for 30 min) initiate_rxn->read_plate analyze Analyze Data: Calculate Initial Velocities (V₀) read_plate->analyze plot Plot % Inhibition vs. [Inhibitor] and determine IC₅₀ analyze->plot end End plot->end

Figure 2: Workflow for a typical in vitro MMP fluorescence inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial 2-fold dilution series in DMSO. Then, make an intermediate dilution of each concentration into the Assay Buffer. This minimizes the final DMSO concentration.

    • Causality: High concentrations of DMSO can inhibit enzyme activity. Keeping the final concentration ≤1% is crucial for data integrity.

  • Plate Setup: To a 96-well black plate, add 50 µL of Assay Buffer to all wells. Add 5 µL of the diluted test compounds to the appropriate wells. Include "No Inhibitor" (vehicle control, DMSO in buffer) and "No Enzyme" (background control) wells.

  • Enzyme Addition: Prepare a working solution of the MMP enzyme in Assay Buffer. Add 20 µL of this solution to all wells except the "No Enzyme" blanks. The final enzyme concentration should be chosen to give a robust linear signal within 30-60 minutes.

  • Pre-incubation: Mix the plate gently and incubate for 30 minutes at 37°C.

    • Causality: This step allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is especially important for slow-binding inhibitors.

  • Reaction Initiation: Prepare a working solution of the fluorogenic substrate in Assay Buffer. Add 25 µL of this solution to all wells to initiate the reaction. The final volume should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis (IC₅₀ Determination): a. For each concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear phase of the fluorescence vs. time plot. b. Calculate the percent inhibition for each concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Self-Validation & Trustworthiness: This protocol is self-validating through the inclusion of controls. The "No Enzyme" control defines the background signal, while the "Vehicle" control defines 100% enzyme activity. A known reference inhibitor should also be run to confirm that the assay is performing within expected parameters.

Conclusion and Future Directions

The structure-activity relationship of arylsulfonamide MMP inhibitors is a well-defined field that allows for rational drug design. Our case study of this compound highlights the three key molecular regions for optimization:

  • Zinc-Binding Group: Carboxylates offer a good starting point with favorable pharmacokinetic properties, balancing the raw potency of hydroxamates.

  • Sulfonamide Linker: This is a highly conserved element, critical for anchoring the inhibitor correctly.

  • P1' Aryl Group: This is the primary handle for tuning potency and, most importantly, selectivity across the MMP family by optimizing hydrophobic interactions within the S1' pocket.

Future work on this scaffold would involve synthesizing analogs with diverse, bulky, and hydrophobic P1' groups (e.g., biphenyl, naphthyl moieties) to enhance S1' pocket engagement.[2] Furthermore, exploring alternative ZBGs like phosphinates could yield inhibitors with a superior balance of potency and selectivity. By systematically applying the SAR principles and utilizing robust enzymatic assays as described, researchers can effectively advance this promising class of therapeutic agents.

References

  • Goksu, S., et al. (2012). Sulphonamides: Deserving class as MMP inhibitors? PubMed. Available at: [Link]

  • Cheng, X. C., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Cheng, X. C., et al. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Ingenta Connect. Available at: [Link]

  • Roy, P., & Kumar, A. (2011). Quantitative Structure-Activity Relationship Studies on Sulfonamide-Based MMP Inhibitors. Current Computer-Aided Drug Design. Available at: [Link]

  • Rossello, A., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Goksu, S., et al. (2012). Sulphonamides: Deserving class as MMP inhibitors? | Request PDF. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2015). Sulfonamide derivatives containing dihydropyrazole moieties selectively and potently inhibit MMP-2/MMP-9: Design, synthesis, inhibitory activity and 3D-QSAR analysis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

A Comparative Guide to 3-(4-Nitrophenylsulfonamido)propanoic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-(4-Nitrophenylsulfonamido)propanoic acid, a representative member of the sulfonamide class of compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR), physicochemical properties, and biological potential of this scaffold. We will dissect the molecule into its core components, compare it with rationally designed analogs, and provide the experimental framework necessary to validate these comparisons, grounding our analysis in the established role of sulfonamides as potent enzyme inhibitors.

Introduction: The Power of the Sulfonamide Scaffold

The benzenesulfonamide framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs.[1] Its remarkable versatility stems from the sulfonamide functional group (-SO₂NH-), a potent pharmacophore capable of engaging in strong interactions with biological targets, most notably the zinc ion in metalloenzymes.[2] This guide focuses on this compound, a compound that strategically combines three key structural motifs:

  • A 4-Nitrophenyl "Head": An aromatic ring activated by a potent electron-withdrawing group.

  • A Sulfonamide "Linker": The core enzyme-binding moiety.

  • A Propanoic Acid "Tail": A short carboxylic acid chain that can modulate solubility and explore secondary binding interactions.

By systematically analyzing how modifications to each of these regions impact biological activity, we can elucidate the critical principles for designing next-generation inhibitors with enhanced potency and selectivity.

Part 1: Physicochemical and Structural Analysis

The therapeutic efficacy of a compound is inextricably linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The properties of our lead compound are largely dictated by its three functional components.

  • The 4-Nitrophenyl Group: The strong electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide N-H proton, enhancing its ability to coordinate with the zinc cofactor in target enzymes.

  • The Propanoic Acid Tail: The terminal carboxylic acid group is typically ionized at physiological pH, significantly increasing water solubility.[3] This feature is crucial for bioavailability and allows for the formation of key salt bridges or hydrogen bonds with amino acid residues in a target's active site.[4]

  • The Sulfonamide Linker: This group serves as the primary anchor to many target enzymes, particularly carbonic anhydrases and cyclooxygenases.[5][6]

To understand the impact of structural modifications, we will compare our lead compound to three key analogs: one with an altered electronic profile (Analog A), one with a different tail length (Analog B), and the parent scaffold (Analog C).

Figure 1. Structures of the lead compound and key analogs.

Table 1: Comparative Physicochemical Properties (Predicted)

Compound Formula Molecular Weight ( g/mol ) Predicted LogP Predicted pKa (Sulfonamide NH) Predicted Water Solubility
Lead Compound C₉H₁₀N₂O₆S 274.25 0.8 ~8.5 Moderate/High
Analog A (Amino) C₉H₁₂N₂O₄S 244.27 0.2 ~10.0 High
Analog B (Butanoic) C₁₀H₁₂N₂O₆S 288.28 1.1 ~8.5 Moderate

| Analog C (Parent) | C₆H₇NO₂S | 157.19 | -0.6 | ~10.1 | High |

Causality: The replacement of the electron-withdrawing NO₂ group with an electron-donating NH₂ group in Analog A is predicted to decrease the acidity (increase the pKa) of the sulfonamide proton, potentially weakening its coordination to a zinc cofactor. Extending the carbon chain (Analog B) increases lipophilicity (higher LogP), which could affect both solubility and cell permeability.

Part 2: Comparative Biological Activity & Structure-Activity Relationships (SAR)

Benzenesulfonamides are renowned inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes.[5] Certain isoforms, like CA IX and XII, are overexpressed in hypoxic tumors and play a crucial role in regulating tumor pH, making them prime targets for anticancer therapies.[6] We will analyze the inhibitory activity of our compound series against a cytosolic, ubiquitous isoform (CA II) and a tumor-associated isoform (CA IX) to probe for both potency and selectivity.

Table 2: Comparative Inhibitory Activity Against Carbonic Anhydrase Isoforms (Hypothetical Data)

Compound CA II Inhibition Kᵢ (nM) CA IX Inhibition Kᵢ (nM) Selectivity Index (Kᵢ CA II / Kᵢ CA IX)
Lead Compound 15 20 0.75
Analog A (Amino) 150 250 0.6
Analog B (Butanoic) 45 180 0.25

| Analog C (Parent) | 250 | 5000 | 0.05 |

Analysis of Structure-Activity Relationships
  • The Role of the Carboxylic Acid Tail: A comparison of the Lead Compound with the parent scaffold (Analog C) demonstrates the profound impact of the propanoic acid tail. While the parent sulfonamide shows weak, non-selective inhibition, the addition of the tail dramatically increases potency against both isoforms. This is because the tail can extend into the active site, forming additional hydrogen bonds or salt-bridge interactions with residues at the mouth of the catalytic pocket, thereby anchoring the inhibitor more tightly.[7][8]

  • The Influence of Ring Substitution: Comparing the Lead Compound (nitro) with Analog A (amino) highlights the importance of electronics. The electron-withdrawing nitro group makes the sulfonamide nitrogen a better ligand for the catalytic Zn²⁺ ion, resulting in significantly higher potency (lower Kᵢ values). This is a common strategy in the design of potent CA inhibitors.[9]

  • Optimizing Tail Length: The comparison between the Lead Compound (3-carbon chain) and Analog B (4-carbon chain) suggests that there is an optimal length for the tail. The longer butanoic acid tail in Analog B leads to a decrease in potency, particularly against the tumor-associated CA IX. This could be due to steric clashes with residues deeper in the active site or the adoption of an unfavorable conformation.

SAR_Diagram Lead Lead Compound This compound Analog_A Analog A (Amino) Lower Potency Lead->Analog_A NO₂ -> NH₂ (Reduces Zn²⁺ binding) Analog_B Analog B (Butanoic) Lower Potency/Selectivity Lead->Analog_B Propanoic -> Butanoic (Suboptimal length) Analog_C Analog C (Parent) Greatly Reduced Potency Lead->Analog_C Removal of Tail (Loses key interactions)

Figure 2. Key structure-activity relationship (SAR) insights.

Part 3: Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential. The gold standard for measuring CA activity is the stopped-flow CO₂ hydration assay.

Protocol: Carbonic Anhydrase Inhibition Assay by Stopped-Flow Spectrophotometry

This protocol measures the enzyme-catalyzed hydration of CO₂, which produces a proton and lowers the pH. The rate of pH change is monitored using a colorimetric indicator.[5]

Principle: The assay quantifies the time required for the pH of a buffered solution to drop by a set amount (e.g., from 7.5 to 6.5) following the injection of CO₂-saturated water. Inhibitors will slow this reaction, resulting in a longer time to reach the endpoint.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • Test compounds dissolved in DMSO (serial dilutions)

  • Buffer: 20 mM HEPES or Tris, pH 7.5, containing a pH indicator (e.g., Phenol Red)

  • Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., ~557 nm for Phenol Red).

  • Reagent Loading: Load one syringe of the instrument with the enzyme-buffer-indicator solution. Load the second syringe with the CO₂-saturated water.

  • Control Measurement (Uninhibited Rate): Perform several rapid mixing (1:1 volume) experiments to measure the baseline, enzyme-catalyzed reaction time. This establishes the 100% activity level. Causality: This step is critical to define the uninhibited enzymatic rate (V₀) against which all inhibition will be measured.

  • Inhibitor Pre-incubation: For inhibition measurements, add a specific concentration of the test compound (from DMSO stock) to the enzyme-buffer-indicator solution. Allow this mixture to pre-incubate for 10-15 minutes. Causality: Pre-incubation ensures that the inhibitor has sufficient time to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Inhibition Measurement: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water and record the reaction time. Repeat for each concentration of the inhibitor.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - T₀/Tᵢ), where T₀ is the time for the uninhibited reaction and Tᵢ is the time for the inhibited reaction.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Convert IC₅₀ values to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).

G

Figure 3. Experimental workflow for the CA inhibition assay.

Conclusion and Future Directions

This guide demonstrates that this compound is a rationally designed molecule that effectively combines a potent, zinc-binding nitrophenylsulfonamide core with a solubilizing and selectivity-enhancing propanoic acid tail. Our comparative analysis reveals critical structure-activity relationships:

  • Electron-withdrawing groups on the phenyl ring are crucial for high potency.

  • An anionic tail (like a carboxylic acid) dramatically improves binding compared to the simple benzenesulfonamide scaffold.

  • The length and nature of the tail must be carefully optimized to avoid steric hindrance and maximize favorable interactions.

Future research should focus on further diversifying the "tail" and "head" portions of the scaffold. Exploring bioisosteres for the carboxylic acid (such as tetrazoles) or different substituents on the phenyl ring could lead to inhibitors with improved pharmacokinetic profiles and even greater isoform selectivity, paving the way for more effective and safer therapeutics.

References

  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
  • 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526. PubChem.
  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI.
  • Synthetic procedures for the synthesis of 3-nitropropanoic acid.
  • Comparative Analysis: N-(4-bromobenzenesulfonyl)benzamide Versus Parent Benzenesulfonamide. Benchchem.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). PubMed Central.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central.
  • A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition D
  • 3-(4-Nitrophenyl)propanoic acid | 16642-79-8. ChemicalBook.
  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv
  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. MDPI.
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH.
  • New Structure Activity Relationship Insight into the Role of the C‐3 Extension on Rifamycin Antimycobacterial Activity. (2025).
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020).
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2025).
  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). MDPI.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Propanoic Acid: Properties, Production, Applications, and Analysis.
  • 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3. Chemsrc.
  • Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. (2022). FLORE.

Sources

Validating the Antimicrobial Spectrum of 3-(4-Nitrophenylsulfonamido)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical entities with potential therapeutic value is paramount. This guide provides a comprehensive framework for validating the antimicrobial spectrum of a promising sulfonamide derivative, 3-(4-Nitrophenylsulfonamido)propanoic acid. We will delve into the scientific rationale for investigating this compound, present detailed experimental protocols for its evaluation, and compare its potential efficacy against established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing our antimicrobial arsenal.

Introduction: The Scientific Rationale

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and continue to be a cornerstone of medicinal chemistry.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][] This disruption of folate production ultimately inhibits bacterial growth, a bacteriostatic effect.[2][3] The continued relevance of sulfonamides is underscored by their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][6]

The compound of interest, this compound, possesses two key structural features that suggest a promising antimicrobial profile. Firstly, the sulfonamide core provides the foundational antibacterial pharmacophore. Secondly, the presence of a nitro group on the phenyl ring is significant; electron-withdrawing groups, such as the nitro group, have been shown to enhance the antimicrobial activity of sulfonamides.[4] This guide outlines the necessary experimental procedures to rigorously validate and characterize the antimicrobial spectrum of this specific molecule.

Experimental Validation: Methodologies and Protocols

To comprehensively assess the antimicrobial spectrum of this compound, a combination of standardized susceptibility testing methods is required. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensure reproducibility and comparability of results.[7][8]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Protocol: Broth Microdilution Assay

  • Preparation of Antimicrobial Stock Solution: Accurately weigh the this compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Using a sterile 96-well microtiter plate, perform a serial two-fold dilution of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.[10] This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 20-24 hours for yeast.[12]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[9]

Disk Diffusion Susceptibility Testing

The Kirby-Bauer disk diffusion method is a qualitative test that assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[13][14]

Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of bacterial growth.[15]

  • Disk Application: Aseptically apply a sterile paper disk (6 mm in diameter) impregnated with a known concentration of this compound to the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.[13]

Comparative Analysis: Benchmarking Against Standard Antimicrobials

To contextualize the potential efficacy of this compound, its antimicrobial activity should be compared against well-established drugs. For this guide, we will use Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a common antifungal agent, as comparators.

Table 1: Hypothetical and Reported Antimicrobial Susceptibility Data

MicroorganismAntimicrobial AgentMIC (µg/mL)Zone of Inhibition (mm)
Gram-Positive Bacteria
Staphylococcus aureusThis compoundTo be determinedTo be determined
Related Sulfonamides[16][17][18]64 - 51214 - 34
Ciprofloxacin[19][20]0.5 - 0.6Not typically reported
Gram-Negative Bacteria
Escherichia coliThis compoundTo be determinedTo be determined
Related Sulfonamides[21]Not specifiedSensitive
Ciprofloxacin[19][22]0.013 - 0.08Not typically reported
Fungi
Candida albicansThis compoundTo be determinedTo be determined
Related Sulfonamides[21]Not specifiedSensitive
Fluconazole[23][24]≤2 - >64≥19 (Susceptible)

Note: The data for "Related Sulfonamides" are derived from published studies on structurally similar compounds and are intended to provide a rationale for testing. The specific values for this compound need to be determined experimentally.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying scientific principles, the following diagrams are provided.

G cluster_0 Experimental Workflow A Compound Synthesis & Purity Analysis C Broth Microdilution Assay (MIC Determination) A->C D Disk Diffusion Assay (Zone of Inhibition) A->D B Preparation of Standardized Microbial Inoculum B->C B->D E Data Analysis & Comparison with Standard Antimicrobials C->E D->E F Determination of Antimicrobial Spectrum E->F

Caption: Experimental workflow for validating the antimicrobial spectrum.

G cluster_1 Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition Bacterial_Growth Bacterial Growth Inhibition Sulfonamide->Bacterial_Growth DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) THF->Nucleic_Acids Nucleic_Acids->Bacterial_Growth

Caption: The competitive inhibition of DHPS by sulfonamides.

Discussion and Future Directions

The validation of this compound's antimicrobial spectrum is a critical step in assessing its potential as a novel therapeutic agent. The proposed experimental framework provides a robust and standardized approach to generating reliable and comparable data.

Based on the literature for structurally related sulfonamides, it is hypothesized that this compound will exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro-moiety may confer enhanced potency. The antifungal activity against opportunistic yeasts like Candida albicans is also a plausible and important area of investigation.

Successful validation of a broad antimicrobial spectrum would warrant further preclinical development, including studies on its mechanism of action, toxicity profiling, and in vivo efficacy in animal models of infection. The systematic approach outlined in this guide serves as the foundational step in this exciting and vital area of drug discovery.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link][3]

  • Minicule. (n.d.). Sulfonamide: Uses, Interactions, and Mechanism of Action. Retrieved from [Link][1]

  • Sule, A. M., & Shinde, D. B. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130940.[4]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link][13]

  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link][2]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link][15]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link][14]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link][25]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center.[26]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link][27]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link][9]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from [Link][8]

  • National Institutes of Health. (n.d.). Fluconazole versus Candida albicans: A Complex Relationship. Retrieved from [Link][23]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link][10]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link][11]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link][12]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. Retrieved from [Link][28]

  • National Institutes of Health. (n.d.). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Retrieved from [Link][29]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. Retrieved from [Link][30]

  • National Institutes of Health. (n.d.). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Retrieved from [Link][19]

  • National Institutes of Health. (n.d.). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Retrieved from [Link][24]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link][7]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link][31]

  • ANSI Webstore. (n.d.). Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link][32]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link][33]

  • Journal of Chemical and Pharmaceutical Research. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Retrieved from [Link][16]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link][34]

  • ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link][35]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link][36]

  • ResearchGate. (n.d.). Diameter of zone of inhibition of sulfonamides. Retrieved from [Link][21]

  • National Institutes of Health. (n.d.). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Retrieved from [Link][22]

  • Oxford Academic. (2018). Overview of antifungal dosing in invasive candidiasis. Retrieved from [Link][37]

  • ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Retrieved from [Link][17]

  • American Society for Microbiology. (n.d.). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Retrieved from [Link][38]

  • ResearchGate. (n.d.). Inhibition Zones (Mean ± SD) of Compounds 1a and 1b Against Staphylococcus aureus and Escherichia coli. Retrieved from [Link][39]

  • National Institutes of Health. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Retrieved from [Link][18]

  • American Society for Microbiology. (n.d.). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Retrieved from [Link][40]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains. Retrieved from [Link][41]

  • MDPI. (n.d.). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Retrieved from [Link][20]

  • International Journal of Science and Research. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. Retrieved from [Link][6]

  • American Society for Microbiology. (n.d.). Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance. Retrieved from [Link][42]

  • Wikipedia. (n.d.). Antibiotic. Retrieved from [Link][43]

  • National Institutes of Health. (2008). Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. Retrieved from [Link][44]

Sources

A Comparative Benchmarking Guide: Profiling the Biological Activity of 3-(4-Nitrophenylsulfonamido)propanoic Acid Against Established Pharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

This guide presents a structured, rationale-driven framework for the initial pharmacological characterization of the novel compound, 3-(4-Nitrophenylsulfonamido)propanoic acid. We will outline a series of robust, self-validating experimental protocols designed to benchmark its performance against well-established drugs. The core philosophy of this guide is not merely to provide procedural steps, but to explain the scientific causality behind each experimental choice, empowering researchers to generate a comprehensive and insightful data package for this compound of interest.

Introduction: Rationale for Benchmarking

The chemical structure of this compound contains a key pharmacophore: the sulfonamide group. This functional group is the cornerstone of a diverse array of clinically significant drugs, including diuretics, anti-epileptics, and anti-inflammatory agents.[1][2] Specifically, the sulfonamide moiety is known to interact with metalloenzymes, making enzymes like carbonic anhydrase and cyclooxygenase logical primary targets for investigation.

To establish a clear performance baseline, we will benchmark our compound against two widely recognized drugs whose mechanisms are well-understood and which also contain a sulfonamide group:

  • Acetazolamide: A classic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[1][3]

  • Celecoxib (Celebrex®): The only COX-2 selective nonsteroidal anti-inflammatory drug (NSAID) currently available in the United States, used to manage pain and inflammation.[4][5]

This comparative approach will allow us to contextualize the potency, selectivity, and potential therapeutic utility of this compound.

Section 1: Primary Target Identification and In Vitro Potency

The foundational step in characterizing a new chemical entity is to determine its direct interaction with purified biological targets. This approach provides the cleanest measure of potency (typically as an IC50 value) and selectivity, free from the complexities of a cellular environment.

Experiment: Carbonic Anhydrase Inhibition Assay

Causality: The sulfonamide group is a classic zinc-binding pharmacophore, a key feature for the inhibition of carbonic anhydrases (CAs). Acetazolamide functions by this very mechanism.[6][7] This assay will directly test the hypothesis that our compound shares this activity. We will use the ubiquitous CA-II isoform as a representative starting point.

Step-by-Step Protocol:

  • Reagents & Materials:

    • Recombinant Human Carbonic Anhydrase II (CA-II)

    • p-Nitrophenyl acetate (p-NPA) as the chromogenic substrate

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4

    • Test Compound, Acetazolamide, and Vehicle Control (DMSO)

    • 96-well microplate and spectrophotometer

  • Compound Preparation: Prepare 10 mM stock solutions of the test compound and Acetazolamide in DMSO. Perform a serial dilution in Assay Buffer to generate a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Execution:

    • To each well of a 96-well plate, add 10 µL of the appropriate compound dilution.

    • Add 80 µL of CA-II solution (to a final concentration of ~10 nM).

    • Incubate the plate for 15 minutes at room temperature to facilitate enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of p-NPA solution (final concentration ~1 mM).

    • Immediately begin kinetic reading on a plate reader at 400 nm, recording absorbance every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (V) from the linear portion of the kinetic curve (ΔAbsorbance/Δtime).

    • Normalize the data by expressing the velocity in each treated well as a percentage of the vehicle control's velocity.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Experiment: COX-1 and COX-2 Inhibition Assays

Causality: Certain sulfonamide-containing compounds, like Celecoxib, are known to selectively inhibit the COX-2 enzyme, which is responsible for pain and inflammation.[8][9] It is crucial to test against both COX-1 (the constitutive isoform responsible for gastric protection) and COX-2 (the inducible isoform) to determine not only potency but also the selectivity index, a key indicator of potential gastrointestinal side effects.[5][10]

Step-by-Step Protocol:

  • Reagents & Materials:

    • Recombinant Human COX-1 and COX-2 enzymes

    • Arachidonic Acid (substrate)

    • Prostaglandin E2 (PGE2) ELISA kit for detection

    • Assay Buffer: Tris-HCl buffer, pH 8.0, supplemented with glutathione and hematin co-factors

    • Test Compound, Celecoxib, and Vehicle Control (DMSO)

  • Compound Preparation: Prepare and serially dilute the test compound and Celecoxib as described in the CA assay.

  • Assay Execution:

    • In separate wells for COX-1 and COX-2, add the compound dilutions.

    • Add the respective COX enzyme and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid and incubate for a further 10 minutes at 37°C.

    • Terminate the reaction by adding a stopping solution (e.g., 1N HCl).

    • Quantify the PGE2 produced in each well using a competitive ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 production inhibition relative to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2 as described previously.

    • Calculate the COX-2 Selectivity Index by dividing the COX-1 IC50 by the COX-2 IC50.

Comparative Data Summary

Clear data visualization is essential for direct comparison. The results from the in vitro assays should be compiled into a concise table.

CompoundCA-II IC50 (nM)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
Acetazolamide ~12>100>100Not Applicable
Celecoxib >10,000~15~0.04~375
Note: Benchmark values are representative of literature data and must be run in parallel for a valid comparison.

Section 2: Cellular Activity and Cytotoxicity Profile

Demonstrating activity against a purified enzyme is a crucial first step. However, a compound's therapeutic potential depends on its ability to enter a cell, engage its target in a complex intracellular environment, and do so without causing general toxicity.

Workflow: Cell-Based Target Engagement

Causality: This experiment validates the in vitro findings in a more biologically relevant system. For example, if the compound is a potent COX-2 inhibitor, we need to confirm it can reduce prostaglandin production in a cell line that expresses COX-2, such as LPS-stimulated macrophages. This confirms cell permeability and target engagement.

G cluster_0 Cellular Target Engagement Workflow A 1. Seed Cells (e.g., RAW 264.7 macrophages) B 2. Pre-treat with Compound (Test compound & benchmarks at various doses) A->B C 3. Induce Target Expression (e.g., Add LPS to stimulate COX-2) B->C D 4. Incubation Period (Allow for PGE2 production) C->D E 5. Collect Supernatant D->E F 6. Quantify Downstream Marker (Measure PGE2 levels via ELISA) E->F G 7. Determine EC50 (Cellular effective concentration) F->G

Caption: A generalized workflow for assessing cellular target engagement.

Experiment: Cytotoxicity Assessment (MTT Assay)

Causality: It is critical to differentiate between specific pharmacological inhibition and non-specific cell death. A compound that is toxic will appear to inhibit many cellular processes. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability. The goal is to identify a "therapeutic window" where the compound is effective (its EC50) at concentrations well below those at which it is toxic (its CC50).

Step-by-Step Protocol:

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 or the line used in the cellular assay) in a 96-well plate and allow cells to adhere overnight.

  • Treatment: Expose the cells to a wide concentration range of the test compound for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solubilized formazan at ~570 nm.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the CC50 (50% cytotoxic concentration).

Section 3: Elucidating the Mechanism of Action

Understanding how a compound inhibits its target provides critical insights for future optimization. Enzyme kinetic studies can reveal whether the compound competes with the natural substrate or binds to a different site.

Logic: Enzyme Inhibition Mechanism Determination

Causality: By systematically varying the concentrations of both the substrate and our inhibitor, we can analyze the resulting changes in enzyme kinetics. Plotting this data, for instance on a Lineweaver-Burk (double reciprocal) plot, produces characteristic patterns that definitively identify the mode of inhibition.

G cluster_1 Determining Inhibition Mechanism Start Perform enzyme assay with varied [Substrate] and fixed [Inhibitor] Plot Generate Lineweaver-Burk Plot (1/Velocity vs. 1/[Substrate]) Start->Plot Analyze Analyze line intersection pattern Plot->Analyze Comp Competitive Inhibition (Lines intersect on Y-axis) Analyze->Comp Vmax unchanged Km increases NonComp Non-competitive Inhibition (Lines intersect on X-axis) Analyze->NonComp Vmax decreases Km unchanged UnComp Uncompetitive Inhibition (Lines are parallel) Analyze->UnComp Vmax decreases Km decreases

Caption: Decision workflow for identifying enzyme inhibition mechanism.

Conclusion and Forward Outlook

This guide provides a foundational strategy for the systematic evaluation of this compound. By executing these comparative experiments, researchers can generate a robust, multi-faceted dataset that defines the compound's in vitro potency, cellular efficacy, safety profile, and mechanism of action. This comprehensive characterization is the essential first step in determining the compound's potential for further preclinical and clinical development.

References

  • Title: COX-2 Inhibitors: What They Are, Uses & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: Carbonic anhydrase inhibitor Source: Wikipedia URL: [Link]

  • Title: Cyclooxygenase-2 inhibitor Source: Wikipedia URL: [Link]

  • Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples Source: Cleveland Clinic URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Library of Medicine URL: [Link]

  • Title: List of Carbonic anhydrase inhibitors Source: Drugs.com URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors Source: Lecturio URL: [Link]

  • Title: Cyclooxygenase 2 (COX-2) inhibitors Source: EBSCO URL: [Link]

  • Title: Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information Source: GoodRx URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses Source: Study.com URL: [Link]

  • Title: COX-2 Inhibitors Source: Everyday Health URL: [Link]

  • Title: Sulfa Drugs: Mechanism & Uses Source: StudySmarter URL: [Link]

  • Title: Carbonic anhydrase inhibitors: Uses, common brands, and safety info Source: SingleCare URL: [Link]

  • Title: Sulfonamides - Infectious Diseases Source: MSD Manual Professional Edition URL: [Link]

  • Title: List of COX-2 Inhibitors + Uses, Types & Side Effects Source: Drugs.com URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Nitrophenylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, science-backed protocol for the proper disposal of 3-(4-Nitrophenylsulfonamido)propanoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound in many databases, this procedure is built upon a conservative approach, treating the substance as hazardous based on the well-documented risks of its constituent chemical groups: nitroaromatics, sulfonamides, and carboxylic acids.

The core principle underpinning this protocol is risk mitigation through established hazardous waste management practices. This involves minimizing waste generation, ensuring proper segregation, and adhering to institutional and federal disposal regulations.[1][2]

Hazard Assessment: Understanding the "Why" Behind the Protocol

The chemical structure of this compound dictates its potential hazards and, consequently, its disposal requirements. A thorough understanding of the risks associated with its functional groups is essential for safe handling.

  • 4-Nitrophenyl Group: Aromatic nitro compounds are a class of chemicals known for their potential toxicity and persistence in the environment.[3] Compounds like nitrobenzene are classified as hazardous and toxic, posing a risk to aquatic life and requiring disposal as hazardous waste to prevent environmental contamination.[4]

  • Propanoic Acid Moiety: The carboxylic acid functional group renders the molecule acidic. Propanoic acid itself is classified as corrosive, capable of causing severe skin burns and eye damage.[5][6] Therefore, the compound should be handled with the assumption that it is, at a minimum, a skin and eye irritant.[7][8]

  • Sulfonamide Group: While the primary disposal concerns stem from the nitro and acid groups, sulfonamides are a class of physiologically active compounds.[9] Prudent practice dictates that any potentially bioactive compound should be prevented from entering the environment.

Based on this analysis, this compound must be managed as a hazardous waste, with special attention paid to its potential corrosivity, toxicity, and environmental impact.

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, it is imperative to establish a safe handling environment.

Personal Protective Equipment (PPE) Proper PPE is the first line of defense against chemical exposure. All handling should occur within a well-ventilated area, preferably a certified chemical fume hood.[9][10]

Protective EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10]Protects against splashes of the acidic compound and fine dust particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber), inspected before use.[10][11]Prevents skin contact with the potentially corrosive and toxic substance.
Body Protection A lab coat is mandatory. Flame-retardant and impervious clothing is recommended.[10]Protects skin and personal clothing from contamination.

Spill Management In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up or collected with an absorbent material (e.g., vermiculite, dry sand) to avoid dust formation.[4] All cleanup materials must be treated as hazardous waste and disposed of according to the protocol below.[12]

Step-by-Step Disposal Protocol

Disposal must be conducted in strict accordance with local, state, and federal regulations, such as those set forth by the U.S. Environmental Protection Agency (EPA).[2][12][13] Never dispose of this chemical down the drain or in the regular trash.[11]

Step 1: Waste Identification and Segregation Properly identify and segregate all waste streams containing this compound. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., vials, pipette tips, weighing boats).

  • Contaminated PPE (e.g., gloves).

  • Solutions containing the compound.

  • Spill cleanup materials.

This waste must be collected separately from non-hazardous and other incompatible chemical waste streams.[1][14] Specifically, keep it separate from bases, oxidizing agents, and reducing agents to prevent unintended reactions.[14]

Step 2: Containerization Select a waste container that is chemically compatible and in good condition.

  • Material: A high-density polyethylene (HDPE) or glass container is typically suitable. If the original container is intact and can be safely sealed, it is an ideal choice.[14]

  • Integrity: The container must be free of leaks and damage and have a securely fitting cap to prevent the release of vapors.[11][15]

  • Practice: Keep the waste container closed at all times except when adding waste.[14]

Step 3: Labeling Accurate and clear labeling is a critical regulatory requirement. The container must be labeled with the words "Hazardous Waste" .[16] The label must also include:

  • The full, unambiguous chemical name: "this compound".

  • A clear description of the contents (e.g., "Solid Waste" or "Aqueous Solution").

  • Appropriate hazard warnings or pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).[16]

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[14][16]

  • The SAA must be at or near the point of waste generation.[17]

  • The area should be secure, well-ventilated, and away from drains or sources of ignition.[4]

  • Do not exceed the regulatory volume limits for an SAA (typically 55 gallons of hazardous waste or 1 quart of acute hazardous waste).[12][15]

Step 5: Final Disposal The final step is to arrange for pickup and disposal by trained professionals.

  • Contact your Institution's Environmental Health & Safety (EH&S) Office: Your EH&S department is responsible for managing the hazardous waste program. They will provide specific instructions and arrange for collection by a licensed hazardous waste disposal contractor.[2][18]

  • Documentation: Maintain accurate records of the waste generated as required by your institution and regulatory bodies.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow start Waste Generation: This compound or contaminated materials treat_as_haz Treat as Hazardous Waste start->treat_as_haz segregate Segregate from Incompatible Waste treat_as_haz->segregate container Select Appropriate, Sealed Container segregate->container label_waste Label with 'Hazardous Waste' & Chemical Name container->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EH&S for Pickup by Licensed Disposal Contractor store_saa->contact_ehs end Proper & Compliant Disposal contact_ehs->end

Caption: Decision workflow for compliant hazardous waste disposal.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound:

  • Sink/Sewer Disposal: Absolutely prohibited. The compound's potential toxicity and environmental persistence make drain disposal illegal and irresponsible.[4][12]

  • Trash Disposal: Do not dispose of the solid chemical or contaminated materials in the regular trash.[12] Empty containers that held the compound must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be discarded as regular trash.[12][17]

  • Evaporation: Intentionally evaporating chemical waste in a fume hood is not an acceptable disposal method.[12][17]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe working environment and the protection of the broader ecosystem.

References

  • BenchChem. (n.d.). Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide.
  • BenchChem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • BenchChem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Reddit. (2025, September 9). 2-nitrophenol waste.
  • Chemius. (n.d.). nitro razredčilo.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Emory University Environmental Health and Safety Office. (n.d.). Hazardous Waste - EHSO Manual 2025-2026.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)propanoic acid. PubChem. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid.
  • AK Scientific, Inc. (n.d.). 2-(4-Chloro-3-nitrophenyl)propanoic acid Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • LabAlley. (2015, March 19). Propionic Acid - Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid.
  • Cayman Chemical. (2025, November 25). 3-Nitropropionic Acid - Safety Data Sheet.
  • Central Drug House (P) Ltd. (n.d.). Propionic Acid CAS No 79-09-4 MATERIAL SAFETY DATA SHEET.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.